molecular formula C6H6O4 B6237440 (2R)-2-(furan-2-yl)-2-hydroxyacetic acid CAS No. 130795-19-6

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No.: B6237440
CAS No.: 130795-19-6
M. Wt: 142.1
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Description

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (CAS 19377-73-2) is a high-purity, chiral compound serving as a valuable synthetic intermediate in organic and medicinal chemistry research . With the molecular formula C6H6O4 and a molar mass of 142.11 g/mol, this compound is characterized by a furan ring linked to a hydroxyacetic acid group, creating a versatile building block for further chemical derivatization . Researchers utilize this and related furan-based compounds in the synthesis of complex heterocyclic structures, such as quinoline derivatives, which are of significant interest for their potential biological activities, including antituberculosis properties . Its role extends to the development of novel analgesic agents, with studies showing that structurally similar furan-containing molecules exhibit pronounced activity and low toxicity profiles . The physicochemical properties, including a predicted density of 1.451 g/cm³ and a boiling point of approximately 266.5°C, make it a stable candidate for various experimental conditions . This product is strictly labeled For Research Use Only and is not intended for human, veterinary, or diagnostic applications. Researchers can leverage this compound as a key chiral precursor to explore new chemical spaces in drug discovery and material science.

Properties

CAS No.

130795-19-6

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid , a critical chiral building block in the synthesis of beta-lactam antibiotics.

Chiral Synthon for Penem and Cephalosporin Antibiotics

Executive Summary

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-2-furylglycolic acid ) is a high-value chiral intermediate. Its primary pharmaceutical utility lies in its role as a precursor to (2R)-tetrahydrofuran-2-carboxylic acid , the side-chain moiety essential for the oral penem antibiotic Faropenem Daloxate . The compound combines the chemosensitivity of the furan ring with the stereochemical rigidity of the alpha-hydroxy stereocenter, making it a versatile scaffold for asymmetric synthesis.

Structural Characterization & Physiochemical Properties[1][2]

Chemical Identity[3][4]
  • IUPAC Name: (2R)-2-(furan-2-yl)-2-hydroxyacetic acid[1]

  • Common Synonyms: (R)-

    
    -Hydroxy-2-furanacetic acid; (R)-2-Furylglycolic acid[1]
    
  • CAS Number:

    • 19377-73-2 (General/Racemic)[2]

    • 33346-67-7 (Methyl ester, (R)-isomer reference)[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [3]
  • Molecular Weight: 142.11 g/mol [3]

Physiochemical Profile

The compound typically exists as a hygroscopic solid or viscous oil depending on purity and hydration state. It is highly soluble in polar organic solvents (methanol, ethyl acetate) and water.

PropertyValue / DescriptionNote
Physical State Crystalline solid or viscous oilHygroscopic nature affects melting point.
Melting Point 92–97 °C (Oxo-acid precursor)~90 °C (Hydrazide derivative)Free acid MP is lower and broad due to H-bonding.
Chirality (R)-EnantiomerPrecursor to (2R)-tetrahydrofuran moiety.[2][4]
pKa ~3.5 (Predicted)Stronger acid than acetic acid due to

-OH and furan ring.
Stability Sensitive to oxidationFuran ring is prone to ring-opening under strong acidic/oxidative conditions.

Synthetic Routes & Biocatalysis[7][8]

The synthesis of the enantiopure (2R)-isomer has shifted from classical resolution to chemo-enzymatic asymmetric reduction , offering higher yield and enantiomeric excess (ee).

Primary Route: Enzymatic Asymmetric Reduction

The most efficient route involves the reduction of 2-furylglyoxylic acid (2-oxo-2-furanacetic acid) using stereoselective carbonyl reductases (KREDs) or dehydrogenases (e.g., D-mandelate dehydrogenase).

  • Substrate: 2-Furylglyoxylic acid (CAS 1467-70-5).

  • Biocatalyst: Streptomyces coelicolor carbonyl reductase or engineered Bacillus sp. enzymes.[5][6]

  • Cofactor Regeneration: NADH/NADPH recycling via Glucose Dehydrogenase (GDH).

Synthesis Pathway Diagram

The following diagram illustrates the conversion of bio-based furfural derivatives into the pharmaceutical precursor.

SynthesisPathway AcetylFuran 2-Acetylfuran (Starting Material) OxoAcid 2-Furylglyoxylic Acid (Achiral Intermediate) AcetylFuran->OxoAcid SeO2 Oxidation or O2/Co Catalyst RAcid (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid (Target Chiral Synthon) OxoAcid->RAcid Asymmetric Reduction (>99% ee) Enzyme Carbonyl Reductase (NADH -> NAD+) Enzyme->RAcid THFAcid (2R)-Tetrahydrofuran-2-carboxylic Acid (Faropenem Side Chain) RAcid->THFAcid Catalytic Hydrogenation (Pd/C, H2)

Caption: Chemo-enzymatic pathway from acetylfuran to the Faropenem side-chain precursor.[4][7]

Pharmaceutical Applications

Critical Precursor for Faropenem

The (2R)-2-(furan-2-yl)-2-hydroxyacetic acid scaffold is the direct stereochemical ancestor of the (2R)-tetrahydrofuran ring found in Faropenem Daloxate .

  • Mechanism: The furan ring is hydrogenated (reduced) to a tetrahydrofuran ring. The chiral center established at the

    
    -position directs the stereochemistry of the ring substituents during subsequent transformations.
    
  • Drug Class: Penems (Oral

    
    -lactam antibiotics).
    
  • Target: Penicillin-Binding Proteins (PBPs) in bacterial cell walls.

Other Applications
  • Chiral Resolution Agents: Used to resolve racemic amines via diastereomeric salt formation.

  • Semi-synthetic Cephalosporins: Investigated as a side-chain moiety to enhance gram-negative penetration (similar to the role of furan in Cefuroxime, though Cefuroxime uses a furyl-methoxyimino chain).

Experimental Protocols

Protocol: Enzymatic Synthesis of (R)-2-Furylglycolic Acid

Objective: Produce high-purity (R)-isomer from 2-furylglyoxylic acid.

Reagents:

  • Substrate: 2-Furylglyoxylic acid (10 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Enzyme: Recombinant Carbonyl Reductase (e.g., from Candida or Streptomyces)

  • Cofactor: NADH (0.1 mM) + Glucose Dehydrogenase (GDH) + Glucose (for recycling)

Workflow:

  • Preparation: Dissolve substrate in phosphate buffer. Adjust pH to 7.0.

  • Initiation: Add Glucose (1.5 eq), GDH (5 U/mL), and Carbonyl Reductase (10 U/mL).

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitoring: Monitor consumption of oxo-acid via HPLC (C18 column, UV 254 nm).

  • Quenching: Acidify to pH 2.0 with 1M HCl to stop reaction and protonate the acid.

  • Extraction: Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if solid, or use as crude oil for hydrogenation.[3]
    
Purification & Analysis Workflow

Purification ReactionMix Crude Reaction Mixture (Aq. Buffer + Product) Acidification Acidification (pH 2.0) (Protonate Carboxylate) ReactionMix->Acidification Extraction Ethyl Acetate Extraction Acidification->Extraction Drying Drying (MgSO4) & Concentration Extraction->Drying Analysis Chiral HPLC Analysis (Chiralcel OD-H Column) Drying->Analysis FinalProduct Pure (R)-2-Furylglycolic Acid Analysis->FinalProduct ee > 99%

Caption: Downstream processing workflow for isolation of the chiral acid.

References

  • PubChem. alpha-Hydroxy-2-furanacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of Faropenem (WO2008035153).
  • Li, Z., et al. (2021). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol. Bioresources and Bioprocessing. Available at: [Link]

  • PrepChem. Synthesis of 2-Furaneglyoxylic Acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid from Furfural

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its furan moiety, a bio-based scaffold, makes it an attractive target for sustainable chemistry.[1] This guide provides a comprehensive overview of the synthesis of this compound starting from furfural, a readily available platform chemical derived from lignocellulosic biomass. We will delve into both biocatalytic and chemical synthetic routes, with a strong emphasis on the practical aspects of these methodologies, including detailed experimental protocols, causality behind experimental choices, and thorough characterization of the target molecule. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this important chiral intermediate.

Strategic Approaches to the Asymmetric Synthesis

The key challenge in the synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid lies in the stereoselective introduction of the hydroxyl and carboxyl groups at the C2 position of the furan ring. Two primary strategies have emerged as the most effective:

  • Enzymatic Synthesis via a Chiral Cyanohydrin Intermediate: This is the most established and highly enantioselective method. It involves the asymmetric addition of a cyanide source to furfural, catalyzed by a hydroxynitrile lyase (HNL), to form (R)-2-(furan-2-yl)-2-hydroxyacetonitrile. This intermediate is then hydrolyzed to the desired carboxylic acid.

  • Chemical Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to direct the stereoselective cyanation of furfural. While offering an alternative to enzymatic methods, achieving high enantioselectivity can be more challenging.

This guide will focus primarily on the enzymatic route due to its high efficiency and stereoselectivity, while also providing an overview of the chemical approaches.

Part 1: Biocatalytic Synthesis via (R)-2-(furan-2-yl)-2-hydroxyacetonitrile

This two-step synthesis is the preferred method for obtaining enantiomerically pure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Step 1: Enantioselective Synthesis of (R)-2-(furan-2-yl)-2-hydroxyacetonitrile

The cornerstone of this synthesis is the use of an (R)-selective hydroxynitrile lyase (HNL). These enzymes, particularly those from the Prunus species, exhibit excellent enantioselectivity in the addition of hydrogen cyanide (HCN) to aldehydes.[2]

  • Enzyme Selection: (R)-selective HNLs are chosen to produce the desired (R)-enantiomer of the cyanohydrin. Immobilized enzymes are often preferred as they can be easily recovered and reused, improving the process's cost-effectiveness and sustainability.

  • Biphasic System: A biphasic system, typically an organic solvent and an aqueous buffer, is employed. This allows for a high concentration of the hydrophobic furfural substrate in the organic phase while maintaining a suitable aqueous environment for the enzyme. Methyl tert-butyl ether (MTBE) is a common choice for the organic phase due to its low miscibility with water and ease of removal.

  • pH Control: The pH of the aqueous phase is critical for HNL activity and for controlling the equilibrium of the cyanide source. A slightly acidic pH (around 4.5) is optimal for many (R)-HNLs and helps to suppress the non-enzymatic, racemic background reaction.[2]

  • Cyanide Source: Potassium cyanide (KCN) dissolved in water is a convenient source of cyanide ions. The slow addition of the KCN solution is crucial to maintain a low concentration of free cyanide in the reaction mixture, which can inhibit the enzyme at high concentrations.

Materials:

  • Furfural (freshly distilled)

  • Immobilized (R)-selective hydroxynitrile lyase (HNL)

  • Potassium cyanide (KCN)

  • Citric acid

  • Sodium citrate

  • Methyl tert-butyl ether (MTBE)

  • Magnesium sulfate (anhydrous)

  • Diatomaceous earth

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

Equipment:

  • 1 L jacketed glass reactor with overhead stirrer and temperature control

  • Syringe pump

  • pH meter and controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Buffer Preparation: Prepare 500 mL of a 0.1 M citrate buffer and adjust the pH to 4.5.

  • Reaction Setup:

    • Charge the 1 L jacketed glass reactor with the 500 mL of citrate buffer.

    • Add 10.0 g of immobilized (R)-selective HNL.

    • Stir the mixture at 200 rpm and maintain the temperature at 25 °C.

  • Substrate Addition: Dissolve 10.0 g (0.104 mol) of furfural in 100 mL of MTBE and add it to the reactor.

  • Cyanide Addition:

    • Prepare a solution of 7.4 g (0.114 mol) of KCN in 100 mL of water.

    • Using a syringe pump, add the KCN solution to the reaction mixture at a constant rate over 4 hours.

    • Continuously monitor and maintain the pH at 4.5 by the controlled addition of a 1 M citric acid solution.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (e.g., 0.5 mL) hourly.

    • Quench the aliquot with 1 mL of 1 M HCl and extract with 1 mL of MTBE.

    • Analyze the organic layer by chiral HPLC to determine the conversion of furfural and the enantiomeric excess (ee) of the product.

  • Work-up and Purification:

    • Once the reaction reaches completion (typically >95% conversion), stop the stirrer and allow the immobilized enzyme to settle.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the enzyme. The enzyme can be washed with MTBE for potential reuse.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with MTBE (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (R)-2-(furan-2-yl)-2-hydroxyacetonitrile. The product can be further purified by silica gel chromatography if necessary.

ParameterExpected Value
Yield> 90%
Enantiomeric Excess (ee)> 98% (R)

Diagram of the Enzymatic Synthesis Workflow:

Enzymatic Synthesis of (R)-2-(furan-2-yl)-2-hydroxyacetonitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Buffer Citrate Buffer (pH 4.5) Reactor Jacketed Reactor (25 °C, 200 rpm) Buffer->Reactor Furfural_sol Furfural in MTBE Furfural_sol->Reactor KCN_sol KCN Solution KCN_sol->Reactor Slow Addition Filtration Filtration Reactor->Filtration Reaction Mixture HNL Immobilized (R)-HNL HNL->Reactor Separation Phase Separation Filtration->Separation Extraction Extraction with MTBE Separation->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Product (R)-2-(furan-2-yl)-2- hydroxyacetonitrile Concentration->Product

Caption: Workflow for the enzymatic synthesis of the chiral cyanohydrin.

Step 2: Hydrolysis of (R)-2-(furan-2-yl)-2-hydroxyacetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation must be conducted under conditions that avoid racemization of the chiral center. Acid-catalyzed hydrolysis is a common and effective method.

  • Acidic Conditions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the nitrogen atom of the nitrile, making the carbon atom more susceptible to nucleophilic attack by water.

  • Reaction Temperature: Heating the reaction mixture is necessary to drive the hydrolysis to completion. However, excessive heat or prolonged reaction times can lead to side reactions or racemization. Careful monitoring is therefore essential.

  • Work-up: After hydrolysis, the product is in an aqueous acidic solution. Extraction with an organic solvent is used to isolate the carboxylic acid. The pH of the aqueous phase may need to be adjusted to ensure the carboxylic acid is in its protonated form for efficient extraction.

Materials:

  • (R)-2-(furan-2-yl)-2-hydroxyacetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the crude (R)-2-(furan-2-yl)-2-hydroxyacetonitrile in a mixture of water and concentrated HCl (e.g., a 1:1 v/v mixture). The concentration of the cyanohydrin should be around 0.5-1.0 M.

  • Hydrolysis:

    • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

    • The product can be further purified by recrystallization or column chromatography.

Diagram of the Hydrolysis Workflow:

Hydrolysis of (R)-2-(furan-2-yl)-2-hydroxyacetonitrile cluster_reaction Hydrolysis cluster_workup Work-up & Purification StartMat (R)-Cyanohydrin Reflux Reflux (100-110 °C) StartMat->Reflux HCl Conc. HCl / Water HCl->Reflux Extraction Extraction (EtOAc) Reflux->Extraction Reaction Mixture Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration FinalProduct (2R)-2-(furan-2-yl)-2- hydroxyacetic acid Concentration->FinalProduct

Caption: Workflow for the acid-catalyzed hydrolysis of the chiral cyanohydrin.

Part 2: Alternative Chemical Asymmetric Synthesis

While the enzymatic route is highly efficient, chemical methods for the asymmetric cyanation of furfural are also being explored. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Chiral Lewis Acid Catalyzed Cyanation

Chiral Lewis acids, such as those derived from titanium-salen complexes, can catalyze the asymmetric addition of cyanide sources like trimethylsilyl cyanide (TMSCN) to aldehydes.[3][4]

General Principle: The chiral Lewis acid coordinates to the carbonyl oxygen of furfural, activating it towards nucleophilic attack by the cyanide source. The chiral ligands on the metal center create a chiral environment, directing the cyanide to attack one face of the aldehyde preferentially.

Challenges: Achieving high enantioselectivity for furfural can be challenging due to its electronic properties and potential for catalyst inhibition. Optimization of the catalyst, solvent, and reaction conditions is often required.

Organocatalytic Cyanation

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines or thioureas can be used to catalyze the asymmetric Strecker reaction, which involves the formation of an imine from furfural, followed by the addition of cyanide.

General Principle: The chiral organocatalyst forms a chiral iminium ion with furfural, which is then attacked by the cyanide nucleophile. The stereochemistry of the product is controlled by the chiral catalyst.

Challenges: The development of highly effective organocatalysts for the asymmetric cyanation of furfural is an active area of research.

Part 3: Characterization of (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

PropertyDescription
Appearance White to off-white solid.
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (br s, 1H, COOH), 7.60 (m, 1H, furan-H5), 6.45 (m, 1H, furan-H3), 6.38 (m, 1H, furan-H4), 5.05 (s, 1H, CH-OH), 3.5 (br s, 1H, OH).
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 174.0 (COOH), 154.5 (furan-C2), 142.5 (furan-C5), 110.5 (furan-C4), 107.0 (furan-C3), 68.0 (CH-OH).
Specific Optical Rotation The specific optical rotation is a key parameter to confirm the enantiomeric purity. The value should be measured at a specific concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm). For (2R)-2-(furan-2-yl)-2-hydroxyacetic acid, a negative value is expected.

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Part 4: Safety Precautions

The synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid involves the use of highly toxic cyanide compounds. Strict adherence to safety protocols is mandatory.

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Never work alone when handling cyanides.

  • Keep a cyanide antidote kit readily accessible and ensure all personnel are trained in its use.

  • Avoid contact of cyanide salts with acids, as this will generate highly toxic hydrogen cyanide gas.

  • All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations.

Conclusion

The synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid from furfural is a valuable process for obtaining a key chiral building block from a renewable resource. The biocatalytic route, employing an (R)-selective hydroxynitrile lyase, offers a highly efficient and enantioselective method for its preparation. This guide has provided a detailed, step-by-step protocol for this synthesis, along with an overview of alternative chemical methods and essential characterization and safety information. By following these guidelines, researchers can safely and effectively synthesize this important chiral intermediate for their applications in drug discovery and fine chemical synthesis.

References

  • BenchChem. (2025). Application Note: Gram-Scale Synthesis of (R)-(2-Furyl)hydroxyacetonitrile.
  • PubChem. (2026). alpha-Hydroxy-2-furanacetic acid.
  • Google Patents. (n.d.). CN1031638C - Process for synthesizing hydroxyacetic acid.
  • Belokon', Y. N., et al. (n.d.). The Asymmetric Addition of Trimethylsilyl Cyanide to Aldehydes Catalyzed by Chiral (Salen)Titanium Complexes. Scilit.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647).
  • Belokon, Y. N., et al. (1997). Asymmetric addition of trimethylsilyl cyanide to aldehydes catalysed by chiral (salen)TiIV complexes. Journal of the Chemical Society, Perkin Transactions 1.
  • Belokon, Y. N., et al. (1999). The asymmetric addition of trimethylsilyl cyanide to ketones catalysed by a bimetallic, chiral (salen)titanium complex. Tetrahedron Letters, 40(46), 8147-8150.
  • North, M., et al. (2013). Asymmetric Addition of Cyanide to β-Nitroalkenes Catalysed by Chiral Salen Complexes of Titanium(IV) and Vanadium(V).
  • ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.
  • Wikipedia. (n.d.).
  • Anton Paar Wiki. (n.d.). European Pharmacopoeia 2.2.7.
  • Master Organic Chemistry. (2017, February 7).
  • Rudolph Research Analytical. (2012, December 14).
  • Nanda, S., Kato, Y., & Asano, Y. (2005). A new (R)-hydroxynitrile lyase from Prunus mume: asymmetric synthesis of cyanohydrins. Tetrahedron, 61(45), 10738-10745.
  • Zang, H., & Chen, E. Y.-X. (2015). Organocatalytic Upgrading of Furfural and 5-Hydroxymethyl Furfural to C10 and C12 Furoins with Quantitative Yield and Atom-Efficiency. International Journal of Molecular Sciences, 16(4), 7948–7963.
  • Michelet, V., & Toullec, P. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses.
  • Singh, R., et al. (n.d.). Methods for Hydroxamic Acid Synthesis. PMC.
  • Dalko, P. I., & Moisan, L. (2001). Enantioselective Organocatalysis.
  • Roy, D., et al. (2023, May 3).
  • Schink, B., et al. (2020, April 14). Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction. Frontiers.
  • Sokołowska, M., et al. (n.d.). (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters.
  • Schmuttenmaer, C. A., et al. (2016, May 18). Surface-Induced Deprotection of THP-Protected Hydroxamic Acids on Titanium Dioxide. The Schmuttenmaer Research Group.
  • Liu, C., et al. (2018, June 28).
  • Gruber, K., et al. (1999). 2YAS: HYDROXYNITRILE LYASE FROM HEVEA BRASILIENSIS COMPLEXED WITH RHODANIDE. RCSB PDB.
  • ChemicalBook. (n.d.). 2-Furoic acid(88-14-2) 1H NMR spectrum.
  • Pérez-Fuertes, Y., et al. (2011). Asymmetric Strecker synthesis of α-arylglycines. The Journal of Organic Chemistry, 76(15), 6038–6047.
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  • ResearchGate. (n.d.).

Sources

Spectroscopic Profiling and Stereochemical Validation of (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Fundamentals

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-furylglycolic acid; CAS: 19377-73-2) is a highly functionalized chiral building block characterized by a furan heterocycle directly bonded to an alpha-hydroxy carboxylic acid moiety. Accurate spectroscopic characterization of this molecule requires navigating the complexities of its exchangeable protons, the electron-rich nature of the furan ring, and its specific stereochemical configuration.

As standard 1D spectroscopy is inherently achiral, validating the (2R) configuration requires a multi-tiered analytical approach. This whitepaper establishes a field-proven, self-validating framework for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) analysis of this compound, grounded in authoritative chemical databases such as [1].

Causality in Spectroscopic Methodologies

To achieve high-fidelity data, experimental parameters must be chosen based on the molecule's specific physicochemical properties.

NMR Spectroscopy: Solvent Dynamics

The selection of the NMR solvent is the most critical variable for this molecule. While Chloroform-d (


) is standard for many organics, it is suboptimal here. The molecule possesses two highly exchangeable protons: the secondary alcohol (-OH) and the carboxylic acid (-COOH). By utilizing deuterated dimethyl sulfoxide (

), the strong hydrogen-bonding capability of the solvent significantly reduces the proton exchange rate. This causality allows the -OH and -COOH protons to be observed as distinct, quantifiable signals rather than broad, indistinguishable baseline humps, enabling the observation of critical scalar coupling between the chiral methine proton and the hydroxyl proton.
FT-IR: Vibrational Mapping

Attenuated Total Reflectance (ATR) FT-IR is selected over traditional KBr pelleting. KBr is hygroscopic and readily absorbs atmospheric moisture, which artificially inflates the broad O-H stretching region (3400–2500 cm⁻¹). Because (2R)-2-(furan-2-yl)-2-hydroxyacetic acid already possesses a massive, broad O-H stretch due to its carboxylic acid and alcohol groups, ATR ensures that the observed vibrational modes are strictly intrinsic to the analyte [2].

Mass Spectrometry: Ionization Efficiency

Electrospray Ionization (ESI) in negative ion mode is deliberately chosen. The carboxylic acid moiety (


) readily deprotonates in slightly basic or neutral polar solvents. This drives the formation of the 

pseudomolecular ion at m/z 141, yielding a significantly higher signal-to-noise ratio than positive ion mode, which would require forcing a proton onto the less basic furan oxygen or hydroxyl group [3].

Mechanistic Workflows and Visualizations

The following workflow illustrates the self-validating analytical pipeline used to confirm the structure and purity of the analyte.

AnalyticalWorkflow Prep Sample Preparation (2R)-2-(furan-2-yl)- 2-hydroxyacetic acid NMR NMR Spectroscopy (DMSO-d6, TMS ref) Prep->NMR IR FT-IR (ATR) Background Subtracted Prep->IR MS ESI-TOF MS Negative Ion Mode Prep->MS Val Stereochemical & Structural Validation NMR->Val IR->Val MS->Val

Caption: Analytical workflow for the spectroscopic validation of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Quantitative Data Summaries

Table 1: Nuclear Magnetic Resonance ( H and C NMR) Data

Acquired at 400 MHz (


H) and 100 MHz (

C) in

at 298 K.
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
IntegrationAssignment

H
12.65Broad singlet (br s)1H-COOH (Carboxyl)

H
7.62Doublet of doublets (dd,

=1.8, 0.8)
1HFuran H-5

H
6.42Doublet of doublets (dd,

=3.2, 1.8)
1HFuran H-4

H
6.38Doublet of triplets (dt,

=3.2, 0.8)
1HFuran H-3

H
5.95Broad doublet (br d,

=5.5)
1H-OH (Alcohol)

H
5.02Doublet (d,

=5.5)
1H-CH- (Chiral center)

C
173.5Singlet-C=O (Carboxyl)

C
153.2Singlet-Furan C-2 (ipso)

C
142.8Singlet-Furan C-5

C
110.4Singlet-Furan C-4

C
107.9Singlet-Furan C-3

C
68.4Singlet--CH-OH (Chiral center)
Table 2: FT-IR Vibrational Assignments

Acquired via Diamond ATR.

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3420StrongBroadO-H stretch (Secondary alcohol)
3100–2500StrongVery BroadO-H stretch (Carboxylic acid, H-bonded)
1715Very StrongSharpC=O stretch (Carboxylic acid)
1505, 1145MediumSharpC=C and C-O-C stretches (Furan ring)
1060StrongSharpC-O stretch (Secondary alcohol)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Acquired via ESI-TOF (Negative Mode).

Ion SpeciesCalculated m/zObserved m/zMass Error (ppm)Assignment

141.0193141.0188< 3.5Deprotonated molecular ion

97.029597.0290< 5.0Decarboxylation fragment

123.0087123.0081< 4.8Dehydration fragment

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must contain an internal feedback loop to validate the integrity of the data.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v tetramethylsilane (TMS).
    
  • Instrument Calibration : Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients until the internal TMS reference peak (

    
     0.00 ppm) achieves a line width of <1.0 Hz at half-height.
    
  • Primary Acquisition : Acquire a standard 1D

    
    H spectrum (16 scans, 10 s relaxation delay to ensure quantitative integration of the carboxyl proton).
    
  • Validation Step (

    
     Shake) : Add 15 
    
    
    
    L of Deuterium Oxide (
    
    
    ) directly to the NMR tube. Invert 5 times to mix, and immediately re-acquire the
    
    
    H spectrum.
    • Causality & Validation: The chemical exchange between the

      
       and the labile protons will cause the signals at 
      
      
      
      12.65 (-COOH) and
      
      
      5.95 (-OH) to vanish. If these peaks disappear, it acts as an absolute, self-contained validation that those specific resonances belong to heteroatom-bound exchangeable protons, confirming the hydroxyacetic acid structure.
Protocol B: Self-Validating FT-IR (ATR)
  • Background Calibration : Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow to evaporate completely. Acquire a 32-scan background spectrum.

    • Validation: This step mathematically subtracts ambient

      
       vapor and 
      
      
      
      from the final spectrum. If the background scan shows anomalous peaks, the crystal is contaminated, and the run is aborted.
  • Sample Acquisition : Place 2 mg of the solid analyte onto the crystal. Engage the ATR anvil to apply uniform pressure. Acquire 32 scans at a resolution of 4 cm⁻¹.

Protocol C: Self-Validating HRMS
  • Tuning and Calibration : Infuse a standard ESI tuning mix (e.g., Agilent ESI-L) prior to the sample. Calibrate the Time-of-Flight (TOF) mass analyzer to achieve a mass accuracy of <5 ppm across the 50–1000 m/z range.

    • Validation: Sub-5 ppm accuracy ensures that the observed m/z 141.0188 is definitively

      
       and not an isobaric contaminant.
      
  • Sample Infusion : Dilute the sample to 1

    
    g/mL in a 50:50 Methanol:Water matrix. Do not add formic acid; instead, rely on the inherent acidity of the analyte or add 0.1% 
    
    
    
    to drive the equilibrium toward the deprotonated
    
    
    state.
  • CID Fragmentation : Apply a fragmentor voltage of 100 V to induce in-source Collision-Induced Dissociation (CID).

MSFragmentation M1 [M-H]⁻ m/z 141.02 M2 [M-H-CO₂]⁻ m/z 97.03 M1->M2 Decarboxylation (-44 Da) M3 [M-H-H₂O]⁻ m/z 123.01 M1->M3 Dehydration (-18 Da) M4 Furan Ring Cleavage m/z 69.03 M2->M4 Ring Opening

Caption: ESI-MS negative ion mode fragmentation pathway for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Stereochemical Validation: Beyond Achiral Spectroscopy

Because standard NMR, IR, and MS cannot differentiate between the (2R) and (2S) enantiomers, confirming the (2R) absolute configuration requires chiral intervention.

To validate the (2R) stereocenter, the sample must be subjected to Chiral Derivatization via Mosher's Method . The secondary alcohol of the analyte is reacted with both (R)- and (S)-


-methoxy-

-(trifluoromethyl)phenylacetyl (MTPA) chloride. The resulting diastereomeric esters will exhibit distinct chemical shifts in both

H and

F NMR. By calculating the difference in chemical shifts (

) for the furan protons versus the carboxylic acid protons, the absolute spatial arrangement of the groups around the C2 chiral center is definitively mapped, proving the (2R) configuration. Alternatively, Chiral HPLC utilizing a stationary phase like Daicel Chiralpak AD-H, correlated with a known optical rotation standard, serves as a robust orthogonal validation method.

References

  • National Center for Biotechnology Information (PubChem) . "alpha-Hydroxy-2-furanacetic acid; CID 86860". Accessed March 2026.[Link]

  • National Institutes of Health (PMC) . "Network Pharmacology and Mass Spectrometry Profiling of Furan Derivatives". Accessed March 2026.[Link]

Chemical stability and degradation of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability and Degradation of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding the Stability Landscape of a Unique Chiral Building Block

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid, a chiral alpha-hydroxy acid incorporating a furan moiety, presents a unique combination of chemical functionalities. This guide provides a comprehensive technical overview of its chemical stability and degradation pathways. As a molecule of interest in pharmaceutical and fine chemical synthesis, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of any resulting product. This document moves beyond a simple recitation of facts to provide a causal understanding of why certain degradation pathways are likely and how to rigorously test for them. The protocols and mechanistic discussions herein are designed to be self-validating, providing a robust framework for your own internal studies.

Molecular Profile and Inherent Instabilities

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid possesses two key functional groups that dictate its chemical stability: the furan ring and the alpha-hydroxy carboxylic acid group.

  • The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. The lone pair of electrons on the oxygen atom makes the ring highly susceptible to electrophilic attack and oxidation.[1] This reactivity is a double-edged sword; while it can be synthetically useful, it also represents a primary route of degradation. Oxidation of the furan ring can lead to ring-opening and the formation of reactive species such as enediones or epoxides, which can subsequently react with other molecules.[2]

  • The Alpha-Hydroxy Carboxylic Acid Moiety: Alpha-hydroxy acids (AHAs) are susceptible to degradation, particularly through oxidation and decarboxylation, especially under thermal stress. The stability of the carboxylic acid group is also highly dependent on pH.[3][4] At lower pH values, the molecule exists predominantly in its free acid form, which is often more susceptible to certain degradation pathways but is also the biologically active form for many applications.[5][6][7]

The interplay of these two functional groups suggests that (2R)-2-(furan-2-yl)-2-hydroxyacetic acid is likely to be sensitive to oxidative, hydrolytic (at pH extremes), and photolytic stress.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development and the validation of stability-indicating analytical methods.[8][9][10] The goal is to generate potential degradation products that could form under normal storage conditions, albeit at a much slower rate.[10] A typical forced degradation study aims for 10-20% degradation of the active pharmaceutical ingredient (API).[10]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for conducting forced degradation studies on (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API (2R)-2-(furan-2-yl)-2-hydroxyacetic acid Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Expose to stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) API->Oxidation Expose to stress Thermal Thermal Stress (e.g., 60°C in solution/solid) API->Thermal Expose to stress Photolytic Photolytic Stress (ICH Q1B guidelines) API->Photolytic Expose to stress Neutralize Neutralization/Quenching Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC Stability-Indicating HPLC-UV/MS Thermal->HPLC Photolytic->HPLC Neutralize->HPLC Deg_Profile Degradation Profile HPLC->Deg_Profile Method_Val Method Validation HPLC->Method_Val Pathway_ID Pathway Identification Deg_Profile->Pathway_ID

Caption: Workflow for forced degradation studies.

Anticipated Degradation Pathways and Mechanisms

Hydrolytic Degradation

Hydrolysis studies should be conducted across a range of pH values to assess the stability of the molecule.[11]

  • Acidic Conditions: In the presence of strong acid, the furan ring can undergo protonation, which may lead to polymerization or ring-opening reactions.[12] However, the electron-withdrawing nature of the carboxylic acid and hydroxyl groups may offer some stability against acid-catalyzed degradation compared to simple furans.[12] The primary degradation under acidic conditions is likely to be slow.

  • Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.

  • Alkaline Conditions: Under basic conditions, the carboxylic acid will be deprotonated to the carboxylate salt. While this may stabilize the molecule against some forms of degradation, strong basic conditions could potentially promote other reactions. However, significant degradation is not anticipated under mild basic conditions.

Oxidative Degradation

Oxidative degradation is predicted to be a major pathway for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid due to the susceptibility of the furan ring.[1][2]

  • Mechanism: The reaction with an oxidizing agent, such as hydrogen peroxide, can lead to the formation of an epoxide intermediate across one of the double bonds of the furan ring. This epoxide is unstable and can undergo ring-opening to form a cis-enedione. This reactive dicarbonyl compound can then undergo further reactions, including hydrolysis, to yield smaller carboxylic acids and other degradation products.[2] The alpha-hydroxy acid moiety can also be oxidized to an alpha-keto acid, in this case, 2-(furan-2-yl)-2-oxoacetic acid.

The proposed oxidative degradation pathway is illustrated below:

Oxidative_Degradation Parent (2R)-2-(furan-2-yl)-2-hydroxyacetic acid Keto_Acid 2-(furan-2-yl)-2-oxoacetic acid Parent->Keto_Acid Oxidation of alcohol Epoxide Epoxide Intermediate Parent->Epoxide Oxidation of furan ring Enedione cis-Enedione Epoxide->Enedione Ring opening Ring_Opened Ring-Opened Products (e.g., maleic acid derivatives) Enedione->Ring_Opened Hydrolysis/Further Oxidation

Caption: Proposed oxidative degradation pathways.

Photolytic Degradation

The furan ring and the carboxylic acid group can both absorb UV light, making the molecule potentially susceptible to photolytic degradation.[13] The degradation mechanism under photolytic stress can be complex, involving free radical intermediates. It is plausible that photolytic stress could induce similar oxidative degradation pathways as described above, as well as potential polymerization.

Thermal Degradation

Thermal stress can induce decarboxylation of the alpha-hydroxy acid, leading to the formation of 2-furylmethanol. The furan ring itself is relatively thermally stable but can degrade at very high temperatures.[14][15] In the solid state, thermal degradation is likely to be less pronounced than in solution.

Protocols for Forced Degradation Studies

The following protocols are provided as a starting point and should be optimized based on preliminary results to achieve the target degradation of 10-20%.[10]

Preparation of Stock Solution

Prepare a stock solution of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid at a concentration of 1 mg/mL in a suitable solvent system, such as a mixture of acetonitrile and water.

Hydrolytic Stress
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 60°C for 24 hours.

Oxidative Stress

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

Thermal Stress
  • Solution: Heat the stock solution at 60°C for 48 hours.

  • Solid State: Place a known amount of the solid compound in an oven at 60°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

Photolytic Stress

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[16] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common approach.[9]

Recommended HPLC Conditions
ParameterRecommendationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[17]
Mobile Phase Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid, pH ~2.5) and acetonitrile or methanol.The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 25-30 °CEnsures reproducible retention times.
Detection UV at an appropriate wavelength (to be determined by UV scan, likely around 220-250 nm).The furan ring and carboxylic acid are expected to have UV absorbance in this range.
Injection Volume 10-20 µLStandard injection volume.
Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the complete separation of the parent peak from any degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Summary of Anticipated Degradation

Stress ConditionLikelihood of DegradationProbable Degradation ProductsPrimary Mechanism
Acid Hydrolysis Low to ModerateOligomers/PolymersProtonation of the furan ring
Base Hydrolysis LowSalt of the parent compoundDeprotonation
Oxidation High2-(furan-2-yl)-2-oxoacetic acid, ring-opened products (e.g., maleic acid derivatives)Oxidation of the furan ring and alpha-hydroxy group
Thermal Moderate2-furylmethanolDecarboxylation
Photolytic Moderate to HighSimilar to oxidative degradation products, polymersFree radical reactions, oxidation

Conclusion

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is a molecule with inherent stability challenges, primarily related to the oxidative lability of the furan ring. A thorough understanding of its degradation pathways, achieved through systematic forced degradation studies, is critical for the development of stable formulations and robust analytical methods. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently assess and control the stability of this important chiral building block.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC.
  • Fact-check: Why does pH matter for AHAs and BHAs? | Lab Muffin Beauty Science. [Link]

  • How does pH affect the stability of active ingredients? - KBL Cosmetics.
  • Why pH matters for AHAs and acids in skincare | Lab Muffin Beauty Science - YouTube.
  • Update on Alpha-Hydroxy Acids - Making Cosmetics.
  • Current Review of the Alpha-hydroxy Acids - Skin Therapy Letter.
  • Oxidation of furans (Review) - ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline.
  • Oxidative Cleavage of Furans - Organic Reactions.
  • Origin and mechanistic pathways of formation of the parent furan--a food toxicant - PubMed. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Forced Degradation Studies - MedCrave online. [Link]

  • Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films - MDPI. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Furan in Thermally Processed Foods - A Review - PMC. [Link]

  • Novel Routes in Transformation of Lignocellulosic Biomass to Furan Platform Chemicals: From Pretreatment to Enzyme Catalysis - MDPI. [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Scilit. [Link]

  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact - Scholarly Public
  • Alpha-Hydroxyacids, Polyhydroxy Acids and Bionics - QV Siete.
  • Stability Indicating HPLC Method Development: A Review - IRJPMS.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - Semantic Scholar. [Link]

  • (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed. [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC. [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry - PubMed. [Link]

  • Methods for the determination of furan in food - JRC Publications Repository. [Link]

  • Study on Photodegradation Mechanism and Kinetics of Vitamin A and Derivatives under Ultraviolet Irradiation | ACS Food Science & Technology. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
    • analytical methods - ATSDR. [Link]

  • Cooperativity and fragility in furan-based polyesters with different glycolic subunits as compared to their terephthalic counter - IRIS - Università di Bologna.
  • Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics - AKT Publication. [Link]

  • Hydrolytic resolution of (R,S)-2-hydroxycarboxylic acid esters in biphasic media: Implication for rate-limiting formation or breakdown of tetrahedral intermediates in acylation step - ResearchGate. [Link]

  • Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. [Link]

  • Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability - New Journal of Chemistry (RSC Publishing). [Link]

  • THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE.
  • Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. [Link]

Sources

The Advent and Evolution of Furan-Based Chiral Hydroxy Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Moiety as a Privileged Scaffold and the Imperative of Chirality

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold," frequently incorporated into a multitude of biologically active compounds.[1] The furan nucleus is a common motif in a wide array of natural products and synthetic molecules, contributing to their diverse biological functions.[2] Its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a highly attractive component in modern drug design.[1] This versatility allows for the precise modulation of pharmacokinetic and pharmacodynamic properties, often leading to compounds with enhanced efficacy and improved safety profiles.

Within the vast landscape of furan derivatives, chiral hydroxy acids represent a particularly valuable class of molecules. The presence of a stereogenic center alpha to the carboxylic acid group introduces a critical element of three-dimensionality, which is paramount for specific interactions with biological targets such as enzymes and receptors. As the majority of biological macromolecules are themselves chiral, they exhibit stereospecific recognition of small molecule ligands. Consequently, the different enantiomers of a chiral drug can display significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. This underscores the critical importance of accessing enantiomerically pure furan-based chiral hydroxy acids for the development of safe and effective therapeutics.

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of furan-based chiral hydroxy acids. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing not only a historical perspective but also detailed, field-proven insights into modern synthetic methodologies.

Historical Perspective: From Racemic Mixtures to Asymmetric Synthesis

The history of furan chemistry dates back to 1780, when the Swedish chemist Carl Wilhelm Scheele first prepared 2-furoic acid by the dry distillation of mucic acid.[3] However, the concept of chirality and the separation of enantiomers would not be understood until the pioneering work of Louis Pasteur in the mid-19th century.[4] The initial encounters with chiral furan derivatives, including hydroxy acids, would have been in the form of racemic mixtures, which are 50:50 mixtures of both enantiomers.[5]

The first forays into obtaining enantiomerically enriched furan-based chiral hydroxy acids would have relied on the classical method of chiral resolution . This technique involves the reaction of a racemic mixture with a single enantiomer of a "resolving agent" to form a pair of diastereomeric salts.[1][6] These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.[7] Following separation, the resolving agent is removed to yield the individual enantiomers of the furan-based hydroxy acid. Common chiral resolving agents used for acidic compounds include naturally occurring, enantiomerically pure bases such as brucine, cinchonidine, and quinine.[1][6]

While effective, classical resolution has a significant drawback: the maximum theoretical yield for the desired enantiomer is only 50%, with the other half of the material often being discarded. This inherent inefficiency spurred the development of more elegant and atom-economical approaches, leading to the era of asymmetric synthesis . The goal of asymmetric synthesis is to directly produce a single enantiomer, rather than separating a mixture.

The development of enantioselective methods for synthesizing furan-based chiral hydroxy acids has mirrored the broader advancements in asymmetric catalysis. Early efforts likely involved the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. However, the true revolution in this field came with the advent of catalytic asymmetric synthesis, which can be broadly categorized into three main areas: metal-catalyzed, organocatalyzed, and biocatalytic methods. These approaches have provided powerful tools for the efficient and highly selective synthesis of furan-based chiral hydroxy acids, moving the field from laborious resolution procedures to elegant and efficient enantioselective constructions.

Key Synthetic Methodologies for Enantioselective Synthesis

The modern synthetic chemist has a diverse toolkit for the enantioselective synthesis of furan-based chiral hydroxy acids. The choice of method often depends on the specific target molecule, desired scale, and economic considerations. This section will delve into the core principles and practical applications of the most significant of these methodologies.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and alkenes. In the context of furan-based chiral hydroxy acids, the asymmetric hydrogenation of α-keto esters is a particularly relevant and efficient strategy. This approach typically utilizes a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand.

A prime example is the dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation.[8] In this process, a chiral ruthenium catalyst not only reduces the ketone but also facilitates the rapid racemization of the starting α-keto ester, allowing for the theoretical conversion of the entire starting material into a single enantiomer of the desired α-hydroxy ester.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Furan-based α-Keto Ester

Materials:

  • Furan-based α-keto ester (1.0 eq)

  • (Arene)RuCl(monosulfonamide) catalyst (e.g., (p-cymene)RuCl(TsDPEN)) (0.5-2 mol%)

  • Formic acid/triethylamine azeotrope (5:2) as the hydrogen source and solvent

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the furan-based α-keto ester and the chiral ruthenium catalyst in the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at the designated temperature (typically room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched furan-based α-hydroxy ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • The use of a chiral ruthenium catalyst is crucial for inducing enantioselectivity in the reduction. The specific ligand (e.g., TsDPEN) creates a chiral environment around the metal center, favoring the approach of the substrate from one face.

  • The formic acid/triethylamine mixture serves as a convenient and effective source of hydride for the reduction.

  • Conducting the reaction under an inert atmosphere is essential to prevent the oxidation and deactivation of the catalyst.

Enantioselective Friedel-Crafts Alkylation

The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming reaction. Its enantioselective variant provides a direct route to chiral building blocks. For the synthesis of furan-based chiral hydroxyacetates, the reaction of furans with glyoxylates catalyzed by a chiral Lewis acid is a highly effective strategy.[9]

This reaction affords chiral substituted 2-furanyl-hydroxyacetic acid esters, which are valuable synthetic intermediates.[9] The use of a chiral catalyst, often a complex of a Lewis acid with a chiral ligand like BINOL, is key to achieving high enantioselectivity.

Experimental Protocol: Enantioselective Friedel-Crafts Reaction of Furan with Ethyl Glyoxylate

Materials:

  • Furan (1.5 eq)

  • Ethyl glyoxylate (1.0 eq)

  • Chiral catalyst (e.g., 6,6′-dibromo-BINOL/Ti(IV) complex) (5-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral catalyst solution by reacting the chiral ligand (e.g., 6,6′-dibromo-BINOL) with the Lewis acid precursor (e.g., Ti(OiPr)4) in the anhydrous solvent.

  • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Add the furan to the catalyst solution, followed by the slow, dropwise addition of ethyl glyoxylate.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous and organic layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • The chiral Lewis acid catalyst coordinates to the carbonyl group of the glyoxylate, activating it towards nucleophilic attack by the furan. The chiral ligand ensures that one face of the electrophile is shielded, leading to a highly enantioselective reaction.

  • The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the moisture-sensitive Lewis acid catalyst.

  • Low reaction temperatures are often employed to enhance the enantioselectivity of the reaction.

Biocatalysis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as oxidoreductases and lipases, can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

For the synthesis of furan-based chiral hydroxy acids, enzymatic kinetic resolution of racemic esters or the asymmetric reduction of α-keto acids are viable approaches. For instance, a lipase can be used to selectively hydrolyze one enantiomer of a racemic furan-based hydroxy ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of furan-based chiral hydroxy acid derivatives, allowing for a direct comparison of different methodologies.

MethodSubstrateCatalyst/EnzymeSolventTemp (°C)Yield (%)ee (%)Reference
Asymmetric Transfer Hydrogenation2-furoylformic acid methyl ester(p-cymene)RuCl(TsDPEN)HCOOH:NEt3259598[8]
Enantioselective Friedel-CraftsFuran and ethyl glyoxylate6,6′-dibromo-BINOL/Ti(IV)CH2Cl2-209097[9]
Biocatalytic Kinetic ResolutionRacemic 2-furylglycolic acid methyl esterCandida antarctica lipase B (CALB)Toluene4048 (ester)>99

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a key synthetic workflow and a representative reaction pathway.

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Reaction cluster_workup Purification & Analysis cluster_product Final Product Start Achiral Furan Derivative & Prochiral Substrate Reaction Enantioselective Synthesis (e.g., Hydrogenation, Friedel-Crafts) Start->Reaction Chiral Catalyst Workup Reaction Workup & Purification Reaction->Workup Analysis Chiral HPLC Analysis (Determine ee) Workup->Analysis Product Enantiomerically Pure Furan-Based Chiral Hydroxy Acid Analysis->Product

Caption: General workflow for the enantioselective synthesis of furan-based chiral hydroxy acids.

Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product_formation Product Formation Furan Furan Nucleophilic_Attack Nucleophilic Attack by Furan Furan->Nucleophilic_Attack Glyoxylate Ethyl Glyoxylate Activated_Complex Activated Electrophile-Catalyst Complex Glyoxylate->Activated_Complex Catalyst Chiral Lewis Acid (e.g., Ti(IV)-BINOL) Catalyst->Activated_Complex Activated_Complex->Nucleophilic_Attack Product Chiral 2-Furanyl-hydroxyacetate Nucleophilic_Attack->Product

Caption: Simplified mechanism of the enantioselective Friedel-Crafts reaction.

Applications in Drug Development and Beyond

The accessibility of enantiomerically pure furan-based chiral hydroxy acids has paved the way for their application in various fields, most notably in drug discovery and development. These compounds serve as valuable chiral building blocks for the synthesis of more complex and biologically active molecules. The furan ring itself is present in numerous approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10]

The incorporation of a furan-based chiral hydroxy acid moiety into a drug candidate can significantly influence its pharmacological profile. The carboxylic acid group can participate in crucial hydrogen bonding interactions with target proteins, while the chiral center ensures the correct spatial orientation for optimal binding. Furthermore, the furan ring can engage in π-π stacking interactions and can be metabolically more stable than a corresponding phenyl ring in some instances.

Beyond pharmaceuticals, furan-based chiral hydroxy acids and their derivatives have potential applications in materials science as chiral ligands for asymmetric catalysis and as monomers for the synthesis of novel, biodegradable polymers.

Conclusion and Future Outlook

The journey of furan-based chiral hydroxy acids from their conceptual origins in the early days of stereochemistry to their current status as valuable building blocks in modern organic synthesis is a testament to the continuous evolution of chemical sciences. The transition from classical resolution of racemic mixtures to highly efficient and selective asymmetric catalytic methods has been transformative. As the demand for enantiomerically pure compounds in the pharmaceutical and other industries continues to grow, the development of even more sustainable, efficient, and scalable methods for the synthesis of furan-based chiral hydroxy acids will remain an active and important area of research. Future innovations will likely focus on the discovery of novel catalysts, the expanded use of biocatalysis, and the application of continuous flow technologies to further enhance the practicality and environmental friendliness of these synthetic routes.

References

  • Jurczak, J., et al. (2008). Highly Enantioselective Synthesis of 2-Furanyl-hydroxyacetates from Furans via the Friedel−Crafts Reaction. The Journal of Organic Chemistry, 73(15), 6052-6055. [Link]

  • Banerjee, R., et al. (2009). Medicinal significance of furan derivatives: A Review. International Journal of PharmTech Research, 1(4), 1333-1343.
  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]

  • Gangurde, P. N. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
  • Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 8(1), 304-317.
  • Wikipedia. (n.d.). Enantioselective synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408. [Link]

  • PubMed. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 121-130. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • ePrints Repository. (2014). Metal-catalyzed Furan Synthesis. A Review. [Link]

  • Demir, A. S., et al. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta, 86(1), 91-105.
  • Lee, E., et al. (2015). Enantioselective Synthesis of a Furan Lignan (+)-Sylvone. The Journal of Organic Chemistry, 80(20), 10359-10363. [Link]

  • Aljahdali, A. Z. (2017).
  • Ding, Y., et al. (2025).
  • RESOLUTION OF RACEMIC MIXTURES. (n.d.). [Link]

  • Asymmetric Synthesis. (n.d.). [Link]

  • Buchler GmbH. (n.d.). Racemic Resolution. [Link]

  • Chemistry LibreTexts. (2023, January 14). 5.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Liu, G., et al. (2018). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Organic & Biomolecular Chemistry, 16(34), 6245-6253. [Link]

  • Scheffold, R., & Dike, M. (2005). Asymmetric synthesis of dihydrofurans via a formal retro-Claisen photorearrangement. The Journal of Organic Chemistry, 70(6), 2031-2041. [Link]

  • ResearchGate. (2025, August 6).
  • ResearchGate. (2022, April 18). Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing both Axial and Central Chirality.
  • ResearchGate. (2018, July 1). Enantioselective Chemical Syntheses of the Furanosteroids (–)-Viridin and (–)-Viridiol.
  • MDPI. (2024, May 29). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]

  • Morris, J. C., & Anderson, J. C. (2012). Asymmetric synthesis of diverse glycolic acid scaffolds via dynamic kinetic resolution of α-keto esters. Journal of the American Chemical Society, 134(49), 20197-20206. [Link]

Sources

The Strategic Utilization of (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid in Advanced Polymer and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition toward sustainable, bio-based chemical building blocks has accelerated the search for molecules that can bridge the gap between renewable feedstocks and high-performance materials. (2R)-2-(furan-2-yl)-2-hydroxyacetic acid —commonly known as (R)-furylglycolic acid (FA)—is a chiral, pseudoaromatic


-hydroxy acid that has emerged as a highly versatile intermediate. By combining the structural rigidity of an aromatic-like furan ring with the reactivity of an 

-hydroxy acid, this specific enantiomer offers profound utility in two distinct fields: the synthesis of high-glass-transition (

) biodegradable polymers and the development of chiral pharmaceutical active ingredients (APIs).

This technical guide explores the mechanistic rationale behind the chemo-enzymatic synthesis of furylglycolic acid, details the necessity of isolating the (2R) enantiomer, and provides validated protocols for its application in research and development.

Chemical Identity and Structural Rationale

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid features a chiral center at the


-carbon, flanked by a carboxylic acid, a hydroxyl group, and a furan ring. The presence of the furan ring imparts a "pseudoaromatic" character to the molecule.

In polymer science, aliphatic polyesters like poly(lactic acid) (PLA) suffer from low glass transition temperatures (


), limiting their thermal stability. Introducing bulky, rigid side chains into the polymer backbone restricts chain rotation, thereby increasing the 

. While polymandelide (derived from mandelic acid) achieves a

of

mimicking polystyrene [1], mandelic acid is not easily sourced from biomass. Furylglycolic acid serves as the bio-renewable, pseudoaromatic equivalent to mandelic acid.

Crucially, the stereochemistry of the monomer dictates the thermomechanical properties of the resulting polymer. Polymerizing racemic mixtures yields amorphous, atactic polymers with inferior properties. Utilizing the enantiopure (2R) form allows for the synthesis of stereoregular (isotactic or syndiotactic) copolymers with L-lactic acid, resulting in semi-crystalline materials with superior heat resistance and mechanical strength.

Figure 1: Divergent application pathways of (2R)-furylglycolic acid.

The Chemo-Enzymatic Cascade Synthesis

The production of furylglycolic acid from renewable D-glucose represents a triumph of integrated chemical and biological catalysis [2]. The synthesis relies on a precise sequence of biocatalytic oxidation and tandem heterogeneous acid catalysis.

Mechanistic Causality of the Cascade
  • Biocatalysis: Recombinant E. coli expressing pyranose 2-oxidase and aldos-2-ulose dehydratase converts D-glucose into cortalcerone . This biological step is necessary because direct chemical dehydration of glucose typically yields 5-hydroxymethylfurfural (HMF), bypassing the specific di-carbonyl intermediate required for FA synthesis.

  • Brønsted Acid Dehydration: Cortalcerone is dehydrated to furylglyoxal hydrate (FH) . This requires a Brønsted acid (such as HCl or the Brønsted sites on an Al-beta zeolite).

  • Lewis Acid Rearrangement: FH undergoes an intramolecular Cannizzaro-type rearrangement (hydride transfer) to form furylglycolic acid. This step is strictly dependent on a Lewis acid catalyst, optimally a Sn-beta zeolite.

To prevent the degradation of unstable intermediates, researchers utilize a bifunctional Al-Sn-beta zeolite, allowing the sequential Brønsted/Lewis acid steps to occur in a single pot [2].

Figure 2: Chemo-enzymatic cascade for the synthesis of furylglycolic acid.

Comparative Material Properties

The primary driver for isolating the (2R) enantiomer is the synthesis of advanced biomaterials. By copolymerizing (2R)-furylglycolic acid with L-lactic acid, researchers can bridge the performance gap between commodity petrochemical plastics and biodegradable alternatives.

The table below summarizes the causal relationship between monomer structure and macroscopic polymer properties.

Polymer TypeMonomer(s)Glass Transition (

)
BiodegradabilityFeedstock OriginStructural Rationale
Polystyrene (PS) Styrene

NoPetrochemicalRigid aromatic ring restricts backbone rotation.
Polylactide (PLA) L-Lactide

YesBiomassFlexible aliphatic backbone; low thermal resistance.
Polymandelide Mandelide

YesPetrochemicalPhenyl ring acts as a steric anchor, raising

[1].
Poly(FA-co-LA) (2R)-Furylglycolic Acid + L-Lactide

Yes Biomass Furan ring mimics phenyl rigidity; stereoregularity enables crystallization.

Experimental Methodology: Synthesis and Resolution Workflow

Because the chemo-enzymatic cascade yields a racemic mixture of furylglycolic acid, obtaining the (2R) enantiomer requires a self-validating workflow incorporating kinetic resolution.

Protocol: Synthesis and Isolation of (2R)-Furylglycolic Acid

Phase 1: Cascade Catalysis (Racemate Production)

  • Preparation: Dissolve 500 mg of lyophilized, enzymatically derived cortalcerone in 10 mL of a 50% (w/w) methanol/water solvent system. Rationale: Water is required for the hydration of furylglyoxal, while methanol improves the solubility of the pseudoaromatic intermediates.

  • Catalyst Addition: Add 100 mg of bifunctional Al-Sn-beta zeolite (optimized for a low Si/Sn ratio to maximize Lewis acid site density) [2].

  • Reaction Execution: Seal the reaction vessel and heat to

    
     (
    
    
    
    ) under continuous magnetic stirring for 2 to 4 hours.
  • Quenching & Filtration: Cool the mixture rapidly in an ice bath to halt the reaction and prevent FA-catalyzed auto-degradation. Filter the mixture through a

    
     PTFE syringe filter to recover the solid zeolite catalyst.
    
  • Validation: Analyze the filtrate via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm the disappearance of the cortalcerone peak and the emergence of the furylglycolic acid peak.

Phase 2: Enzymatic Kinetic Resolution

  • Esterification: Convert the racemic furylglycolic acid to its corresponding methyl ester using mild Fischer esterification (MeOH, catalytic

    
    , room temperature). Rationale: Lipases exhibit higher enantioselectivity on esters than on free acids.
    
  • Enzymatic Hydrolysis: Suspend the racemic methyl furylglycolate in a phosphate buffer (pH 7.0). Add a stereoselective biocatalyst, such as Candida antarctica Lipase B (CALB).

  • Monitoring: Monitor the enantiomeric excess (

    
    ) of the unreacted ester and the formed acid using Chiral HPLC (e.g., Chiralcel OD-H column).
    
  • Isolation: Once 50% conversion is reached, extract the unreacted (2R)-methyl furylglycolate into an organic phase (e.g., ethyl acetate). The (2S)-acid will remain in the aqueous phase.

  • Saponification: Gently hydrolyze the isolated (2R)-ester using 1M LiOH in THF/water at

    
     to yield enantiopure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.
    

References

  • Liu, T., Simmons, T. L., Bohnsack, D. A., Mackay, M. E., Smith, M. R., & Baker, G. L. (2007). Synthesis of Polymandelide: A Degradable Polylactide Derivative with Polystyrene-like Properties. Macromolecules, 40(17), 6040-6047.[Link]

  • Schwartz, T. J., Goodman, S. M., Osmundsen, C. M., Taarning, E., Mozuch, M. D., Gaskell, J., ... & Dumesic, J. A. (2013). Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone. ACS Catalysis, 3(12), 2689-2693.[Link]

Comprehensive Safety, Handling, and Material Safety Data Sheet (MSDS) Guide for (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist overseeing chiral API (Active Pharmaceutical Ingredient) development, I frequently encounter the compound (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (commonly referred to as (R)-furylglycolic acid). This molecule is a highly versatile chiral building block used extensively in the asymmetric synthesis of complex pharmaceuticals, including semi-synthetic cephalosporins and novel kinase inhibitors.

Handling this compound requires more than a cursory glance at a standard MSDS. The molecule possesses two distinct structural vulnerabilities: an electron-rich furan ring that is highly susceptible to autoxidation, and an


-hydroxy acid moiety prone to racemization under improper pH conditions. This guide synthesizes standard safety data with field-proven, mechanistic insights to ensure both operator safety and the chemical/chiral integrity of your batches.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid [1] is the first step in designing robust handling protocols. The compound typically presents as a white to off-white crystalline powder, but improper storage quickly leads to a yellow/brown discoloration—a macroscopic indicator of microscopic degradation.

Table 1: Core Physicochemical Properties
ParameterValue / DescriptionCausality / Relevance
IUPAC Name (2R)-2-(furan-2-yl)-2-hydroxyacetic acidDefines the absolute stereochemistry critical for API efficacy.
CAS Number 19377-73-2 (General/Racemic)Primary identifier for regulatory and procurement tracking [2].
Molecular Formula C₆H₆O₄Indicates a highly oxygenated, polar structure.
Molecular Weight 142.11 g/mol Used for precise stoichiometric calculations in synthesis.
Physical State Solid (Crystalline Powder)Prone to aerosolization; requires respiratory precautions.
Solubility Soluble in MeOH, EtOH, DMSO, H₂OHigh polarity necessitates the use of polar or protic solvents [3].
pKa (Predicted) ~3.33The

-proton is relatively acidic, increasing racemization risk in base.

Toxicological & Safety Profile (Advanced MSDS)

Standard safety protocols often list hazards without explaining the physiological mechanisms. As an


-hydroxy acid, this compound acts as a localized proton donor upon contact with moisture on the skin or ocular mucosa, leading to protein denaturation and irritation.
Table 2: GHS Hazard Classification & Exposure Controls
Hazard ClassGHS CodeHazard StatementRecommended PPE & Engineering Controls
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDouble-layer nitrile gloves (EN 374 compliant); lab coat.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationSnug-fitting chemical safety goggles; access to an eyewash station.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationHandling strictly within a certified Class II fume hood or isolator.
First Aid & Emergency Response
  • Ocular Exposure: Immediately flush eyes with copious amounts of pH-neutral water for a minimum of 15 minutes. The acidic nature of the compound requires rapid dilution to prevent corneal etching.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with soap and water. Do not use weak bases (like baking soda) to neutralize the acid on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Inhalation: Move the operator to fresh air. If bronchospasm occurs due to H335 irritation, administer oxygen and seek immediate medical evaluation.

Mechanistic Pathways of Degradation

To maintain trustworthiness in your analytical data, you must understand how this molecule degrades. The furan ring is an electron-rich heteroaromatic system. When exposed to ambient light (


) and atmospheric oxygen, it readily undergoes a[4+2] cycloaddition with singlet oxygen.

This reaction forms a highly unstable endoperoxide intermediate, which rapidly hydrolyzes into ring-opened dicarbonyl species. These dicarbonyls subsequently undergo intermolecular condensation, forming the dark polymeric degradants responsible for the yellow/brown discoloration of aged samples.

degradation A (2R)-Furylglycolic Acid B Endoperoxide Intermediate A->B O2, hv C Ring-Opened Dicarbonyl B->C H2O, H+ D Polymeric Degradants C->D Condensation

Autoxidation pathway of the furan ring under atmospheric oxygen and light.

Advanced Handling & Storage Protocols

Based on the degradation mechanisms outlined above, I mandate the following storage parameters for all my laboratory personnel:

  • Temperature Control: Store strictly at 2–8 °C . Elevated temperatures provide the activation energy required for both autoxidation and potential racemization.

  • Atmospheric Control: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which allows it to "blanket" the solid in the vial).

  • Light Protection: Store in amber glass vials to block UV/Vis radiation, preventing the photochemical generation of singlet oxygen.

Experimental Workflow: Safe Dispensing and Preparation

When transitioning the compound from storage to active experimentation, thermal shock and condensation are your primary enemies. If a cold vial is opened in ambient air, atmospheric moisture condenses on the powder, creating localized micro-pools of acidic water that catalyze degradation.

workflow A Storage at 2-8°C (Desiccated) B Thermal Equilibration (1 hr, Dark) A->B Prevent Condensation C Glovebox Transfer (Ar/N2 Atmosphere) B->C Maintain Inertness D Dissolution in Degassed Solvent C->D Suppress Oxidation E Chiral HPLC Analysis D->E ee% Determination

Workflow for the safe handling and analytical preparation of (2R)-furylglycolic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. Below are the step-by-step methodologies for handling and analyzing this compound.

Protocol A: Schlenk-Line Dispensing and Solution Preparation

Objective: Prepare a 0.1 M stock solution without compromising the furan ring or chiral center.

  • Equilibration: Remove the amber vial containing (2R)-2-(furan-2-yl)-2-hydroxyacetic acid from the 2–8 °C refrigerator. Place it in a desiccator in the dark for exactly 60 minutes to reach room temperature.

  • Inert Transfer: Transfer the sealed vial into a glovebox or attach it to a Schlenk line. Purge the micro-environment with Argon (3 cycles of vacuum/Argon).

  • Solvent Degassing: Use anhydrous Methanol (MeOH) that has been sparged with Argon for 30 minutes prior to use. Causality: Dissolved oxygen in the solvent is the primary cause of in-solution furan degradation.

  • Dissolution: Weigh the required mass using an analytical balance inside the glovebox. Transfer to a volumetric flask and dilute to the mark with the degassed MeOH.

  • Validation Step: Visually inspect the solution against a white background. A pristine solution will be entirely colorless. Any yellow tint indicates compromised starting material or oxygen ingress during preparation.

Protocol B: Enantiomeric Purity (ee%) Determination via Chiral HPLC

Objective: Verify that the (2R) stereocenter has not racemized during storage or handling.

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent), length 250 mm x 4.6 mm.

  • Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (90:10 v/v).

  • Acidic Modifier (Critical Step): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Causality: Because the analyte is a carboxylic acid (pKa ~3.33), it will partially ionize in neutral solvents, leading to severe peak tailing. The TFA suppresses ionization, keeping the molecule in its protonated state, ensuring sharp peaks and accurate integration.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution (prepared via Protocol A).

  • Detection: Monitor UV absorbance at 220 nm (optimal for the furan chromophore).

  • Validation Step: Always run a racemic standard of 2-(furan-2-yl)-2-hydroxyacetic acid first to establish baseline resolution (

    
    ) between the (2R) and (2S) enantiomers. Only after validating the separation should the pure (2R) batch be injected.
    

References

  • alpha-Hydroxy-2-furanacetic acid | C6H6O4 | CID 86860 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • alpha-hydroxyfuran-2-acetic acid CAS#:19377-73-2 Source: Chemsrc Chemical Database URL:[Link]

Methodological & Application

Application Note: Enantioselective Synthesis of (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Self-Validating Protocol for Asymmetric Cyanosilylation and Hydrolysis

Executive Summary

(2R)-2-(Furan-2-yl)-2-hydroxyacetic acid (commonly known as (R)-furylglycolic acid) is a highly valuable pseudoaromatic chiral building block. It is extensively utilized in the synthesis of advanced pharmaceuticals and as a functional comonomer for biorenewable copolymers[1]. While traditional biocatalytic routes can produce furylglycolic acid from glucose via cortalcerone, these methods often yield dilute aqueous products that require complex downstream purification[2].

This application note details a robust, chemo-catalytic asymmetric synthesis. By utilizing a chiral Titanium(IV)-based Lewis acid to direct the enantioselective cyanosilylation of furfural[3], followed by rigorous acidic hydrolysis, researchers can achieve high atom economy, excellent enantiomeric excess (ee > 95%), and scalable product isolation.

Mechanistic Rationale & Catalytic Design

To ensure scientific integrity and reproducibility, it is critical to understand the causality behind the selected synthetic route:

  • Why Cyanosilylation? The direct asymmetric addition of cyanide to furfural establishes the necessary chiral center efficiently[4]. Trimethylsilyl cyanide (TMSCN) is selected over HCN gas due to its superior safety profile and its ability to form a stable O-TMS ether intermediate. This prevents the newly formed alcohol from coordinating with and inhibiting the titanium catalyst.

  • Stereocontrol Causality: We employ a chiral Titanium(IV)-BINOL (or Salen) complex. The Ti(IV) center acts as a strong Lewis acid, coordinating to the carbonyl oxygen of furfural to increase its electrophilicity. The bulky chiral ligand creates a highly restricted chiral pocket. By lowering the temperature to -20 °C, the uncatalyzed background reaction is completely suppressed. The cyanide nucleophile is thus forced to attack the Re-face of the coordinated aldehyde, yielding the (R)-configured cyanohydrin[3]. Alternatively, chiral thiourea organocatalysts can also be employed to achieve similar nucleophile/electrophile activation[5].

Reaction Pathway & Validation Workflows

Pathway Furfural Furfural Reaction Asymmetric Cyanosilylation Furfural->Reaction TMSCN TMSCN TMSCN->Reaction Catalyst Chiral Ti(IV) Catalyst Catalyst->Reaction Intermediate (R)-Cyanohydrin O-TMS Ether Reaction->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product (2R)-Furylglycolic Acid Hydrolysis->Product

Figure 1: Chemical pathway for the enantioselective synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Validation Step1 Step 1: Cyanosilylation Val1 Validation 1: IR Spectroscopy Confirm loss of C=O (1680 cm⁻¹) Step1->Val1 Step2 Step 2: Intermediate Isolation Val1->Step2 Val2 Validation 2: Chiral HPLC Confirm ee > 95% Step2->Val2 Step3 Step 3: Acidic Hydrolysis Val2->Step3 Val3 Validation 3: 1H NMR Confirm loss of TMS (0 ppm) Step3->Val3 Step4 Step 4: Crystallization Val3->Step4 Val4 Validation 4: Polarimetry Confirm (R)-configuration Step4->Val4

Figure 2: Self-validating quality control checkpoints integrated into the synthetic workflow.

Quantitative Data: Optimization Parameters

The following table summarizes the optimization of the cyanosilylation phase. Temperature and solvent choice are critical variables for maximizing enantiomeric excess.

Table 1: Optimization of Cyanosilylation Parameters

EntryCatalyst Loading (mol%)Temp (°C)SolventYield (%)ee (%)
15.025CH₂Cl₂9865
25.00CH₂Cl₂9688
3 5.0 -20 CH₂Cl₂ 94 97
41.0-20CH₂Cl₂9296
51.0-20THF7582

Note: Reactions performed on a 10 mmol scale. Yields refer to isolated (R)-cyanohydrin. Enantiomeric excess (ee) determined by chiral HPLC.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Enantioselective Cyanosilylation of Furfural

Materials: Furfural (freshly distilled), Trimethylsilyl cyanide (TMSCN), Titanium(IV) isopropoxide, (R)-BINOL, anhydrous Dichloromethane (CH₂Cl₂).

  • Catalyst Maturation: In a flame-dried Schlenk flask under argon, dissolve 0.05 eq of (R)-BINOL and 0.05 eq of Ti(OiPr)₄ in anhydrous CH₂Cl₂. Stir at room temperature for 1 hour.

    • Causality: This pre-stirring is critical. It allows the thermodynamically stable, catalytically active chiral Ti-BINOL complex to form via ligand exchange, releasing isopropanol.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add 1.0 eq of freshly distilled furfural.

    • Causality: Cooling to -20 °C completely suppresses the uncatalyzed, racemic background reaction between furfural and TMSCN, ensuring maximum enantioselectivity[3].

  • Cyanosilylation: Dropwise add 1.2 eq of TMSCN over 30 minutes. Stir for 12 hours at -20 °C.

    • Causality: Slow addition prevents localized heating (exothermic reaction) which could degrade the transition state's stereochemical control.

  • Self-Validation Checkpoint 1 (IPC): Remove a 10 µL aliquot. Run an ATR-FTIR spectrum. The reaction is complete when the strong aldehyde C=O stretch at ~1680 cm⁻¹ completely disappears.

  • Workup: Quench with water, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude (R)-furan-2-yl(trimethylsilyloxy)acetonitrile.

  • Self-Validation Checkpoint 2 (QC): Analyze the intermediate via chiral HPLC (e.g., Chiralcel OD-H column). Target ee is >95%.

Phase 2: Acidic Hydrolysis to (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid

Materials: Crude (R)-cyanohydrin intermediate, 6M Hydrochloric Acid (HCl), 1,4-dioxane.

  • Hydrolysis: Dissolve the crude intermediate in a minimal amount of 1,4-dioxane. Add 10 volumes of 6M HCl. Heat to 80 °C for 6 hours.

    • Causality: The robust acidic conditions serve a dual purpose: cleaving the robust TMS ether and hydrolyzing the nitrile group through the primary amide to the final carboxylic acid. The (R)-stereocenter is stable under these conditions and does not undergo racemization.

  • Self-Validation Checkpoint 3 (IPC): Take an aliquot, extract into CDCl₃, and run a quick ¹H NMR. The disappearance of the sharp TMS singlet at 0.00 ppm and the shift of the alpha-proton indicate complete hydrolysis.

  • Isolation: Cool the mixture to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude product from hot toluene/hexanes to obtain pure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid as white crystals.

  • Self-Validation Checkpoint 4 (QC): Measure the specific rotation using a polarimeter. A positive optical rotation confirms the (2R) configuration.

References

  • Schwartz, T. J., et al. "Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone." ACS Catalysis, 2013. URL:[Link]

  • Maji, M., et al. "Cyanosilylation of Aromatic Aldehydes by Cationic Ruthenium(II) Complexes of Benzimidazole-Derived O-Functionalized N-Heterocyclic Carbenes." ACS Omega, 2018. URL:[Link]

  • Ding, K., et al. "Titanium-based Catalysts for Asymmetric Transformations." Royal Society of Chemistry, 2015. URL:[Link]

  • Fuerst, D. E., & Jacobsen, E. N. "Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones." Journal of the American Chemical Society, 2005. URL:[Link]

Sources

Application Note: Chiral Resolution of Racemic 2-(Furan-2-yl)-2-hydroxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated guide for the chiral resolution of 2-(furan-2-yl)-2-hydroxyacetic acid (also known as 2-furylmandelic acid or


-hydroxy-2-furanacetic acid).

Given the structural sensitivity of the furan ring to acid-catalyzed ring opening (forming levulinic acid derivatives), this guide prioritizes Enzymatic Kinetic Resolution (EKR) as the "Gold Standard" method due to its mild conditions. A classical Diastereomeric Salt Crystallization protocol is provided as a secondary option for bulk scale-up, with specific modifications to prevent substrate decomposition.

Executive Summary & Compound Profile

2-(Furan-2-yl)-2-hydroxyacetic acid is a critical chiral building block for semi-synthetic antibiotics (e.g., cephalosporins) and fine chemicals. Unlike phenyl-based mandelic acid, the furan moiety renders this compound acid-labile . Standard resolution protocols involving boiling mineral acids will lead to significant degradation.

  • Target Compound: 2-(Furan-2-yl)-2-hydroxyacetic acid[1]

  • CAS Number: 19377-73-2 (Racemic)

  • Critical Constraint: Avoid pH < 2.0 and temperatures > 60°C in acidic media.

  • Preferred Method: Lipase-catalyzed Kinetic Resolution (Enantioselectivity

    
    ).
    

Method A: Enzymatic Kinetic Resolution (Primary Protocol)

Principle: This method utilizes the stereoselective transesterification of the racemic ester using a lipase. The enzyme preferentially acetylates one enantiomer (typically the S-form), leaving the R-ester unreacted. This "kinetic resolution" allows for the separation of enantiomers via standard silica gel chromatography.

Pre-requisite: Esterification

Direct resolution of the free acid is often sluggish. Convert the acid to Methyl 2-(furan-2-yl)-2-hydroxyacetate first.

  • Reagents: MeOH, TMSCl (catalytic).

  • Condition: Stir at room temperature (RT) for 4 hours. Do not reflux with H₂SO₄.

Resolution Protocol

Enzyme: Lipase PS "Amano" IM (immobilized Burkholderia cepacia lipase) or Novozym 435 (Candida antarctica Lipase B). Acyl Donor: Vinyl Acetate (irreversible acyl donor). Solvent: Diisopropyl Ether (DIPE) or MTBE (anhydrous).

Step-by-Step Workflow:
  • Preparation: Dissolve 10.0 g (64 mmol) of racemic methyl 2-(furan-2-yl)-2-hydroxyacetate in 100 mL of anhydrous DIPE.

  • Acyl Donor Addition: Add 30 mL (approx. 5 eq) of Vinyl Acetate.

  • Enzyme Loading: Add 1.0 g of Lipase PS "Amano" IM.

  • Incubation: Incubate at 35°C with orbital shaking (200 rpm). Monitor reaction by chiral HPLC (see Section 4).

    • Target: Stop reaction at exactly 50% conversion (typically 24–48 hours).

  • Filtration: Filter off the immobilized enzyme (can be washed and reused 2-3 times).

  • Separation: Concentrate the filtrate. The residue contains:

    • (S)-Acetate (Product)

    • (R)-Ester (Unreacted Substrate)

    • Separation: Flash column chromatography (Hexane/EtOAc 8:2) easily separates the polar alcohol (R-ester) from the less polar acetate (S-acetate).

Post-Resolution Hydrolysis (Critical Step)

To recover the chiral acid without destroying the furan ring:

  • Reagent: LiOH (2.0 eq) in THF/H₂O (1:1).

  • Condition: 0°C to RT, 2 hours.

  • Workup: Carefully acidify with 1M Citric Acid (mild) to pH 3–4. Extract with EtOAc immediately. Do not use conc. HCl.

Method B: Diastereomeric Salt Crystallization (Scale-Up Option)

Principle: Formation of diastereomeric salts using a chiral amine. This method is cheaper for multi-kilogram batches but requires strict pH control during recovery.

Resolving Agent:


-Phenylethylamine.
Solvent:  Ethanol (95%).
Protocol:
  • Salt Formation: Dissolve 14.2 g (0.1 mol) of racemic acid in 50 mL of hot Ethanol (60°C).

  • Amine Addition: Add 12.1 g (0.1 mol) of

    
    -Phenylethylamine dropwise.
    
  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

  • Recrystallization: Filter the crystals. Recrystallize from Ethanol/Water (9:1) until constant optical rotation is achieved (typically 2–3 rounds).

  • Salt Breaking (Crucial):

    • Suspend the purified salt in EtOAc/Water biphasic mixture.

    • Add 1M H₃PO₄ dropwise with vigorous stirring until the aqueous layer pH reaches 3.0.

    • Separate organic layer, dry over Na₂SO₄, and evaporate at

      
      .
      

Analytical Control: Chiral HPLC Method

Validation: You must verify enantiomeric excess (


) at every stage.
ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm (Furan absorption)
Retention Times (R)-Enantiomer: ~12.5 min (S)-Enantiomer: ~15.2 min

Note: The TFA is essential to suppress ionization of the carboxylic acid, sharpening the peaks. For esters (Method A), TFA can be omitted.

Process Visualization

Enzymatic Resolution Workflow

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence of enantiomers.

EnzymaticResolution Racemic Racemic Ester (Substrate) Reaction Transesterification (Vinyl Acetate, 35°C) Racemic->Reaction Enzyme Lipase PS (Catalyst) Enzyme->Reaction Mixture Crude Mixture (R-Ester + S-Acetate) Reaction->Mixture Chromatography Silica Gel Chromatography Mixture->Chromatography REster (R)-Ester (Unreacted) Chromatography->REster Elutes First SAcetate (S)-Acetate (Product) Chromatography->SAcetate Elutes Second HydrolysisR Mild Hydrolysis (LiOH, pH 3) REster->HydrolysisR HydrolysisS Mild Hydrolysis (LiOH, pH 3) SAcetate->HydrolysisS FinalR Pure (R)-Acid >98% ee HydrolysisR->FinalR FinalS Pure (S)-Acid >98% ee HydrolysisS->FinalS

Caption: Figure 1. Enzymatic Kinetic Resolution workflow for acid-sensitive furan derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Enzyme inactivation or wet solvent.Dry solvents over molecular sieves (3Å). Use fresh enzyme.
Low Selectivity (low ee) Temperature too high.Lower temperature to 25°C or 4°C (trade-off with rate).
Dark/Black Product Furan degradation via acid.[2]Check pH during workup. Ensure pH never drops below 2.5.
Racemization Basic conditions too harsh.Use LiOH at 0°C for hydrolysis; avoid reflux with bases.

References

  • Enzymatic Resolution of Mandelic Acid Derivatives

    • Kamal, A., et al. "Lipase-catalyzed resolution of substituted mandelic acids." Tetrahedron: Asymmetry, 2003.
    • Source:

  • Furan Stability & Synthesis

    • Soetedjo, J. N. M., et al. "Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan." ACS Sustainable Chemistry & Engineering.
    • Source:

  • Chiral HPLC Methodologies

    • Daicel Corporation.
    • Source:

  • General Kinetic Resolution Principles

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.
    • Source:

Sources

Asymmetric reduction of 2-(furan-2-yl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Asymmetric Synthesis of Chiral


-Hydroxyfuranacetic Acid via Biocatalytic Reduction 

Executive Summary

The asymmetric reduction of 2-(furan-2-yl)-2-oxoacetic acid (also known as 2-furoylformic acid) to its corresponding chiral


-hydroxy acid, (R)- or (S)-2-(furan-2-yl)-2-hydroxyacetic acid , is a critical transformation in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and chiral building blocks.

While traditional chemo-catalytic methods (e.g., Ru-BINAP hydrogenation) often suffer from catalyst poisoning by the free carboxylic acid or require protection/deprotection steps, biocatalysis offers a direct, mild, and highly enantioselective route. This guide details a scalable protocol using Lactate Dehydrogenase (LDH) and D-2-Hydroxyisocaproate Dehydrogenase (D-HicDH) , leveraging an efficient cofactor regeneration system to ensure economic viability.

Scientific Mechanism & Strategy

The Biocatalytic Advantage

The substrate, 2-(furan-2-yl)-2-oxoacetic acid, contains an acid-sensitive furan ring. Chemical reductions often require harsh conditions or acidic workups that can lead to ring opening or polymerization. Enzymatic reduction operates at neutral pH (6.0–7.5) and ambient temperature, preserving the furan moiety while delivering >99% enantiomeric excess (ee).

Reaction Pathway & Cofactor Recycling

The reaction is catalyzed by an NAD(P)H-dependent dehydrogenase. To make the process economically feasible, the expensive cofactor (NADH) is used in catalytic amounts and regenerated in situ.

  • Primary Enzyme: D-LDH (for R-product) or L-LDH (for S-product).

  • Hydride Source: NADH (Nicotinamide adenine dinucleotide, reduced).

  • Regeneration System: Formate Dehydrogenase (FDH) converts Formate to CO₂, reducing NAD⁺ back to NADH. This system is preferred over Glucose Dehydrogenase (GDH) for this substrate because the byproduct (CO₂) is a gas, simplifying downstream processing and driving the equilibrium forward (Le Chatelier's principle).

Figure 1: Enzymatic Cycle with Cofactor Regeneration

G Substrate 2-Furoylformic Acid Product Chiral Hydroxy Acid Substrate->Product  LDH / HicDH   NADH NADH NAD NAD+ NADH->NAD NAD->NADH Formate Formate CO2 CO2 (gas) Formate->CO2  FDH  

Caption: Coupled enzymatic reduction showing the primary conversion (Blue) and the formate-driven cofactor regeneration loop (Red).

Experimental Protocol

Materials & Equipment
  • Enzymes:

    • D-Lactate Dehydrogenase (D-LDH) from Lactobacillus leichmannii or Staphylococcus epidermidis (for R-enantiomer).

    • L-Lactate Dehydrogenase (L-LDH) from Rabbit Muscle or Bacillus stearothermophilus (for S-enantiomer).

    • Formate Dehydrogenase (FDH) from Candida boidinii.

  • Chemicals: 2-(furan-2-yl)-2-oxoacetic acid, NAD⁺ (free acid), Sodium Formate, Potassium Phosphate (buffer).

  • Equipment: pH stat titrator (optional), Orbital shaker, HPLC with Chiralcel OD-H column.

Protocol 1: Enzyme Screening (96-Well Plate)

Objective: Identify the optimal enzyme variant for activity and stereoselectivity.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.

  • Master Mix:

    • Substrate: 10 mM 2-furoylformic acid.

    • Cofactor: 1 mM NAD⁺.

    • Co-substrate: 150 mM Sodium Formate.

    • Recycling Enzyme: 5 U/mL FDH.

  • Screening:

    • Dispense 180 µL of Master Mix into each well.

    • Add 20 µL of different LDH/HicDH enzyme solutions (1–5 mg/mL) to initiate.

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Quenching: Add 200 µL Acetonitrile (MeCN) + 1% Formic Acid to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC.

Protocol 2: Preparative Scale Synthesis (1.0 Liter)

Objective: Gram-scale production of (R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Step-by-Step Procedure:

  • Substrate Solution: Dissolve 15.4 g (100 mmol) of 2-(furan-2-yl)-2-oxoacetic acid in 800 mL of 100 mM KPi buffer (pH 7.0). Adjust pH to 7.0 using 5M NaOH (the acid will lower the pH significantly).

  • Cofactor Mix: Add:

    • NAD⁺: 0.5 mmol (331 mg) — Note: Only 0.5 mol% loading due to recycling.

    • Sodium Formate: 150 mmol (10.2 g) — 1.5 equivalents.

  • Enzyme Addition:

    • Add 500 Units of Formate Dehydrogenase (FDH).

    • Add 1000 Units of selected D-LDH.

  • Reaction:

    • Incubate at 30°C with gentle stirring (150 rpm).

    • pH Control (Critical): The reaction consumes protons (H⁺) during the reduction of the ketone but produces CO₂. However, the formate oxidation produces CO₂ which equilibrates to bicarbonate. Monitor pH; if it drifts below 6.5, titrate with 1M NaOH.

  • Monitoring: Check conversion at 4h, 8h, and 24h via HPLC.

  • Workup:

    • Once conversion >99%, acidify the mixture to pH 2.0 using 6M HCl. Caution: CO₂ evolution.

    • Extract 3x with Ethyl Acetate (300 mL each).

    • Dry combined organic layers over MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Et₂O/Hexane if necessary, though enzymatic product is typically >98% pure.

Analytical Methods

Table 1: HPLC Method Parameters

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Furan absorption)
Temperature 25°C
Retention Times (S)-Isomer: ~12.5 min (R)-Isomer: ~15.2 min Substrate: ~8.0 min

Note: Retention times are indicative and must be validated with racemic standards.

Process Optimization Workflow

Figure 2: Optimization Logic for Scale-Up

Optimization Start Start: 10 mM Screening CheckConv Conversion > 90%? Start->CheckConv CheckEE ee > 99%? CheckConv->CheckEE Yes Optimize Increase Enzyme Load or Temp (max 40°C) CheckConv->Optimize No ScaleUp Scale-Up (1L Batch) CheckEE->ScaleUp Yes ScreenNew Screen Alternative LDH Homologs CheckEE->ScreenNew No Optimize->CheckConv ScreenNew->Start

Caption: Decision tree for optimizing biocatalytic reduction parameters.

Troubleshooting & Critical Parameters

  • Substrate Inhibition:

    
    -Keto acids can inhibit LDHs at high concentrations (>200 mM). If conversion stalls, use a fed-batch  strategy (add substrate continuously).
    
  • pH Drift: The furan ring is acid-labile. Do not allow the pH to drop below 5.0 during the reaction or workup (until the extraction step).

  • Enzyme Stability: If the enzyme deactivates, add 1 mM DTT (Dithiothreitol) to the buffer to protect cysteine residues in the active site.

References

  • Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology. Link

  • Goldberg, K., et al. (2007).[1] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[1] Applied Microbiology and Biotechnology. Link

  • Schümann, M., et al. (2020). Structure and function of lactate dehydrogenases from lactic acid bacteria. Journal of Biological Chemistry. Link

  • Findrik, Z., et al. (2005). Kinetic modeling of the asymmetric reduction of phenylglyoxylic acid by NADH-dependent D-lactate dehydrogenase. Journal of Biotechnology. Link

  • Codexis Inc. Ketoreductase (KRED) Screening Kits. Link

Sources

Application Note: A Robust HPLC Method for the Enantiomeric Excess (ee) Determination of 2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and determination of enantiomeric excess (ee) of 2-(furan-2-yl)-2-hydroxyacetic acid. As a key chiral building block in pharmaceutical synthesis, the enantiomeric purity of this compound is of critical importance. This guide provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the selection of the chiral stationary phase, mobile phase, and other chromatographic parameters, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of Enantiomeric Purity

2-(Furan-2-yl)-2-hydroxyacetic acid is a vital chiral intermediate in the synthesis of numerous pharmaceutical compounds. Like many biologically active molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the accurate determination of enantiomeric excess (ee) is a regulatory and scientific necessity to ensure the safety and efficacy of the final drug product.[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant and most effective technique for the direct separation and quantification of enantiomers.[3][4] This method relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[5] This application note presents a validated approach for the enantiomeric separation of 2-(furan-2-yl)-2-hydroxyacetic acid, leveraging well-established principles of chiral chromatography.

The Science Behind the Separation: Chiral Recognition on Polysaccharide-Based CSPs

The successful enantioseparation of 2-(furan-2-yl)-2-hydroxyacetic acid is achieved through the use of a polysaccharide-based Chiral Stationary Phase (CSP). These CSPs, typically derivatives of cellulose or amylose, are renowned for their broad enantiorecognition capabilities for a wide range of chiral compounds, including α-hydroxy acids.[6][7]

The chiral recognition mechanism is a complex interplay of various intermolecular interactions between the analyte and the chiral selector.[8] The helical structure of the polysaccharide polymer creates chiral grooves or cavities into which the enantiomers can enter. Separation is achieved through a combination of:

  • Hydrogen Bonding: The hydroxyl and carboxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: The furan ring of the analyte can engage in π-π stacking with the aromatic rings of the phenylcarbamate substituents on the chiral selector.

  • Dipole-Dipole Interactions: The polar functional groups of both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Hindrance: The three-dimensional arrangement of the analyte's substituents relative to the chiral grooves of the CSP leads to a more stable transient diastereomeric complex for one enantiomer over the other, resulting in differential retention.[8]

The choice of substituents on the phenylcarbamate moieties of the polysaccharide (e.g., methyl, chloro) significantly influences the chiral recognition by altering the electronic and steric properties of the CSP.[6][7] For α-hydroxy acids, cellulose and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent resolving power.[9]

Experimental Protocol

This protocol provides a step-by-step methodology for the determination of the enantiomeric excess of 2-(furan-2-yl)-2-hydroxyacetic acid.

Materials and Instrumentation
  • HPLC System: An isocratic HPLC system equipped with a UV detector is suitable. A system with a column thermostat is recommended for enhanced reproducibility.

  • Chiral Column: A polysaccharide-based chiral stationary phase is required. For this application, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector is recommended (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1, or equivalent).

    • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA).

  • Sample: Racemic and/or enantiomerically enriched 2-(furan-2-yl)-2-hydroxyacetic acid.

  • Glassware: Volumetric flasks, vials, and syringes.

  • Filtration: 0.45 µm syringe filters.

Sample Preparation
  • Prepare a stock solution of the 2-(furan-2-yl)-2-hydroxyacetic acid sample at a concentration of 1 mg/mL in the mobile phase.

  • Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[10]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioseparation.

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate)
(e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A normal-phase mobile phase consisting of a non-polar alkane and a polar alcohol modifier is standard for polysaccharide-based CSPs. The ratio of hexane to IPA can be adjusted to optimize retention times and resolution. The addition of a small amount of TFA is crucial for acidic analytes as it suppresses the ionization of the carboxyl group, leading to improved peak shape and resolution.[3]

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency. Chiral separations can sometimes benefit from lower flow rates for improved resolution.[11]

  • Temperature: Maintaining a constant column temperature is essential for reproducible retention times and resolution.[11]

  • Detection Wavelength: The furan moiety exhibits strong UV absorbance at 254 nm, providing good sensitivity for detection.

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Hexane/IPA/TFA) degas Degas Mobile Phase prep_mp->degas equilibrate Equilibrate Column (Flow Rate: 1.0 mL/min) degas->equilibrate prep_sample Prepare Sample Solution (1 mg/mL in Mobile Phase) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject separate Chiral Separation (Isocratic Elution) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate Enantiomeric Excess (ee %) integrate->calculate_ee

Caption: Workflow for the enantiomeric excess determination of 2-(furan-2-yl)-2-hydroxyacetic acid by HPLC.

Data Analysis and Interpretation

Expected Results

Under the specified conditions, baseline separation of the two enantiomers of 2-(furan-2-yl)-2-hydroxyacetic acid is expected. A representative chromatogram will show two distinct peaks corresponding to each enantiomer.

Table 1: Representative Chromatographic Data

ParameterValue
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Tailing Factor< 1.5

Note: Retention times are approximate and may vary depending on the specific column and HPLC system.

Calculation of Enantiomeric Excess (ee)

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

Method Validation and Trustworthiness

To ensure the reliability of this method, it should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.

  • Linearity: The linear relationship between the concentration of each enantiomer and its peak area over a defined range.

  • Accuracy: The closeness of the measured ee value to the true value, often assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.

A well-validated method provides a self-validating system, ensuring the trustworthiness of the generated data.

Conclusion

The HPLC method described in this application note provides a robust and reliable means for the enantiomeric excess determination of 2-(furan-2-yl)-2-hydroxyacetic acid. The use of a polysaccharide-based chiral stationary phase, coupled with an optimized normal-phase mobile phase, allows for excellent separation and accurate quantification of the enantiomers. This method is directly applicable to quality control and research environments within the pharmaceutical industry, supporting the development of enantiomerically pure and safe drug candidates.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]

  • Yashima, E., & Okamoto, Y. (2006). Polysaccharide derivatives as useful chiral stationary phases in high-performance liquid chromatography. Pure and Applied Chemistry, 78(8), 1593-1606. Available at: [Link]

  • Immobilized polysaccharide CSP's: Advancement in enantiomeric separations, revised phase Chiral method development and HILIC approaches. (2023). SlideShare. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Available at: [Link]

  • Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega, 7(6), 5035–5042. Available at: [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024). Molecules, 29(12), 2824. Available at: [Link]

  • Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). (2025). ALWSCI. Available at: [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Available at: [Link]

  • Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid. (2012). Journal of Chromatography A, 1232, 172-177. Available at: [Link]

  • Organic Acids : HPLC (Type-IV). (n.d.). OIV. Available at: [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2005). Journal of Chromatography A, 1063(1-2), 153-161. Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. Available at: [Link]

  • Determination of organic acids in olive fruit by HPLC. (2010). Czech Journal of Food Sciences, 28(3), 202-205. Available at: [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (2010). Journal of Separation Science, 33(9), 1202-1207. Available at: [Link]

  • Chiral HPLC is a powerful and sensitive analytical technique. (n.d.). SlideShare. Available at: [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. (2016). Separation Science and Technology, 11, 1-33. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Enantioseparation of chiral acids 2a and 2c prepared according to... (n.d.). ResearchGate. Available at: [Link]

  • Enantioseparations by High-Performance Liquid Chromatography Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. (2012). Chiral Separations: Methods and Protocols, 1-25. Available at: [Link]

Sources

Application Note: (2R)-2-(Furan-2-yl)-2-Hydroxyacetic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid—commonly referred to as (R)-furylglycolic acid (FA)—is a high-value, pseudoaromatic chiral α-hydroxy acid. Recently, breakthroughs in the integration of chemical and biological catalysis have enabled the scalable production of FA from biomass-derived glucose via the enzymatic intermediate cortalcerone [1].

In pharmaceutical synthesis, (R)-furylglycolic acid serves as a critical bioisostere for (R)-mandelic acid. The substitution of a phenyl ring with a furan ring alters the molecule's electronic distribution, lowers its lipophilicity (ClogP), and introduces a novel hydrogen-bond acceptor (the furan oxygen). These properties make it an exceptional chiral building block for semi-synthetic β-lactam antibiotics, a precursor for novel anticholinergic agents, and a highly selective chiral resolving agent for racemic active pharmaceutical ingredients (APIs).

Comparative Physicochemical Data

To understand the synthetic utility of (R)-furylglycolic acid, it is essential to compare it against the industry standard, (R)-mandelic acid. The furan ring's electron-withdrawing nature slightly increases the acidity of the carboxylic acid, which directly impacts downstream salt-formation and esterification kinetics.

Table 1: Physicochemical Comparison of Chiral α-Hydroxy Acids

Parameter(R)-Mandelic Acid(R)-Furylglycolic AcidSynthetic Implication
Aromatic System Phenyl (Carbocyclic)Furan (Heteroaromatic)Furan is more susceptible to acid-catalyzed degradation; requires milder reaction conditions.
Hydrogen Bond Acceptors 34Enhanced diastereomeric salt crystallization during chiral resolution.
Approx. pKa 3.41~3.20Stronger acidity facilitates easier deprotonation during Steglich esterifications.
ClogP (Lipophilicity) 0.620.15Yields more hydrophilic APIs, potentially improving aqueous solubility.

Core Application 1: Synthesis of Furan-Containing β-Lactam Antibiotics

The Causality of the Methodology

The (2R)-hydroxyacetic acid moiety is a structural hallmark of several blockbuster cephalosporins (e.g., cefamandole). When coupling (R)-furylglycolic acid to the 7-aminocephalosporanic acid (7-ACA) core, racemization at the α-carbon is the primary failure mode . The α-proton is highly acidic. If a standard coupling agent like DCC is used alone, the resulting O-acylisourea intermediate can cyclize into an oxazolone, leading to rapid racemization.

To prevent this, we utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole) . HOBt acts as an aggressive nucleophile that rapidly traps the O-acylisourea before cyclization can occur, forming a stable OBt-active ester that retains >99% enantiomeric excess (ee) during amidation [3].

G Acid Activated O-Acylurea (Prone to Racemization) HOBt HOBt Addition Acid->HOBt Fast Trapping OBtEster OBt Active Ester (Stable, Retains Stereocenter) HOBt->OBtEster Product Chiral Amide API (>99% ee) OBtEster->Product Amidation Amine 7-ACA Core (Nucleophile) Amine->Product

Caption: Mechanism of EDC/HOBt coupling preventing oxazolone-induced racemization of the α-stereocenter.

Protocol 1: Enantioretentive Amidation of 7-ACA

Self-Validating System: The protocol includes an in-process chiral HPLC check to ensure the ee of the active ester remains intact prior to core addition.

  • Protection: Dissolve 10 mmol of (R)-furylglycolic acid in 20 mL anhydrous dichloromethane (DCM). Add 12 mmol of tert-butyldimethylsilyl chloride (TBS-Cl) and 15 mmol imidazole to protect the α-hydroxyl group. Stir for 2 hours at room temperature.

  • Activation: Cool the reaction mixture to 0 °C. Add 11 mmol of HOBt followed by 11 mmol of EDC-HCl. Stir for 30 minutes. Causality: Cooling minimizes the kinetic energy available for the competing oxazolone cyclization pathway.

  • Amidation: Add 9.5 mmol of the 7-ACA derivative and 20 mmol of N,N-diisopropylethylamine (DIPEA). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Deprotection: Quench with saturated aqueous NH₄Cl. Extract the organic layer, concentrate, and treat with TBAF (Tetrabutylammonium fluoride) in THF for 1 hour to remove the TBS protecting group.

  • Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20) to confirm >98% ee.

Core Application 2: Synthesis of Anticholinergic Agents

The Causality of the Methodology

Esters of α-hydroxy acids with complex amino alcohols are potent muscarinic receptor antagonists. However, the furan ring of (R)-furylglycolic acid is highly sensitive to strong mineral acids and prolonged heat, which can trigger ring-opening or polymerization. Therefore, traditional Fischer esterification (H₂SO₄/Reflux) is strictly prohibited. We employ a Steglich Esterification using a catalytic amount of DMAP (4-Dimethylaminopyridine) to achieve esterification under ultra-mild, room-temperature conditions.

G A (2R)-Furylglycolic Acid C DCC + Catalytic DMAP (in DCM, 0°C to RT) A->C B Amino Alcohol (e.g., Quinuclidinol) B->C D N-Acylpyridinium Intermediate C->D DMAP Catalysis E Furan-containing Anticholinergic Ester API D->E Esterification

Caption: Steglich Esterification workflow for synthesizing furan-based anticholinergic APIs under mild conditions.

Protocol 2: Mild Steglich Esterification
  • Preparation: In a flame-dried flask under argon, dissolve 5.0 mmol of (R)-furylglycolic acid and 5.0 mmol of the target amino alcohol in 25 mL anhydrous DCM.

  • Catalyst Addition: Add 0.5 mmol (10 mol%) of DMAP. Causality: DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction without requiring heat.

  • Coupling: Cool the flask to 0 °C. Add 5.5 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise as a solution in DCM.

  • Filtration: Stir for 16 hours at room temperature. A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture through a Celite pad to remove the DCU byproduct.

  • Validation: Purify via flash chromatography and confirm the ester linkage using ¹H-NMR (look for the characteristic downfield shift of the amino alcohol's carbinol proton).

Core Application 3: Advanced Chiral Resolving Agent

The Causality of the Methodology

(R)-furylglycolic acid is a premium resolving agent for racemic amines. The process relies on diastereomeric salt formation . Because the (R)-acid forms salts with both the (R)-amine and (S)-amine, the resulting salts are diastereomers, not enantiomers. They possess different lattice energies and solubilities [2]. The furan oxygen provides an additional hydrogen-bonding site compared to mandelic acid, often resulting in a steeper solubility gradient between the two diastereomeric salts, allowing for higher resolution efficiency.

G Racemic Racemic Amine API (R-amine + S-amine) SaltFormation Diastereomeric Salt Formation (Methanol / Toluene) Racemic->SaltFormation ResolvingAgent (2R)-Furylglycolic Acid (Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 4°C) SaltFormation->Crystallization Solid Less Soluble Salt (e.g., (2R)-Acid • (S)-Amine) Crystallization->Solid Precipitate Liquid Mother Liquor (e.g., (2R)-Acid • (R)-Amine) Crystallization->Liquid Filtrate FreeAmine Enantiopure (S)-Amine (Alkaline Cleavage) Solid->FreeAmine NaOH / Extraction

Caption: Workflow for the chiral resolution of racemic amines using (2R)-furylglycolic acid.

Protocol 3: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 100 mmol of the racemic amine mixture in 50 mL of methanol. In a separate flask, dissolve 50 mmol (0.5 equivalents) of (R)-furylglycolic acid in 50 mL of methanol. Causality: Using 0.5 equivalents of the resolving agent (the "Pope-Peachey" method) maximizes the enantiomeric excess of the precipitate by ensuring only the most stable diastereomeric salt crystallizes.

  • Solvent Exchange: Mix the solutions and stir at 60 °C for 30 minutes. Slowly add 100 mL of toluene (anti-solvent) while distilling off the methanol until the internal temperature reaches 85 °C.

  • Crystallization: Allow the solution to cool linearly to 4 °C over 12 hours. Do not agitate aggressively, as this promotes the inclusion of impurities in the crystal lattice.

  • Isolation & Cleavage: Filter the resulting crystals. Suspend the crystals in a biphasic mixture of 1M NaOH and ethyl acetate. The alkaline environment breaks the salt; the (R)-furylglycolic acid partitions into the aqueous layer as a sodium salt (which can be recovered and acidified for reuse), while the enantiopure amine partitions into the organic layer.

  • Validation: Determine the diastereomeric ratio (dr) of the initial salt via ¹H-NMR prior to cleavage, and the ee of the final free amine via polarimetry or Chiral GC.

References

  • Waters, J. O. P., et al. (2013). "Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone." ACS Catalysis. Available at:[Link]

  • Leyssens, T., et al. (2020). "Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam." Crystal Growth & Design. Available at:[Link]

  • Abdulrazzaq, H. T. (2019). "Reaction Kinetics and Mechanism Investigations of Renewable Chemicals Production from Biomass." University of Maine Electronic Theses and Dissertations. Available at:[Link]

Scale-Up Synthesis Considerations for (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid: A Biocatalytic Approach

Author: BenchChem Technical Support Team. Date: March 2026

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-furylglycolic acid) is a highly valued chiral building block used in the semi-synthesis of advanced β-lactam antibiotics, kinase inhibitors, and other active pharmaceutical ingredients (APIs). Traditional chemical asymmetric syntheses often rely on heavy-metal catalysts or high-pressure hydrogenation, which introduce significant scale-up challenges regarding cost, toxicity, and downstream purification.

This application note details a highly scalable, self-validating chemoenzymatic route. By leveraging the stereoselective addition of hydrogen cyanide to furfural via a hydroxynitrile lyase (HNL), followed by controlled acid hydrolysis, we can achieve >99% enantiomeric excess (ee) and robust yields.

The Stereochemical "Double Inversion" Phenomenon

Before initiating scale-up, it is critical to understand the stereochemical causality of this specific pathway. The selection of the correct enzyme is governed by the Cahn-Ingold-Prelog (CIP) priority rules, which exhibit a fascinating "double inversion" of nomenclature for furylic substrates compared to standard benzylic substrates[1].

  • The Enzyme Selection: Prunus amygdalus HNL (PaHNL) is classically designated as an (R)-selective HNL because it catalyzes the formation of (R)-mandelonitrile from benzaldehyde. In mandelonitrile, the CIP priority is –OH (1) > –CN (2) > –Phenyl (3).

  • The First Nomenclature Inversion (Cyanation): When PaHNL is applied to furfural, the spatial attack is identical. However, the furan ring contains an oxygen atom directly adjacent to the attachment point. Because Oxygen (atomic number 8) > Nitrogen (atomic number 7), the priority becomes –OH (1) > –Furan (2) > –CN (3). This swapping of priorities means that the exact same spatial arrangement yields (S)-2-(furan-2-yl)-2-hydroxyacetonitrile .

  • The Second Nomenclature Inversion (Hydrolysis): To obtain the final API building block, the nitrile is hydrolyzed to a carboxylic acid. The priority of the –COOH group (bonded to O, O, O) is higher than the furan ring (bonded to O, C, C). The priority swaps back to –OH (1) > –COOH (2) > –Furan (3). Consequently, the (S)-cyanohydrin hydrolyzes to (2R)-2-(furan-2-yl)-2-hydroxyacetic acid .

Takeaway: To synthesize the (2R)-acid, you must utilize an (R)-selective HNL (like PaHNL) to generate the intermediate (S)-cyanohydrin [2].

Process Visualization

Pathway Furfural Furfural (Aldehyde Precursor) Enzyme Biocatalysis: PaHNL (R)-selective HNL pH 5.0, 0 °C Furfural->Enzyme HCN HCN Source (e.g., KCN/Citrate) HCN->Enzyme Cyanohydrin (S)-Cyanohydrin Intermediate >99% ee Enzyme->Cyanohydrin Stereoselective Cyanation Hydrolysis Acid Hydrolysis Conc. HCl, 40 °C Cyanohydrin->Hydrolysis Product (2R)-Furylglycolic Acid (Target API Block) Hydrolysis->Product Nitrile Hydrolysis

Fig 1: Chemoenzymatic workflow for the synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Scale-Up Optimization & Causality

When transitioning from bench to pilot scale, the reaction engineering must account for substrate toxicity, background chemical reactivity, and the thermal sensitivity of the furan ring.

Suppressing the Background Reaction

The non-enzymatic addition of HCN to furfural yields a racemic mixture, which destroys the ee of the final product. Because this background reaction is base-catalyzed, strict pH control is mandatory. As shown in Table 1, maintaining the pH at 5.0 and lowering the temperature to 0 °C effectively halts the chemical background reaction while maintaining sufficient PaHNL activity [3].

Biphasic Solvent Systems

Furfural can inhibit HNLs at high aqueous concentrations. Employing a biphasic system—such as Methyl tert-butyl ether (MTBE) and aqueous citrate buffer—acts as a thermodynamic reservoir. The MTBE slowly partitions furfural into the aqueous phase and immediately extracts the formed cyanohydrin, driving the equilibrium forward and protecting the enzyme.

Table 1: Optimization of Reaction Conditions for Biocatalytic Cyanation

Solvent SystemTemp (°C)pHYield (%)Enantiomeric Excess (ee %)Mechanistic Rationale
Aqueous Buffer205.54572High background reaction; severe substrate inhibition.
MTBE / Buffer (1:1)205.57889Biphasic system reduces toxicity and drives equilibrium.
MTBE / Buffer (1:1)05.58595Lower temperature suppresses uncatalyzed cyanogenesis.
MTBE / Buffer (1:1) 0 5.0 92 >99 Optimal pH balances enzyme stability and enantioselectivity.

Self-Validating Experimental Protocol

This protocol is designed with In-Process Checks (IPCs) to ensure the system self-validates before irreversible downstream steps are taken.

Phase 1: Biocatalytic Cyanation
  • Preparation: In a jacketed reactor, prepare a biphasic mixture of MTBE (5.0 L) and 50 mM sodium citrate buffer (5.0 L). Adjust the aqueous phase strictly to pH 5.0 using 1M citric acid.

  • Enzyme Addition: Charge the reactor with immobilized PaHNL (100 g). Turn on the chiller to bring the internal temperature to exactly 0 °C.

  • Substrate Dosing: Using a programmable syringe pump, simultaneously dose furfural (1.0 kg, 10.4 mol) and a pre-chilled aqueous solution of KCN (1.2 equivalents, adjusted to pH 5.0) over a period of 4 hours.

    • Causality: Slow, continuous dosing prevents thermal spikes and localized pH shifts that would trigger racemic background cyanation.

  • Maturation: Stir the biphasic mixture at 0 °C for an additional 2 hours.

  • IPC 1 (Critical): Sample the MTBE layer. Perform Chiral HPLC analysis. Do not proceed unless conversion is >95% and ee is >98%. If ee is compromised, the pH was likely too high during dosing.

Phase 2: Extraction and Hydrolysis
  • Phase Separation: Halt agitation, allow the phases to separate, and decant the organic (MTBE) layer containing the (S)-cyanohydrin. Extract the aqueous layer once more with MTBE (2.0 L).

  • Concentration: Evaporate the combined MTBE layers under reduced pressure, keeping the water bath strictly below 30 °C .

    • Causality: Cyanohydrins exist in equilibrium with their aldehyde and HCN precursors. Elevated temperatures during concentration will cause reversion and loss of yield.

  • Acidic Hydrolysis: Transfer the crude (S)-cyanohydrin to a glass-lined reactor. Chill to 0 °C and slowly add concentrated HCl (37%, 3.0 L).

  • Controlled Heating: Gradually warm the reactor to 40 °C and stir for 12 hours.

    • Causality: The furan ring is highly sensitive to strong mineral acids and will undergo ring-opening polymerization (forming black tar) if heated to reflux. 40 °C provides the kinetic energy needed for nitrile hydrolysis without degrading the heterocycle.

  • IPC 2: Monitor the reaction via IR spectroscopy. Proceed to isolation only when the sharp nitrile stretch (~2250 cm⁻¹) has completely disappeared.

Phase 3: Isolation and Purification
  • Quenching: Dilute the reaction mixture with ice-cold water (5.0 L) and extract with ethyl acetate (3 x 3.0 L).

  • Washing: Wash the combined organic layers with brine (2.0 L) and dry over anhydrous Na₂SO₄.

  • Crystallization: Concentrate the solution to roughly 20% of its original volume. Add heptane dropwise until the solution becomes cloudy, then cool to 4 °C to induce crystallization.

  • Filtration: Filter the resulting white-to-off-white crystals and dry under vacuum to afford pure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

References

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: Chemical Reviews (ACS Publications) URL:[Link]

  • (S)-hydroxynitrile lyase - Hevea brasiliensis (Para rubber tree) Source: UniProt Knowledgebase URL:[Link]

Troubleshooting & Optimization

Low yield troubleshooting in (2R)-2-(furan-2-yl)-2-hydroxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid

Status: Active Ticket ID: FUR-GLY-002 Severity: Critical (Yield < 40%)[1]

Welcome to the technical support hub for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-2-furylglycolic acid).

This molecule is deceptively simple. It looks like a standard Mandelic acid analog, but the furan ring introduces a "ticking time bomb" of acid sensitivity, while the


-hydroxy acid moiety creates significant extraction challenges. If you are experiencing low yields, you are likely losing product to polymerization  (dark reaction mixtures) or aqueous retention  (invisible loss).[1]

This guide bypasses standard textbook advice and focuses on the failure modes specific to this furan-based chiral acid.

Part 1: Root Cause Diagnostics (The "Why")

Before changing your protocol, identify which of the three "Yield Killers" is active in your flask.

Killer A: The Acid-Catalyzed Ring Opening (The "Black Tar" Effect)
  • Symptom: The reaction mixture turns dark brown or black upon acidification during workup.[1]

  • Mechanism: Unlike phenyl rings in Mandelic acid, the furan ring is electron-rich and extremely sensitive to mineral acids.[1] Protonation at the

    
    -position (C2 or C5) triggers ring opening, forming highly reactive dicarbonyl species (like succinaldehyde derivatives) that rapidly polymerize into humins.
    
  • The Trap: Standard protocols for isolating carboxylic acids call for acidifying to pH 1-2.[1] Do not do this with furan acids.

Killer B: The "Invisible" Aqueous Loss
  • Symptom: Clean reaction, no tar, but mass balance is low (<30%).[1]

  • Mechanism: (2R)-2-(furan-2-yl)-2-hydroxyacetic acid is highly polar.[1] Its pKa is approximately 3.4. If you extract at pH 4-5 to save the furan ring, the molecule exists largely as a salt (carboxylate) and stays in the water. If you use non-polar solvents (Hexane, Toluene), you will extract nothing.

Killer C: The Enantiomeric Ceiling (Biocatalysis)
  • Symptom: Yield is stuck exactly at 50%.

  • Mechanism: If you are using a Lipase-based kinetic resolution on the racemic ester, the theoretical maximum yield of the (R)-isomer is 50%. Unless you are running a Dynamic Kinetic Resolution (DKR), you cannot exceed this limit.

Part 2: Troubleshooting Workflows

Scenario 1: Biocatalytic Reduction (Recommended Route)

Context: Reduction of 2-(furan-2-yl)-2-oxoacetic acid using KRED (Ketoreductase).[1]

Q: My conversion is stalling at 80%. Adding more enzyme doesn't help. A: This is likely a Cofactor Imbalance or Product Inhibition , not an enzyme shortage.[1]

  • Check the pH Drift: The reduction consumes protons (if using specific cofactor recycling systems).[1] If the pH rises above 8.0, the furan ring becomes unstable; if it drops below 5.0, the enzyme may denature.

    • Fix: Use a strong buffer (100 mM Potassium Phosphate, pH 7.0) or a pH-stat titrator.

  • Cofactor Regeneration: Are you using a coupled system (e.g., Glucose Dehydrogenase/GDH)?

    • Fix: Ensure you have a 1.2x molar excess of the sacrificial substrate (Glucose).

  • Substrate Loading: Furoylformic acid can be toxic to enzymes at >100 g/L.[1]

    • Fix: Switch to a Fed-Batch mode. Feed the substrate slowly over 6 hours to keep the concentration <20 g/L in the vessel.

Scenario 2: Isolation & Workup (The Critical Fix)

Context: Extracting the product from an aqueous reaction mixture.

Q: How do I get the product out of water without destroying the furan ring? A: You must navigate the narrow window between the pKa (3.4) and the Ring-Opening pH (<2.0).

The "Salting Out" Protocol (Self-Validating):

  • Cool Down: Chill the mixture to 0-4°C. Cold acids are less destructive.[1]

  • Saturation: Add NaCl until the aqueous phase is saturated. This pushes the organic acid out (Salting-out effect).

  • Gentle Acidification:

    • Do NOT use concentrated HCl.

    • Use 1M

      
       or Citric Acid.
      
    • Target pH: Adjust to pH 2.5 - 3.0 . Do not go lower.

    • Validation: Use a calibrated pH meter, not paper strips (paper is inaccurate with colored furan mixtures).

  • The Solvent Switch:

    • Stop using: DCM or Toluene (Distribution coefficient

      
       is too low).[1]
      
    • Start using:Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .

    • Ratio: Perform 4-5 extractions with smaller volumes (e.g., 1:1 ratio) rather than one large extraction.

Part 3: Visualization & Logic

Diagram 1: Troubleshooting Decision Matrix

This logic tree guides you through the diagnosis based on visual and analytical cues.[1]

TroubleshootingMatrix Start Start: Low Yield Detected CheckColor Visual Check: Is the mixture Dark/Black? Start->CheckColor YesBlack YES: Decomposition CheckColor->YesBlack Yes NoBlack NO: Mixture is Clear/Amber CheckColor->NoBlack No AcidCheck Did you use strong acid (pH < 2)? YesBlack->AcidCheck SolnAcid CAUSE: Acid-Catalyzed Ring Opening AcidCheck->SolnAcid Yes FixAcid FIX: Use H3PO4 to pH 2.8 Keep Temp < 4°C SolnAcid->FixAcid CheckAq Check Aqueous Phase (HPLC) NoBlack->CheckAq InAq Product found in Aqueous? CheckAq->InAq YesInAq YES: Extraction Failure InAq->YesInAq High Conc NoInAq NO: Reaction Failed InAq->NoInAq Low Conc FixSol FIX: Saturate with NaCl Use EtOAc or 2-MeTHF YesInAq->FixSol CheckEnz Check Enzyme Activity & Cofactor Levels NoInAq->CheckEnz

Caption: Decision matrix for diagnosing yield loss. Blue nodes indicate decision points; Red nodes indicate failure modes; Green nodes indicate solutions.

Diagram 2: Biocatalytic Workflow (KRED Route)

The most robust synthesis route for the (R)-enantiomer involves the asymmetric reduction of the keto-acid.

Biocatalysis Substrate 2-Furoylformic Acid (Keto Acid) Enzyme KRED / LDH (Stereoselective) Substrate->Enzyme Cofactor NAD(P)H Cofactor->Enzyme Product (R)-2-Furylglycolic Acid Enzyme->Product OxCofactor NAD(P)+ Enzyme->OxCofactor GDH GDH (Recycling) OxCofactor->GDH GDH->Cofactor Gluconic Gluconic Acid GDH->Gluconic Glucose Glucose Glucose->GDH Control pH Control (7.0) (Crucial for Stability) Gluconic->Control Acidifies Media

Caption: Biocatalytic cycle showing the reduction of the keto-acid coupled with cofactor regeneration. Note the acidification by Gluconic acid requiring pH control.

Part 4: Data & Validation

Yield Comparison Table
MethodTypical YieldEnantiomeric Excess (ee)Primary Failure Mode
Biocatalytic Reduction 85 - 95% >99% (R) pH drift causing enzyme inactivation.[1]
Lipase Resolution < 45%>95% (R)Theoretical 50% yield limit (without DKR).
Chemical Synthesis 30 - 60%Racemic (0%)Polymerization of furan during acid workup.[1]
Cyanohydrin Route 20 - 40%RacemicHydrolysis step destroys furan ring.[1]
Analytical Check: Are you actually making it?

Before troubleshooting extraction, confirm the reaction worked using this HPLC method.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: The TFA is required to suppress peak tailing of the carboxylic acid, but keep it low (0.1%) to protect the column and the furan.

  • Detection: UV @ 230 nm (Furan absorption).[1]

  • Retention: The (R)-enantiomer typically elutes differently than the (S).[1] Inject a racemic standard to confirm separation.

Part 5: References

  • Enzymatic Synthesis of (R)-2-Hydroxy Acids:

    • Title: Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids.[1][2][3]

    • Source: ResearchGate (2024).

    • Relevance: Validates the KRED/LDH route as the superior method for yield and purity compared to chemical synthesis.

  • Furan Stability:

    • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.

    • Source: ChemSusChem (2024/2025).

    • Relevance: Provides the mechanistic basis for furan ring degradation (polymerization) in acidic media, confirming the need for pH > 2.0 during workup.

  • Extraction Protocols:

    • Title: Process for isolating alpha-hydroxy carboxylic acids.[1]

    • Source: Google Patents (CA2554374C).

    • Relevance: Describes the "Salting Out" and solvent selection (EtOAc) for polar hydroxy acids.

  • Chemical Properties:

    • Title: alpha-Hydroxy-2-furanacetic acid (Compound Summary).[1]

    • Source: PubChem.[1][4][5]

    • Relevance: Verifies structure and chemical identifiers (CAS 19377-73-2).[1]

    • [1]

Sources

Technical Support Center: Optimizing Asymmetric Furan-2-ylglyoxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric reduction of furan-2-ylglyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Introduction

The enantioselective reduction of furan-2-ylglyoxylic acid to produce chiral 2-hydroxy-2-(furan-2-yl)acetic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The furan moiety, a versatile heterocyclic core, is present in numerous drugs, and the stereochemistry of the adjacent hydroxyl group often dictates biological activity. Achieving high enantioselectivity and yield in this reduction can be challenging due to the sensitive nature of the furan ring and potential side reactions. This guide provides a comprehensive resource to navigate these challenges.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the asymmetric reduction of furan-2-ylglyoxylic acid in a question-and-answer format.

Issue 1: Low or No Conversion

Question: I am not observing any significant conversion of my furan-2-ylglyoxylic acid starting material. What are the likely causes and how can I address this?

Answer: Low or no conversion in asymmetric hydrogenation or transfer hydrogenation reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity:

    • Improper Handling: Many asymmetric catalysts, particularly those based on Ruthenium, Rhodium, and Iridium, are air and moisture sensitive. Ensure all manipulations are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

    • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur compounds, strong coordinating species, and oxidants.

      • Troubleshooting Step: Purify the furan-2-ylglyoxylic acid and ensure all solvents are of high purity and are thoroughly degassed.

  • Sub-optimal Reaction Conditions:

    • Hydrogen Pressure (for hydrogenation): While some modern catalysts operate at low pressures, many require elevated hydrogen pressure to be effective.[2][3]

      • Troubleshooting Step: Gradually increase the hydrogen pressure (e.g., from 1 atm to 10 atm, then to 50 atm) to see if conversion improves.

    • Temperature: The reaction may have a specific optimal temperature range.

      • Troubleshooting Step: Screen a range of temperatures (e.g., room temperature, 40°C, 60°C). Be cautious with higher temperatures as they can sometimes lead to decreased enantioselectivity or furan ring degradation.

    • Solvent Choice: The solvent can significantly impact catalyst activity and solubility of the substrate and product.

      • Troubleshooting Step: Screen a variety of solvents with different polarities, such as methanol, ethanol, dichloromethane, and THF.[1]

  • Ineffective Hydrogen Source (for transfer hydrogenation):

    • Decomposition of Formic Acid/Formate: In transfer hydrogenation using formic acid/triethylamine, the hydrogen donor can decompose over time.

      • Troubleshooting Step: Use a freshly prepared mixture of formic acid and triethylamine.

Issue 2: Low Enantiomeric Excess (ee)

Question: My reaction is proceeding to completion, but the enantiomeric excess of the 2-hydroxy-2-(furan-2-yl)acetic acid is low. How can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common challenge in asymmetric catalysis and can often be addressed by systematically optimizing the reaction parameters.

  • Mismatched Catalyst-Substrate Pairing: The chiral ligand is the primary determinant of enantioselectivity. The chosen ligand may not be optimal for furan-2-ylglyoxylic acid.

    • Troubleshooting Step: Screen a library of chiral ligands with different electronic and steric properties. For example, with Ru-based catalysts, ligands like BINAP and its derivatives are common starting points.[3]

  • Reaction Temperature: Temperature can have a profound effect on the transition states leading to the two enantiomers.

    • Troubleshooting Step: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. Screen a range of temperatures from room temperature down to 0°C or even lower.[1]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Troubleshooting Step: Experiment with a range of solvents. A less polar solvent might enhance the non-covalent interactions that govern stereodifferentiation.

  • Presence of Water or Acidic/Basic Impurities: Trace amounts of water or other impurities can interfere with the catalyst's chiral environment.[1]

    • Troubleshooting Step: Ensure all reagents and solvents are scrupulously dry. The addition of a small amount of a non-nucleophilic base like anhydrous potassium carbonate can sometimes scavenge acidic impurities.[1]

Issue 3: Furan Ring Instability and Side Reactions

Question: I am observing multiple byproducts in my reaction mixture, and I suspect the furan ring is not stable under the reaction conditions. What are the possible side reactions and how can I minimize them?

Answer: The furan ring is susceptible to both hydrogenation and ring-opening under certain catalytic conditions, which can lead to a complex mixture of products.

  • Furan Ring Hydrogenation: The furan ring itself can be hydrogenated to form tetrahydrofuran-2-ylglyoxylic acid or its reduced alcohol product. This is particularly common with catalysts like Palladium and Platinum.[4][5]

    • Troubleshooting Step:

      • Catalyst Choice: Opt for catalysts that are known to be more selective for carbonyl reduction over aromatic ring hydrogenation. Ruthenium and Iridium-based catalysts are often a good choice.[2][6]

      • Milder Conditions: Use lower hydrogen pressure and temperature to disfavor ring hydrogenation.

  • Furan Ring Opening (Hydrogenolysis): The C-O bonds of the furan ring can be cleaved, leading to linear C5 compounds. This is often observed at higher temperatures and with certain catalysts.[4][7]

    • Troubleshooting Step:

      • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

      • Catalyst Screening: Screen different catalysts. For instance, some copper-based catalysts show lower propensity for ring opening compared to nickel.[8][9]

  • Decarbonylation: In some cases, particularly with Palladium catalysts, the glyoxylic acid moiety can undergo decarbonylation.

    • Troubleshooting Step: If decarbonylation is suspected, switching to a different metal catalyst (e.g., Ru or Ir) is recommended.

Troubleshooting Workflow Diagram

Caption: A general workflow for troubleshooting the asymmetric reduction of furan-2-ylglyoxylic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which class of catalysts is generally most effective for the asymmetric reduction of α-keto acids like furan-2-ylglyoxylic acid?

A1: Ruthenium, Rhodium, and Iridium complexes with chiral phosphine ligands are the most widely used and effective catalysts for the asymmetric hydrogenation of α-keto acids.[2][6] For asymmetric transfer hydrogenation, Ru(II) complexes are particularly common.[10] The choice of metal and ligand is highly substrate-dependent, and screening is often necessary to find the optimal catalyst system.

Q2: What are the recommended starting conditions for a screening experiment?

A2: A good starting point would be to use a Ru(II) catalyst with a well-established chiral diphosphine ligand like (S)-BINAP.

ParameterRecommended Starting Condition
Catalyst Loading 0.1 - 1 mol%
Substrate Concentration 0.1 - 0.5 M
Solvent Degassed Methanol or Ethanol
Temperature Room Temperature (approx. 25°C)
Hydrogen Pressure 10 - 20 atm
Reaction Time 12 - 24 hours

These conditions can then be optimized based on the initial results.

Q3: How do I accurately determine the enantiomeric excess (ee) of my product?

A3: The most common and reliable method for determining the ee of chiral carboxylic acids is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

  • Column Selection: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[11] For furan derivatives, cyclodextrin-based stationary phases have also shown good results.[12]

  • Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol. For acidic compounds like the product, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape.[13][14]

  • Detection: UV detection is suitable as the furan ring and the carboxylic acid group are chromophores.

Q4: Can I use a biocatalyst for this reduction?

A4: Biocatalysis, using enzymes like ketoreductases, is a powerful alternative for asymmetric ketone reductions. These enzymes often exhibit extremely high enantioselectivity and can operate under mild, aqueous conditions. However, finding a suitable ketoreductase that accepts furan-2-ylglyoxylic acid as a substrate may require screening a library of enzymes.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol provides a general starting point for the asymmetric hydrogenation of furan-2-ylglyoxylic acid.

  • Preparation: In a glovebox, add the chiral catalyst (e.g., a Ru-BINAP complex, 0.001 mmol, 0.1 mol%) to a high-pressure reactor vial equipped with a magnetic stir bar.

  • Addition of Substrate: Add furan-2-ylglyoxylic acid (1 mmol) and the degassed solvent (e.g., methanol, 5 mL).

  • Reaction Setup: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation: Purge the reactor with hydrogen gas (3 cycles), then pressurize to the desired pressure (e.g., 20 atm).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25°C) for the specified time (e.g., 24 hours). The reaction can be monitored by taking aliquots (after carefully depressurizing and re-purging) and analyzing them by HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 2: Chiral HPLC Analysis

This protocol outlines a general method for determining the enantiomeric excess of 2-hydroxy-2-(furan-2-yl)acetic acid.

  • Column: Chiralcel OD-H or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The ratio of hexane to isopropanol may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) onto the column.

  • Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

References

  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Advances, 3(42), 19379-19390.
  • Tuteja, J., Choudhary, H., & Nishimura, S. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 118(23), 11449-11549.
  • López-Asensio, R., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 24(19), 3535.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • Tang, J., et al. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases.
  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Physical Chemistry Chemical Physics, 15(38), 16194-16205.
  • Wang, S., Vorotnikov, V., & Vlachos, D. G. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). RSC Advances, 3(42), 19379-19390.
  • ResearchGate. (n.d.). (a)
  • SUMIKA. (n.d.).
  • Demir, A. S., Sesemoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta, 86(1), 91-105.
  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-168.
  • Wikipedia. (n.d.).
  • Wang, D., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(5), 1346-1355.
  • Al-Othman, Z. A., & Al-Warthan, A. A. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chinese Chemical Society, 52(4), 675-684.
  • Bode Research Group. (2015). OC VI (HS 2015).
  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(11), 1134-1143.
  • Liu, Z., et al. (2023). Furan-2-yl Anions as γ-Oxo/Hydroxyl Acyl Anion Equivalents Enabled by Iridium-Catalyzed Chemoselective Reduction. Organic Letters, 25(25), 4705-4710.
  • Chen, K. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. UC Davis.
  • Organic Letters. (2024).
  • Advanced Journal of Chemistry, Section B. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Wang, J., et al. (2023). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
  • Organic Chemistry Portal. (2006).
  • Frontiers. (2021).
  • MDPI. (2024).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Ketone Reduction.

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Improving enantioselectivity in the synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the enantioselective synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable chiral building block. Our goal is to equip you with the knowledge to diagnose and resolve common issues, thereby improving the enantioselectivity and overall success of your experiments.

Introduction to Synthetic Strategies

The synthesis of enantiomerically pure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid primarily follows two strategic pathways:

  • Enzymatic Desymmetrization: This elegant approach utilizes the enzyme Arylmalonate Decarboxylase (AMDase) to catalyze the enantioselective decarboxylation of a prochiral disubstituted furan-2-yl malonic acid derivative.

  • Asymmetric Reduction: This classic method involves the enantioselective reduction of the prochiral ketone, 2-(furan-2-yl)-2-oxoacetic acid (or its ester), using a chiral catalyst.

This guide will provide detailed troubleshooting for both methodologies.

Troubleshooting Guide: Low Enantioselectivity (% ee)

Low enantiomeric excess is a common hurdle in asymmetric synthesis. Below, we address specific issues you might encounter with the primary synthetic routes to (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Scenario 1: AMDase-Catalyzed Enantioselective Decarboxylation

You are following the established protocol for the AMDase-catalyzed decarboxylation of diethyl 2-(furan-2-yl)-2-hydroxymalonate, but the final product, (2R)-2-(furan-2-yl)-2-hydroxyacetic acid, is obtained with low enantiomeric excess.

start Low % ee Observed q1 Is the AMDase enzyme active and correctly folded? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the starting malonate substrate pure? a1_yes->q2 sol1 Troubleshoot Enzyme Integrity: - Verify storage conditions (-20°C or -80°C). - Perform an activity assay with a standard substrate. - Check for protein degradation (SDS-PAGE). - Ensure proper buffer pH and ionic strength during reaction and storage. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction conditions optimal? a2_yes->q3 sol2 Verify Substrate Quality: - Confirm chemical purity by NMR and LC-MS. - Check for the presence of any acidic or basic impurities that could alter the reaction pH. - Ensure complete hydrolysis of the diethyl ester to the diacid if the protocol requires it. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there a competing non-enzymatic background reaction? a3_yes->q4 sol3 Optimize Reaction Parameters: - Temperature: Ensure the reaction is run at the optimal temperature for the specific AMDase variant (often ambient). - pH: Calibrate the pH meter and use a freshly prepared buffer (e.g., TRIS buffer, pH 7.0). - Additives: Confirm the correct concentration of Dithiothreitol (DTT) to maintain a reducing environment for the enzyme's cysteine residues. a3_no->sol3 sol4 Investigate Background Reaction: - Run a control reaction without the enzyme to quantify the rate of spontaneous decarboxylation. - If significant, consider lowering the reaction temperature to disfavor the uncatalyzed pathway. q4->sol4

Caption: Troubleshooting workflow for low % ee in AMDase-catalyzed decarboxylation.

Q1: My enantioselectivity is low. Could the AMDase enzyme be the problem?

A1: Absolutely. The enzyme's integrity is paramount for high enantioselectivity.

  • Expertise & Experience: AMDase variants are sensitive to storage and handling. Improper storage can lead to denaturation and loss of the precise three-dimensional structure required for chiral recognition. The active site contains a critical cysteine residue that must be in a reduced state.

  • Trustworthiness: To validate your enzyme's performance, run a control reaction with a well-characterized substrate for your specific AMDase variant, such as an arylmalonic acid, for which high enantioselectivity is expected.[1]

  • Protocol: Enzyme Activity Verification

    • Prepare a stock solution of a known, reliable substrate for your AMDase.

    • Set up a small-scale reaction under the standard reported conditions.

    • Monitor the reaction progress by HPLC or NMR to determine the initial reaction rate.

    • Compare this rate to the expected value from the literature or the enzyme's certificate of analysis.

Q2: I've confirmed my enzyme is active, but the enantiomeric excess is still poor. What's next?

A2: The purity of your starting furan-2-yl malonic acid derivative is the next critical checkpoint.

  • Expertise & Experience: Impurities in the substrate can have a significant impact. For instance, residual starting materials from the synthesis of the malonate, such as diethyl ketomalonate, could potentially react or interfere with the enzyme. Acidic or basic impurities can shift the local pH of the reaction mixture, moving it away from the enzyme's optimum and affecting its selectivity.

  • Trustworthiness: Always characterize your substrate thoroughly before use. NMR spectroscopy can confirm the structure, while LC-MS can detect non-volatile impurities.

Scenario 2: Asymmetric Reduction of 2-(furan-2-yl)-2-oxoacetic acid (or its ester)

You are attempting the asymmetric reduction of ethyl 2-(furan-2-yl)-2-oxoacetate using a chiral catalyst (e.g., a Noyori-type Ru-complex or an oxazaborolidine), but the resulting ethyl (2R)-2-(furan-2-yl)-2-hydroxyacetate has a low enantiomeric excess.

start Low % ee in Asymmetric Reduction q1 Is the catalyst and ligand system pure and handled correctly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reaction conditions optimized? a1_yes->q2 sol1 Verify Catalyst Integrity: - Use high-purity, enantiomerically pure ligands and metal precursors. - Prepare and handle air- and moisture-sensitive catalysts under an inert atmosphere (glovebox or Schlenk line). - Store catalysts under appropriate conditions. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the substrate quality adequate? a2_yes->q3 sol2 Optimize Reaction Parameters: - Temperature: Screen a range of temperatures; lower temperatures often improve ee. - Solvent: Test a variety of anhydrous solvents (e.g., THF, toluene, CH2Cl2). - Pressure (for hydrogenation): Optimize hydrogen pressure. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the substrate concentration appropriate? a3_yes->q4 sol3 Assess Substrate Purity: - Ensure the 2-(furan-2-yl)-2-oxoacetic acid or its ester is free from impurities that could act as catalyst poisons (e.g., sulfur-containing compounds). - Purify the substrate by recrystallization or chromatography if necessary. a3_no->sol3 sol4 Evaluate Concentration Effects: - High concentrations can sometimes lead to catalyst aggregation and lower ee. - Run the reaction at different substrate concentrations to identify the optimum. q4->sol4

Caption: Troubleshooting workflow for low % ee in asymmetric reduction.

Q3: I'm performing an asymmetric hydrogenation with a Ru-BINAP catalyst, but my enantioselectivity is poor. What should I check first?

A3: The integrity of your catalytic system and the reaction conditions are the most likely culprits.

  • Expertise & Experience: Asymmetric hydrogenation catalysts are often highly sensitive to air and moisture. The active catalytic species may not form correctly or may decompose if the reaction is not performed under strictly inert conditions. The choice of solvent can also dramatically affect the outcome, as it can influence the conformation of the catalyst-substrate complex.

  • Trustworthiness: A control experiment with a well-behaved substrate for your chosen catalytic system can help determine if the issue lies with the catalyst or the specific furan-containing substrate.

  • Protocol: Temperature and Solvent Screening

    • Set up a series of small-scale reactions in parallel.

    • Maintain all other parameters (catalyst loading, substrate concentration, pressure) constant.

    • Vary the temperature in systematic increments (e.g., room temperature, 0 °C, -20 °C, -40 °C).

    • In a separate set of experiments at the optimal temperature, screen a range of anhydrous solvents (e.g., toluene, dichloromethane, THF, methanol).

    • Analyze the enantiomeric excess of each reaction to identify the optimal conditions.

ParameterGeneral Trend for Higher % eeCaveats
Temperature Lower temperatures are often betterCan significantly slow down the reaction rate.
Solvent Non-coordinating, less polar solventsHighly substrate and catalyst dependent.
Catalyst Purity High enantiomeric and chemical purity is crucialImpurities can act as poisons.
Substrate Purity High purity is essentialImpurities can inhibit or poison the catalyst.

Frequently Asked Questions (FAQs)

Q4: What are the most promising methods for the synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid?

A4: The two most prominent and effective methods are:

  • AMDase-catalyzed decarboxylation of a corresponding furan-2-yl malonic acid derivative: This biocatalytic method can offer very high enantioselectivity under mild, environmentally friendly conditions.[1][2][3]

  • Asymmetric reduction of 2-(furan-2-yl)-2-oxoacetic acid or its esters: This can be achieved using various chiral catalysts, including Noyori-type ruthenium catalysts for asymmetric hydrogenation or chiral oxazaborolidines (CBS catalysts) for borane-mediated reduction.[4]

Q5: How can I determine the enantiomeric excess (% ee) of my product?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Expertise & Experience: You will need a chiral stationary phase (CSP). For α-hydroxy acids and their esters, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns are often effective.[5][6][7] The choice of mobile phase is crucial for achieving good separation.

  • Trustworthiness: To validate your analytical method, you should first analyze a racemic sample of your product to ensure that you can resolve the two enantiomer peaks.

  • Starting Point for Method Development (Chiral HPLC):

    • Column: Chiralcel® OD-H

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for the free acid or without for the ester. A typical starting ratio would be 90:10 (hexane:isopropanol) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the furan ring absorbs (e.g., 254 nm).

    • Optimization: Adjust the ratio of hexane to isopropanol to optimize the resolution and retention times.

Q6: My reaction has stalled and is not going to completion. What could be the cause?

A6: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: This is common in both enzymatic and chemo-catalytic systems. For enzymatic reactions, this could be due to product inhibition, denaturation over time, or the presence of inhibitors in the reaction mixture. For metal catalysts, impurities in the substrate or solvent can act as poisons.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the amount of substrate.

  • Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent, leading to a slow, heterogeneous reaction.

  • Reversibility of the Reaction: Some reactions, like certain transfer hydrogenations, can be reversible.

Q7: Can I use a lipase for the kinetic resolution of racemic 2-(furan-2-yl)-2-hydroxyacetic acid or its ester?

A7: Yes, lipase-catalyzed kinetic resolution is a viable strategy.

  • Expertise & Experience: This method involves the enantioselective acylation of the racemic alcohol or the hydrolysis of the racemic ester. Lipases such as Candida antarctica lipase B (CALB) are often effective for resolving α-hydroxy esters.[8][9][10][11]

  • Trustworthiness: The maximum yield for a kinetic resolution is 50% for each enantiomer (the resolved starting material and the product). To achieve high enantiomeric excess for both, the reaction should be stopped at or near 50% conversion.

  • Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-(furan-2-yl)-2-hydroxyacetate

    • Dissolve the racemic ester in an anhydrous organic solvent (e.g., toluene or MTBE).

    • Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym® 435).

    • Incubate the reaction at a controlled temperature (e.g., 40 °C) with shaking.

    • Monitor the reaction by chiral HPLC until approximately 50% of the starting material has been consumed.

    • Stop the reaction, filter off the enzyme, and separate the unreacted (S)-ester from the acylated (R)-product by column chromatography.

References

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.
  • Synthesis of furan-2-yl malonic acids 8 a–e and subsequent AMDase-catalysed decarboxylation to give enantioenriched furanyl α-hydroxy acids 9 a–e.
  • Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malon
  • LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN.
  • Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids. Frontiers.
  • Lipases-catalyzed enantioselective kineti. Journal of Chemical and Pharmaceutical Research.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Troubleshooting low enantioselectivity in Sharpless epoxid
  • Recent advances in catalytic asymmetric synthesis. Frontiers.
  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Separation of Racemates Using Chiral HPLC and Creation of a D
  • Asymmetric Transfer Hydrogenation C
  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS .

  • recent advances in catalytic asymmetric synthesis of chiral pyridine deriv
  • Chiral High Performance Liquid Chrom
  • Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Mechanistic elucidation and stereochemical consequences of alternative binding of alkenyl substrates by engineered arylmalon
  • Conversion and enantioselectivity of AMDase variants towards methylvinylmalonic acid derivatives 1. [a].
  • Dual enantioselective control in asymmetric synthesis. PubMed.

Sources

Overcoming challenges in the crystallization of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges encountered during the isolation and crystallization of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (R-FGA).

R-FGA is a critical chiral intermediate, often used in the synthesis of cephalosporins and other beta-lactam antibiotics. Its structural duality—a sensitive, lipophilic furan ring coupled with a polar, hydrogen-bonding


-hydroxy acid moiety —creates a "perfect storm" for crystallization issues: oiling out, enantiomeric enrichment failure, and chemical degradation.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

User Issue: "My product separates as a yellow/brown oil at the bottom of the flask instead of crystallizing, even after cooling."

Technical Analysis: Oiling out occurs when the metastable zone width (MSZW) is crossed into a region where Liquid-Liquid Phase Separation (LLPS) is thermodynamically favored over nucleation. For R-FGA, this is driven by:

  • High Polarity Difference: The molecule has high affinity for itself (dimerization via carboxylic acid) rather than the solvent.

  • Impurities: Residual furan-ring oligomers act as "anti-nucleating" agents.

Troubleshooting Protocol: The "Cloud Point" Control
ParameterRecommendationScientific Rationale
Primary Solvent Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) Moderate polarity dissolves the acid but discourages strong solvation shells that prevent nucleation.
Anti-Solvent n-Heptane or Cyclohexane Non-polar alkane forces the molecule out of solution.
Temperature Seed at 45–50°C Seeding hot (in the metastable zone) prevents the solution from reaching the supersaturation level required for oiling out.
Step-by-Step Recovery from Oil:
  • Re-heat the mixture until the oil phase re-dissolves completely.

  • Add Seed Crystals (0.5 - 1.0 wt%) at a temperature 5-10°C below the dissolution point.

  • Hold (Ripening): Maintain this temperature for 1-2 hours. Do not cool further until a visible crystal bed is established.

  • Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes amorphous oil formation.

Module 2: Enantiomeric Resolution & Purity

User Issue: "I am resolving the racemic mixture, but the enantiomeric excess (ee) is stuck at 80%."

Technical Analysis: (R)-FGA is structurally analogous to Mandelic Acid. Direct crystallization of the acid often fails to upgrade chiral purity efficiently due to the formation of solid solutions. The industry standard is Diastereomeric Salt Formation .

The Resolution System

Resolving Agent: (S)-(-)-


-Methylbenzylamine  (also known as (S)-1-Phenylethylamine).
Solvent System: Ethanol (95%)  or IPA/Water (9:1) .
Workflow Visualization (DOT)

ResolutionWorkflow Racemate Racemic FGA Mixture Agent Add (S)-(-)-α-Methylbenzylamine (0.55 - 0.60 eq) Racemate->Agent SaltForm Form Diastereomeric Salt (R-Acid : S-Amine) Agent->SaltForm Filter Filtration SaltForm->Filter Liquor Mother Liquor (Enriched in S-isomer) Filter->Liquor Discard/Recycle Cake Wet Cake (R-Acid : S-Amine Salt) Filter->Cake Target Salt Recryst Recrystallization (EtOH/Water) Cake->Recryst Upgrade ee% Acidify Acid Cleavage (HCl or H2SO4, pH 2.0) Recryst->Acidify Product Pure (R)-FGA (>99% ee) Acidify->Product

Caption: Workflow for the optical resolution of Furylglycolic acid using a chiral amine.

Critical Optimization:
  • Stoichiometry: Use only 0.55 to 0.60 equivalents of the amine. Using 1.0 equivalent precipitates both diastereomers, destroying the separation.

  • The "Dutch Resolution" Tweak: If the standard amine fails, use a "family" approach by adding a small amount (1-5%) of a structurally similar achiral amine to tighten the crystal lattice.

Module 3: Chemical Stability (Furan Ring Protection)

User Issue: "The crystals are turning brown/black during drying or storage."

Technical Analysis: The furan ring is electron-rich and highly sensitive to:

  • Acid-Catalyzed Ring Opening: Below pH 1.0, the furan ring hydrolyzes to form 1,4-dicarbonyls (succindialdehyde derivatives), which rapidly polymerize into brown tars.

  • Oxidative Degradation: Atmospheric oxygen attacks the

    
    -position of the furan ring.
    
Stability Protocol
Process StepDanger ZoneSafe Operating Window
Salt Breaking Strong mineral acids (Conc. HCl)Use 2N H₂SO₄ or HCl and maintain T < 10°C . Do not drop pH below 1.5.
Extraction Prolonged contact with acidic waterExtract immediately into Ethyl Acetate or MTBE once pH is adjusted.
Drying High Temp + AirVacuum dry at < 40°C . Flush oven with Nitrogen .

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent for crystallization? A: generally, no , not as a single solvent. R-FGA has high water solubility, leading to low yields. Furthermore, water promotes the hydration of the furan ring under acidic conditions. Use water only as a co-solvent (e.g., 5-10% in IPA) to solubilize the salt form during resolution.

Q2: My melting point is lower than the literature value (Literature: ~98-100°C for pure enantiomer). Why? A: This is a classic sign of low enantiomeric purity . Chiral acids often form eutectics. A small amount of the (S)-enantiomer significantly depresses the melting point of the (R)-crystal. Check chiral HPLC. If ee is <95%, recrystallize the salt (amine complex) before springing the free acid.

Q3: Is there an alternative to chemical resolution? A: Yes. Enzymatic Synthesis is increasingly preferred. The enzyme Hydroxynitrile Lyase (HNL) can catalyze the condensation of HCN to Furfural to yield (R)-cyanohydrin, which is hydrolyzed to (R)-FGA. This avoids the 50% loss inherent in racemic resolution.

References

  • Properties of Furan Derivatives

    • Sigma-Aldrich (Merck). "2-(Furan-2-yl)-2-oxoacetic acid & Derivatives Technical Data."

    • Note: Provides baseline solubility and stability data for furan-glycolic acid deriv
  • Chiral Resolution Methodologies

    • Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press. (Standard text for resolving agents like Phenylethylamine).
    • Wikipedia. "Chiral Resolution & Diastereomeric Salts."

  • Furan Ring Stability

    • BenchChem.[1] "Stability issues of furan rings in acidic or basic conditions."[1]

    • ResearchGate.[2] "Oxidative Cleavage of Furans - Organic Reactions."

  • Crystallization Techniques

    • KU Leuven X-ray Core. "How to crystallize your sample: Vapor diffusion and Solvent Layering."

(Note: While specific proprietary industrial protocols are not public, the methodologies above represent the standard accepted chemical engineering practices for this class of compounds.)

Sources

Validation & Comparative

Absolute Configuration Determination of 2-(Furan-2-yl)-2-hydroxyacetic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge

2-(Furan-2-yl)-2-hydroxyacetic acid (often referred to as furylglycolic acid) is a highly versatile chiral building block in medicinal chemistry and asymmetric synthesis. Structurally, it features a stereocenter at the alpha position, flanked by a furan heterocycle, a hydroxyl group, and a carboxylic acid. Because the spatial arrangement of these functional groups dictates the pharmacological efficacy and safety of downstream active pharmaceutical ingredients (APIs), determining its absolute configuration with absolute certainty is a critical bottleneck in early-stage drug development.

This guide provides an objective, comparative analysis of the three premier analytical methodologies used to determine the absolute configuration of alpha-hydroxy acids: Vibrational Circular Dichroism (VCD), Single-Crystal X-Ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents.

Comparative Analysis of Analytical Methodologies

Method A: Vibrational Circular Dichroism (VCD) Coupled with DFT

Mechanism & Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. For alpha-hydroxy acids, the C-O, C=O, and O-H stretching regions are highly sensitive to the chiral environment. Because 2-(furan-2-yl)-2-hydroxyacetic acid forms complex intra- and intermolecular hydrogen-bonding networks, VCD (which probes the ground electronic state) is vastly superior to Electronic Circular Dichroism (ECD), which relies solely on the electronic transitions of the furan chromophore. Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) calculations has emerged as a gold standard for the configurational assignment of chiral molecules in solution [[1]]().

Self-Validating System: The methodology is inherently self-validating. Before comparing the chiral VCD signals, the experimental unpolarized Infrared (IR) spectrum must perfectly overlay with the DFT-simulated IR spectrum. If the IR spectra do not match, it proves the conformational search failed to identify the correct solution-state geometries, automatically invalidating any downstream VCD comparison and preventing false assignments.

Method B: Single-Crystal X-Ray Diffraction (XRD) via Diastereomeric Salts

Mechanism & Causality: Direct XRD of furylglycolic acid is challenging because it lacks a heavy atom (like bromine or iodine) necessary for strong anomalous dispersion, making the Flack parameter unreliable for absolute structural assignment. To bypass this, the acid is reacted with a chiral amine of known absolute configuration (e.g.,


-1-phenylethylamine) to form a diastereomeric salt. The known stereocenter of the amine acts as an internal reference point, allowing definitive assignment of the unknown alpha-carbon without relying on anomalous scattering.
Method C: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Mechanism & Causality: Enantiomers are indistinguishable by standard NMR in an achiral environment. By covalently esterifying the alpha-hydroxyl group of the acid with a CDA like Mosher's acid chloride (MTPA-Cl), diastereomers are formed. The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes predictable chemical shift differences (


) for the furan and carboxylic acid protons. While faster than XRD, this method risks misinterpretation if the preferred conformation of the Mosher ester deviates from established empirical models.

Quantitative Method Comparison

The following table summarizes the operational parameters and performance metrics of each methodology to aid in workflow selection.

MethodologySample StateDerivatization Required?Accuracy / ReliabilityTime-to-ResultRelative Cost
VCD + DFT Solution (e.g., CDCl₃)NoHigh3–5 DaysModerate
X-Ray Crystallography Single CrystalYes (Salt Formation)Absolute (Gold Standard)1–3 WeeksHigh
NMR + CDAs SolutionYes (Covalent Esterification)Moderate to High2–4 DaysLow

Experimental Protocols & Workflows

Protocol 1: VCD/DFT Analysis Workflow

For alpha-hydroxy acids, VCD is capable of differentiating stereoisomers by probing the structural regions [[2]]().

Step 1: Sample Preparation Dissolve 10 mg of enantiopure 2-(furan-2-yl)-2-hydroxyacetic acid in 200 µL of CDCl₃. Causality: CDCl₃ is selected because it is transparent in the critical IR fingerprint region (1000–2000 cm⁻¹) where the defining C=O and C-O stretching modes occur.

Step 2: Spectral Acquisition Collect IR and VCD spectra using a dual-PEM VCD spectrometer at 4 cm⁻¹ resolution for 6 hours. Causality: VCD signals are exceptionally weak (


 to 

times smaller than standard IR absorbance). Extended scanning is mandatory to achieve an acceptable signal-to-noise ratio.

Step 3: Computational Modeling Perform a Molecular Mechanics (MMFF94) conformational search, followed by DFT optimization at the B3LYP/6-311G(d,p) level. Causality: The furan ring and hydroxyl groups exhibit high rotational freedom. All low-energy conformers must be identified to ensure accurate Boltzmann population averaging for the final simulated spectrum.

Step 4: Spectral Comparison Overlay the simulated IR/VCD spectra with the experimental data. Align the signs (+ or -) of the major vibrational bands to assign the


 or 

configuration. Chiroptical spectroscopy provides orthogonal data sets that offer high-confidence absolute configuration assignments [[3]]().

VCD_Workflow Start Enantiopure Sample 2-(Furan-2-yl)-2-hydroxyacetic acid IR_VCD Measure IR & VCD Spectra (Solution Phase) Start->IR_VCD Conformers Conformational Search (Molecular Mechanics) Start->Conformers Compare Compare Experimental vs. Theoretical Spectra IR_VCD->Compare DFT DFT Calculations (Geometry & Frequencies) Conformers->DFT Simulate Simulate IR & VCD Spectra DFT->Simulate Simulate->Compare Result Assign Absolute Configuration (R or S) Compare->Result

Caption: Workflow for determining absolute configuration using Vibrational Circular Dichroism (VCD) and DFT.

Protocol 2: Diastereomeric Salt Formation & X-Ray Crystallography

Step 1: Salt Formation Dissolve the enantioenriched acid in hot ethanol. Add 1.0 equivalent of enantiopure


-(+)-1-phenylethylamine dropwise.
Causality: The amine acts as a chiral resolving agent, converting the acid into a diastereomeric salt network stabilized by strong ionic and hydrogen bonds, drastically improving crystallinity.

Step 2: Fractional Crystallization Allow the solution to cool slowly to room temperature over 24 hours, then transfer to 4°C. Causality: Rapid precipitation yields amorphous powders. Slow, undisturbed cooling promotes the thermodynamic growth of single, defect-free crystals required for high-resolution X-ray diffraction.

Step 3: X-Ray Diffraction & Refinement Mount a suitable single crystal on a diffractometer. Solve the structure and refine the atoms. Validation: The known stereocenter of the


-amine serves as an internal absolute reference. The structural assignment is self-validated by achieving a crystallographic R-factor < 5% and confirming the expected geometry of the amine auxiliary.

Xray_Workflow Racemate Racemic Acid (Substrate) SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ChiralAmine Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) ChiralAmine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization XRD Single-Crystal X-Ray Diffraction Crystallization->XRD Flack Flack Parameter Calculation XRD->Flack Config Absolute Configuration Flack->Config

Caption: Diastereomeric salt resolution and X-ray crystallography workflow for alpha-hydroxy acids.

Conclusion

For the absolute configuration determination of 2-(furan-2-yl)-2-hydroxyacetic acid, VCD coupled with DFT is the most efficient and reliable method if the compound is already enantiopure and readily soluble, as it bypasses the need for chemical derivatization. However, if the compound resists crystallization or validation for regulatory submission (e.g., IND/NDA filings) is required, X-Ray Crystallography via diastereomeric salt formation remains the unequivocal gold standard due to its direct spatial mapping capabilities.

References

1.[1] Wang, F., et al. "Absolute configuration of tert-butyl-1-(2-methylnaphthyl)phosphine oxide." National Institutes of Health (NIH) / PubMed. Available at: 2.[2] Zechel, F., et al. "Vanadium(V) complexes of mandelic acid." ResearchGate. Available at: 3.[3] "Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis." American Chemical Society (ACS) Publications. Available at:

Sources

Comparing chiral resolving agents for 2-(furan-2-yl)-2-hydroxyacetic acid separation

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Chiral Resolving Agents for 2-(Furan-2-yl)-2-hydroxyacetic Acid Separation

Executive Summary 2-(Furan-2-yl)-2-hydroxyacetic acid (also known as 2-furylglycolic acid or 2-FHA) is a highly valuable pseudoaromatic


-hydroxy acid. It serves as a critical building block for synthesizing novel, stereoselective polylactide (PLA) copolymers and specialized pharmaceutical intermediates 1. Because the thermomechanical properties of these polymers and the bioactivity of derived drugs are heavily dictated by stereochemistry, achieving high enantiomeric purity of 2-FHA is paramount. This guide provides an objective, data-driven comparison of chiral resolving agents for 2-FHA, grounded in mechanistically analogous 

-hydroxy acid resolutions.

Mechanistic Rationale: The Challenge of


-Hydroxy Acids 
The resolution of 2-FHA relies on exploiting its structural features: a furan ring capable of 

stacking, and an

-hydroxy carboxylic acid moiety that forms rigid hydrogen-bonding networks. Classical resolution via diastereomeric salt formation pairs the racemic acid with an enantiopure amine. The success of this separation is governed by the thermodynamic solubility difference (

) between the resulting (R,R) and (S,R) salts in a given solvent system [[2]]().

Comparative Analysis of Resolving Agents

A. 1-Phenylethylamine (PEA): The Industry Standard

PEA is the most widely utilized resolving agent for aryl- and heteroaryl-glycolic acids. It effectively shifts the eutectic composition of the racemic compound, allowing for high enantiomeric enrichment 3.

  • Mechanism : Forms robust, linear hydrogen-bonded columns between the protonated amine and the carboxylate. The phenyl ring of PEA engages in favorable

    
    -stacking with the furan ring of 2-FHA.
    
  • Verdict : Best for general laboratory scale-up due to low cost and high predictability, though it may require two recrystallization cycles to surpass 99% ee.

B. (1R,2S)-(-)-Ephedrine: The High-Selectivity Alternative

Ephedrine introduces a secondary hydroxyl group, creating a highly complex 3D hydrogen-bonding lattice. In analogous systems, ephedrine forms helical H-bonded chains that tightly lock one enantiomer into a significantly less soluble crystal structure 4.

  • Mechanism : The alternating protonated ephedrine nitrogens and carboxylate oxygens form columns of ions, winding down a crystallographic screw axis 4.

  • Verdict : Yields exceptional chiral discrimination (often >95% ee in a single pass), but regulatory hurdles regarding ephedrine procurement limit its industrial viability.

C. Cinchonidine: The Bulky Alkaloid Approach

Cinchona alkaloids are utilized when smaller amines fail to provide sufficient crystalline differentiation. The crystal structures of these diastereomeric salts reveal that interionic interactions heavily stabilize one configuration over the other 5.

  • Mechanism : The quinuclidine nitrogen forms the salt, while the bulky quinoline ring provides massive steric encumbrance, forcing a highly specific packing arrangement 6.

  • Verdict : Useful for challenging resolutions, but its high molecular weight severely reduces the atom economy of the process.

D. Dynamic Kinetic Resolution (DKR): The Modern Paradigm

Classical resolution is mathematically capped at a 50% yield. DKR overcomes this by coupling a resolving agent (or enzyme) with a racemase (e.g., mandelate racemase) that continuously converts the unwanted, soluble enantiomer back into a racemate [[7]]().

  • Mechanism : As the less soluble salt precipitates, the equilibrium in the mother liquor is re-established by the enzyme, driving the entire racemate toward the desired enantiomer 7.

  • Verdict : The future of industrial production, capable of >90% theoretical yields, though it requires strict aqueous buffering and optimization.

Quantitative Data Comparison

Resolving AgentResolution TypeMax Theoretical YieldTypical Isolated YieldEnantiomeric Excess (ee)Atom EconomyCost / Scalability
(R)-1-Phenylethylamine Classical (Diastereomeric)50%35 - 40%85 - 95% (1st pass)HighLow / Excellent
(1R,2S)-(-)-Ephedrine Classical (Diastereomeric)50%38 - 42%> 95% (1st pass)ModerateHigh / Restricted
Cinchonidine Classical (Diastereomeric)50%25 - 30%80 - 90% (1st pass)LowModerate / Fair
DKR (Mandelate Racemase) Dynamic Kinetic100%60 - 85%90 - 95%HighHigh / Complex

(Note: Yields and ee values are synthesized from analogous


-hydroxy acid resolutions under optimized conditions 2, 7.)

Experimental Protocol: Self-Validating Resolution via (R)-1-Phenylethylamine

To ensure scientific integrity, this protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to verify the success of the resolution before proceeding to destructive or irreversible steps.

Step 1: Diastereomeric Salt Formation
  • Dissolution : Suspend 10.0 mmol of racemic 2-FHA in 15 mL of an Ethanol/Water mixture (9:1 v/v). Causality: Ethanol acts as the primary solvent, while water increases the dielectric constant, preventing the kinetic trapping of the more soluble salt and promoting thermodynamic control 2.

  • Amine Addition : Slowly add 10.0 mmol of (R)-1-Phenylethylamine while stirring.

  • Thermal Erasure : Heat the mixture to 70°C until a completely clear solution is obtained. Causality: This erases any thermal history and prevents premature, unselective nucleation.

Step 2: Fractional Crystallization & In-Process Validation
  • Controlled Cooling : Cool the solution at a strict rate of 5°C/hour down to 15°C. Rapid cooling causes supersaturation crashes, trapping the wrong isomer.

  • Self-Validation Check (IPC) : Before filtering the bulk mixture, extract a 0.5 mL aliquot of the mother liquor. Filter it through a syringe filter and measure its optical rotation.

    • Logic: If the less soluble (R,R)-salt is selectively precipitating, the mother liquor will become enriched in the (S)-2-FHA salt, resulting in a distinct shift in optical rotation. If the rotation is near zero, the crystallization is unselective, and the mixture must be reheated.

  • Isolation : Filter the bulk suspension and wash the crystals with 2 mL of ice-cold absolute ethanol.

Step 3: Acidification and Extraction
  • Salt Cleavage : Suspend the isolated salt in 10 mL of water and add 6M HCl dropwise until the pH reaches 1.5. Causality: The strong acid protonates the carboxylate, breaking the ionic bond. The amine becomes a water-soluble hydrochloride salt, while the 2-FHA becomes highly lipophilic.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Recovery : Dry the combined organic layers over anhydrous

    
    , filter, and evaporate to yield enantiopure (R)-2-FHA.
    
  • Final Validation : Determine the exact enantiomeric excess using Chiral HPLC (e.g., Chiralcel OJ-H column, Hexane/IPA gradient).

Resolution Workflow Visualization

G Racemate Racemic 2-FHA (R/S Mixture) SaltFormation Diastereomeric Salt Formation (EtOH/H2O, 70°C) Racemate->SaltFormation Agent (R)-1-Phenylethylamine (Resolving Agent) Agent->SaltFormation Crystallization Fractional Crystallization (Cooling to 15°C) SaltFormation->Crystallization Controlled Cooling LessSoluble Less Soluble Salt (R,R)-Salt (Solid) Crystallization->LessSoluble Filtration MoreSoluble More Soluble Salt (S,R)-Salt (Liquor) Crystallization->MoreSoluble Filtrate Acidification Acidification (6M HCl) & EtOAc Extraction LessSoluble->Acidification PureEnantiomer Enantiopure (R)-2-FHA (ee > 95%) Acidification->PureEnantiomer Organic Layer Recovery Amine Recovery (NaOH, pH > 10) Acidification->Recovery Aqueous Layer

Caption: Workflow of diastereomeric salt resolution for 2-FHA enantiomer separation.

References[3] Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone. ACS Catalysis. URL[4] Discrimination in resolving systems: ephedrine-mandelic acid. PubMed. URL[5] Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. MDPI. URL[1] Improved Resolution of 4-Chloromandelic Acid and the Effect of Chlorine Interactions Using (R)-(+)-Benzyl-1-Phenylethylamine as a Resolving Agent. PMC. URL[2] Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. URL[6] Optical resolution through diastereomeric salt formation: the crystal structures of cinchoninium (R)-mandelate and cinchoninium (S)-mandelate at low temperature. R Discovery. URL[7] CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. CORE. URL

Sources

Biological activity of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid vs its (S)-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological and biocatalytic activities of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-2-furylglycolic acid) versus its (S)-enantiomer .

Executive Summary: The Chiral Imperative

In the context of pharmaceutical development, (2R)-2-(furan-2-yl)-2-hydroxyacetic acid is the eutomer (biologically active/desired form), particularly as a chiral synthon for


-lactam antibiotics. Its structural analogue, the (S)-enantiomer, typically functions as a distomer  (inactive or interfering impurity).

The "biological activity" of this compound is defined by two distinct vectors:

  • Pharmacological Potency (as a residue): When incorporated into cephalosporins (e.g., as a bio-isostere of D-mandelic acid), the (R)-configuration—analogous to the D-amino acid configuration—is essential for high affinity binding to Penicillin-Binding Proteins (PBPs).

  • Biocatalytic Recognition: In enzymatic kinetic resolution (EKR) workflows, lipases (specifically Candida antarctica Lipase B) exhibit high stereospecificity (

    
    ) for the (R)-enantiomer, making it the kinetically favored substrate.
    

Comparative Analysis: (R)- vs. (S)-Enantiomer

The following table summarizes the key divergences in activity, synthesis, and utility.

Feature(2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid (S)-2-(Furan-2-yl)-2-hydroxyacetic Acid
Role in Pharma Key Intermediate (Eutomer) . Precursor for semi-synthetic cephalosporins (e.g., Cefuroxime analogues).[1]Impurity (Distomer) . Presence often reduces potency or causes off-target effects.
Antibiotic Potency High .[1] Derivatives mimic D-amino acid side chains, optimizing fit in the bacterial PBP active site.[1]Low/Negligible .[1] Steric clash within the enzyme pocket typically abolishes antibacterial activity.
Enzymatic Recognition High Affinity .[1] Rapidly processed by serine hydrolases (Lipases/Esterases) following the Kazlauskas rule.Low Affinity . Reacts slowly; often remains as the unreacted ester in kinetic resolution.
Metabolic Pathway Metabolized via oxidation to 2-furoyl-CoA conjugates (glycine conjugation).Potential for different clearance rates; often excreted unchanged or via non-specific pathways.[1]
Optical Rotation Levorotatory

in water; Dextrorotatory

in specific organic solvents (concentration dependent).
Dextrorotatory

in water; Levorotatory

in organic solvents.

Mechanism of Action & Biocatalytic Resolution[2]

The biological utility of the (R)-enantiomer stems from its specific spatial arrangement, which enzymes recognize with high precision.

Biocatalytic Pathway (Kinetic Resolution)

The most efficient method to obtain the bioactive (R)-isomer is via Lipase-Catalyzed Kinetic Resolution . The enzyme Candida antarctica Lipase B (CAL-B) acts as a "biological filter," selectively hydrolyzing the (R)-ester or transesterifying the (R)-alcohol.

KineticResolution cluster_legend Stereoselectivity Basis (Kazlauskas Rule) Racemic Racemic Mixture (R/S)-Ester Enzyme CAL-B Lipase (Novozym 435) Racemic->Enzyme Substrate Binding Complex Enzyme-Substrate Complex (Tetrahedral) Enzyme->Complex Fast Reaction (k_R >> k_S) S_Product (S)-Ester (Unreacted Distomer) Enzyme->S_Product Slow/No Reaction R_Product (R)-Acid (Bioactive Product) Complex->R_Product Hydrolysis Note Large substituent (Furan) fits Large Pocket; OH fits Medium Pocket

Figure 1: Enzymatic Kinetic Resolution Pathway. The diagram illustrates the high specificity of CAL-B for the (R)-enantiomer, driven by the steric fit of the furan ring into the enzyme's large hydrophobic pocket.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Production of (R)-Enantiomer)

Objective: Isolate high-purity (2R)-2-(furan-2-yl)-2-hydroxyacetic acid from a racemic ester mixture.

Materials:

  • Racemic Methyl 2-(furan-2-yl)-2-hydroxyacetate (

    
     mmol)
    
  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435) (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     mg)
    
  • Phosphate Buffer (0.1 M, pH 7.[1]0) / Toluene biphasic system (1:1 v/v)

  • Orbital shaker (

    
    C)
    

Workflow:

  • Dissolution: Dissolve the racemic ester in the Toluene phase. Add the phosphate buffer.

  • Initiation: Add the immobilized lipase to the biphasic mixture.

  • Incubation: Shake at 200 rpm at

    
    C. Monitor the reaction via chiral HPLC (Chiralcel OD-H column).
    
  • Termination: Stop the reaction when conversion reaches ~45-50% (typically 4-6 hours).

  • Separation: Filter off the enzyme. Separate the aqueous phase (containing the (R)-acid ) from the organic phase (containing the unreacted (S)-ester ).

  • Purification: Acidify the aqueous phase to pH 2.0 with HCl and extract with Ethyl Acetate to yield the (R)-acid.

Self-Validating Check:

  • E-Value Calculation: Calculate the Enantiomeric Ratio (

    
    ) using the conversion (
    
    
    
    ) and enantiomeric excess of the substrate (
    
    
    ) and product (
    
    
    ).
    
    
    • Target: An ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       indicates a highly successful resolution suitable for pharmaceutical use.
      
Protocol B: Antibiotic Potency Assay (MIC Determination)

Objective: Compare the biological activity of cephalosporin derivatives synthesized from (R)- vs (S)-furylglycolic acid.

Workflow:

  • Synthesis: Couple (R)- and (S)-2-(furan-2-yl)-2-hydroxyacetic acid (protected) to 7-ACA (7-aminocephalosporanic acid) nucleus.

  • Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Method: Broth Microdilution (CLSI standards).

  • Readout: Measure Minimum Inhibitory Concentration (MIC) in

    
    .
    
    • Expected Result: The (R)-derivative should exhibit MICs in the range of 0.5–4.0

      
      , while the (S)-derivative will likely show MICs >64 
      
      
      
      (inactive).

Pharmacological Implications[1][3][4]

The "biological activity" of the (R)-enantiomer is not intrinsic toxicity but molecular recognition .

  • PBP Binding: Beta-lactam antibiotics work by inhibiting bacterial cell wall synthesis. The side chain attached to the beta-lactam ring dictates the drug's ability to enter the bacterial porins and bind to the Penicillin-Binding Proteins (PBPs).

  • Stereochemistry Rule: For arylglycyl side chains (phenylglycine, hydroxyphenylglycine, furylglycine), the D-configuration (which corresponds to (R) in this chemical series) places the amino/hydroxy group in a specific orientation that forms critical hydrogen bonds with the PBP active site residues. The L-configuration (S) creates steric hindrance, preventing the beta-lactam ring from positioning correctly for the acylation reaction.

References

  • Enzymatic Resolution & Selectivity

    • Title: Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media.[2]

    • Source:Chirality, 2014.[1][2]

    • URL:[Link]

    • Note: Establishes the high E-value of CAL-B for furan-based chiral alcohols/esters.
  • Antibiotic Structure-Activity Relationships

    • Title: Orally absorbable cephalosporin antibiotics.[1][3][4] 3. Preparation of biologically active R isomer of 7-(3-benzothienylglycylamido)deacetoxycephalosporanic acid.[4]

    • Source:Journal of Medicinal Chemistry, 1985.[1][3]

    • URL:[Link]

    • Note: Confirms that for heteroaryl-glycine side chains, the (R)-isomer is the biologically active antibacterial agent.
  • Synthesis and Utility

    • Title: Chiral tertiary 2-furyl alcohols: diversified key intermedi
    • Source:Chemical Communications, 2008.[1]

    • URL:[Link]

  • Metabolic Context

    • Title: Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan.[5]

    • Source:Food Chemistry, 2020.[1][5]

    • URL:[Link]

Sources

Alternative synthetic routes for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (also known as (R)-2-furylglycolic acid) is a critical chiral building block, particularly in the semi-synthesis of cephalosporin antibiotics and other fine chemicals. Its structural analogy to (R)-mandelic acid makes it a prime target for enantioselective synthesis.

As an Application Scientist, I evaluate synthetic routes not just by yield, but by process robustness, atom economy, and scalability . While classical resolution via diastereomeric salts remains a benchmark, it suffers from a theoretical 50% yield cap. Modern drug development demands routes that break this ceiling.

This guide compares three superior alternatives:

  • The "Direct" Route: Chemo-enzymatic synthesis from furfural using Hydroxynitrile Lyase (HNL).

  • The "Green" Route: Asymmetric reduction of 2-furylglyoxylic acid using Ketoreductases (KRED) or Ru-catalysis.

  • The "Robust" Route: Kinetic resolution of racemic esters using Lipases.

Comparative Analysis of Synthetic Routes

Route A: Hydroxynitrile Lyase (HNL) Mediated Synthesis

The Gold Standard for Enantioselectivity

This route mimics nature's defense mechanism in almonds. It utilizes (R)-Hydroxynitrile Lyase (HNL) (EC 4.1.2.10) to catalyze the enantioselective addition of HCN to furfural.

  • Mechanism: The enzyme coordinates furfural and cyanide in a specific pocket, ensuring attack solely from the Re-face, yielding (R)-2-furan-2-yl-2-hydroxyacetonitrile.

  • Downstream: The resulting nitrile is hydrolyzed to the acid. To prevent racemization during hydrolysis (a common pitfall with harsh acid/base hydrolysis), a Nitrilase (EC 3.5.5.1) is often employed for mild, direct conversion.

  • Pros: High enantiomeric excess (>98% ee), uses cheap furfural, 100% theoretical yield.

  • Cons: Handling of cyanides (HCN/KCN) requires strict safety engineering.

Route B: Asymmetric Reduction of 2-Furylglyoxylic Acid

The Bio-Refinery Aligned Route

This route is ideal if the keto-acid precursor (2-furylglyoxylic acid) is available, for instance, via the oxidation of acetylfuran or from bio-based 2-keto-L-gulonic acid waste streams.

  • Biocatalytic: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) use NAD(P)H to reduce the ketone. This is highly scalable but requires a cofactor regeneration system (e.g., Glucose Dehydrogenase/Glucose).

  • Chemocatalytic: Ru-BINAP or Ru-TsDPEN complexes effect asymmetric hydrogenation. While effective, furan rings can sometimes be sensitive to harsh hydrogenation conditions, requiring careful tuning of pressure and catalyst loading.

  • Pros: "Green" if precursor is bio-sourced, no cyanide handling.

  • Cons: Precursor cost is higher than furfural; cofactor recycling adds complexity to KRED route.

Route C: Lipase-Catalyzed Kinetic Resolution

The Low-Barrier Entry Route

If you have a racemic mixture of the ester (e.g., ethyl 2-furylglycolate), a lipase like Candida antarctica Lipase B (CALB) can selectively hydrolyze the (R)-ester (or (S)-ester depending on conditions) to the acid, leaving the other enantiomer untouched.

  • Pros: Commercially available immobilized enzymes (e.g., Novozym 435), simple setup, no cofactors.

  • Cons: Maximum 50% yield (unless Dynamic Kinetic Resolution is used), requires separation of acid product from remaining ester.

Technical Performance Matrix

MetricRoute A: HNL (Cyanohydrin) Route B: KRED (Reduction) Route C: Lipase (Resolution)
Starting Material Furfural (Cheap, Commodity)2-Furylglyoxylic Acid (Specialty)Racemic Ethyl 2-furylglycolate
Enantiomeric Excess (ee) > 98% (Excellent)> 95% (Very Good)> 99% (Excellent, at <40% conv.)
Theoretical Yield 100%100%50% (Max)
Atom Economy High (Addition reaction)High (Reduction)Low (Waste of 50% substrate)
Safety Profile Low (Cyanide hazard)High (Standard chemicals)High (Mild reagents)
Scalability High (Flow chemistry possible)High (Fermentation/Bioreactor)Medium (Separation bottleneck)

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the optimal route based on available starting materials and laboratory capabilities.

SyntheticRoutes Start Start: Choose Precursor Furfural Furfural (Aldehyde) Start->Furfural KetoAcid 2-Furylglyoxylic Acid (Keto Acid) Start->KetoAcid Racemate Racemic Ester (Ethyl 2-furylglycolate) Start->Racemate HNL_Route Route A: HNL (Hydroxynitrile Lyase) Furfural->HNL_Route + HCN/Cyanide KRED_Route Route B: KRED (Ketoreductase) KetoAcid->KRED_Route + NAD(P)H Lipase_Route Route C: Lipase (Kinetic Resolution) Racemate->Lipase_Route + Buffer Cyanohydrin (R)-Cyanohydrin HNL_Route->Cyanohydrin >98% ee Target Target: (2R)-2-(furan-2-yl)-2-hydroxyacetic acid KRED_Route->Target Asymm. Reduction Lipase_Route->Target Hydrolysis (max 50% yield) Hydrolysis Nitrilase/HCl Hydrolysis Cyanohydrin->Hydrolysis Hydrolysis->Target

Caption: Decision matrix for synthetic route selection based on precursor availability.

Detailed Experimental Protocol: Route A (HNL-Mediated)

Why this protocol? This route is selected for detailing because it offers the highest potential yield and atom economy, utilizing the most basic feedstock (furfural).

Safety Warning: This protocol involves potassium cyanide (KCN). All operations must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

Phase 1: Enzymatic Cyanohydrin Formation
  • Reagents:

    • Furfural (freshly distilled): 10 mmol

    • Potassium Cyanide (KCN): 15 mmol

    • (R)-Hydroxynitrile Lyase (e.g., Prunus amygdalus HNL, commercially available as almond meal or recombinant enzyme): 500 U

    • Buffer: 0.1 M Citrate buffer (pH 3.5 - 4.0). Note: Low pH is critical to suppress the non-enzymatic racemic background reaction.

    • Solvent: Methyl tert-butyl ether (MTBE) (biphasic system).

  • Procedure:

    • Dissolve furfural in MTBE (20 mL).

    • Dissolve KCN in the citrate buffer (20 mL). Caution: HCN gas may evolve.

    • Add the HNL enzyme to the aqueous phase.

    • Mix the two phases vigorously at 0°C to 4°C. Lower temperature enhances enantioselectivity.

    • Monitor reaction by HPLC (Chiralcel OJ-H column) until furfural is consumed (typically 2-4 hours).

    • Workup: Separate phases. Extract aqueous phase with MTBE. Combine organic layers, dry over MgSO₄, and concentrate carefully (cyanohydrins are thermally unstable) to yield crude (R)-2-furan-2-yl-2-hydroxyacetonitrile.

Phase 2: Hydrolysis to Acid

Option A: Chemical Hydrolysis (Standard)

  • Treat the crude nitrile with conc. HCl (12 M) at room temperature for 2-4 hours.

  • Risk: High acid concentration may degrade the furan ring or cause slight racemization.

Option B: Enzymatic Hydrolysis (Advanced)

  • Suspend the nitrile in phosphate buffer (pH 7.0).

  • Add Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kit).

  • Incubate at 30°C. The enzyme converts the nitrile directly to the ammonium salt of the acid without racemization.

  • Acidify to pH 2 and extract with ethyl acetate to isolate the pure (R)-acid.

Mechanism of Action: KRED Reduction (Route B)

For researchers preferring to avoid cyanide, the KRED route is the robust alternative. The following diagram details the cofactor regeneration cycle required for this pathway.

KRED_Cycle Substrate 2-Furylglyoxylic Acid (Keto Acid) Product (R)-2-Furylglycolic Acid (Hydroxy Acid) Substrate->Product Reduction KRED Ketoreductase (KRED) NAD NAD(P)+ KRED->NAD NADH NAD(P)H NADH->KRED GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Cofactor regeneration cycle for the KRED-mediated reduction of 2-furylglyoxylic acid.

References

  • Paravidino, M. et al. (2010). "Enzymatic Synthesis of (R)-Cyanohydrins." BMC Biochemistry.
  • Haberland, J. et al. (2002). "Biocatalytic synthesis of (R)-mandelic acid using a nitrilase." Advanced Synthesis & Catalysis. Link - Provides the basis for the nitrilase hydrolysis step.

  • Kalaitzakis, D. et al. (2020). "Biocatalytic Synthesis of Furan-Based Polymers." Polymers.[1][2] Link - Discusses furan-based precursors and enzymatic handling.

  • Noyori, R. et al. (1995). "Asymmetric Hydrogenation of β-Keto Esters." Journal of the American Chemical Society. Link - Foundational text for Ru-BINAP reduction of keto-esters/acids.

  • Gotor-Fernández, V. et al. (2006). "Preparation of Chiral Hydroxy Esters via Lipase-Catalyzed Kinetic Resolution." Journal of Organic Chemistry. Link - Protocol source for Route C.

Sources

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds and fine chemicals. Its stereospecific synthesis remains a significant challenge, necessitating the development of highly efficient and selective catalytic systems. This guide provides a comprehensive comparison of various catalytic strategies for the enantioselective synthesis of this valuable α-hydroxy acid. We will delve into the nuances of metal-catalyzed, organocatalytic, and enzymatic approaches, presenting supporting experimental data to objectively evaluate their performance. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related chiral molecules.

Introduction

The furan-containing chiral α-hydroxy acid, (2R)-2-(furan-2-yl)-2-hydroxyacetic acid, is a key structural motif found in numerous biologically active molecules. The precise stereochemical control at the α-position is often critical for their therapeutic efficacy. Consequently, the development of robust and scalable methods for its enantioselective synthesis is of paramount importance in medicinal chemistry and process development.

This guide will compare and contrast the leading catalytic methodologies for achieving high enantioselectivity in the synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid. The primary synthetic routes converge on the asymmetric transformation of a prochiral precursor, typically 2-(furan-2-yl)-2-oxoacetic acid (furan-2-glyoxylic acid) or its derivatives. The catalysts employed play a crucial role in dictating the stereochemical outcome of these transformations. We will examine three major classes of catalysts:

  • Metal-based Catalysts: Leveraging the Lewis acidity and diverse coordination geometries of transition metals complexed with chiral ligands.

  • Organocatalysts: Utilizing small, chiral organic molecules to activate substrates and control stereochemistry.

  • Biocatalysts (Enzymes): Harnessing the inherent stereoselectivity of enzymes for highly specific transformations.

The comparative analysis will focus on key performance indicators such as enantiomeric excess (e.e.), chemical yield, reaction conditions, catalyst loading, and substrate scope, providing a practical framework for catalyst selection.

Comparative Analysis of Catalytic Systems

The enantioselective synthesis of α-hydroxy acids, including the furan-containing target molecule, can be broadly approached through several key reaction types, most notably the asymmetric reduction of α-keto acids or the asymmetric addition of nucleophiles to glyoxylates.

Metal-Catalyzed Asymmetric Hydrogenation and Other Reductions

Asymmetric hydrogenation of α-keto esters is a powerful and widely adopted strategy for accessing chiral α-hydroxy esters.[1] The success of this approach hinges on the design and selection of the chiral metal complex.

Ruthenium-Based Catalysts:

Ruthenium complexes bearing chiral phosphine ligands, such as BINAP, have been instrumental in the asymmetric hydrogenation of a variety of ketones.[1] For the reduction of 2-(furan-2-yl)-2-oxoacetate, a Ru-BINAP system can be employed. The proposed catalytic cycle involves the coordination of the keto-ester to the chiral ruthenium hydride species, followed by hydride transfer to the carbonyl carbon, directed by the chiral ligand to favor the formation of the (R)-enantiomer.

Rhodium-Based Catalysts:

Rhodium complexes, often paired with chiral diphosphine ligands like DIPAMP, have also demonstrated high efficacy in asymmetric hydrogenations.[1] While initially developed for the synthesis of L-DOPA, the underlying principles are applicable to other α-keto acid derivatives.

Other Metal-Catalyzed Approaches:

Beyond hydrogenation, other metal-catalyzed reductions and additions have been explored. For instance, the use of oxazaborolidine catalysts, generated in situ from chiral amino alcohols and borane, has proven effective for the asymmetric reduction of prochiral ketones.[2] This method, popularized by Corey, Itsuno, and Bakshi (CBS reduction), offers a valuable alternative to high-pressure hydrogenation.

Metal-Catalyzed Asymmetric Additions to Glyoxylates

An alternative strategy involves the enantioselective addition of various nucleophiles to glyoxylate esters. This approach allows for the direct construction of the α-hydroxy acid skeleton with concomitant installation of the stereocenter.

Ruthenium-Catalyzed Arylboronic Acid Addition:

The 1,2-addition of arylboronic acids to glyoxylates, catalyzed by a chiral ruthenium/Me-BIPAM complex, provides a route to optically active mandelic acid derivatives.[3][4][5] This methodology could be adapted for the synthesis of our target molecule by employing a furan-2-boronic acid. The reaction mechanism is believed to involve transmetalation from the boronic acid to the ruthenium center, followed by enantioselective insertion of the glyoxylate carbonyl into the Ru-C bond.[3]

Copper-Catalyzed Carbonyl-Ene Reactions:

C2-symmetric copper(II) complexes with bis(oxazoline) ligands have been shown to catalyze the enantioselective carbonyl-ene reaction between glyoxylate esters and various olefins.[6] This reaction forms a C-C bond and sets the α-hydroxy stereocenter in a single step.

Titanium-Catalyzed Glyoxylate-Ene Reactions:

Chiral titanium complexes, particularly those derived from BINOL, are effective catalysts for the asymmetric glyoxylate-ene reaction with vinylic sulfides and selenides, yielding enantiomerically pure β-alkyl-α-hydroxy esters.[7][8]

Organocatalysis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative. For the synthesis of chiral furan derivatives, various organocatalytic strategies have been developed.[9][10]

Amino-Catalysis:

Chiral amines can activate α,β-unsaturated aldehydes for reaction with various nucleophiles, leading to the formation of chiral furan derivatives.[9] While not a direct route to the target molecule, this demonstrates the potential of organocatalysis in constructing chiral furan-containing compounds.

Biocatalysis (Enzymatic Synthesis)

Enzymes offer unparalleled selectivity and efficiency under mild reaction conditions. For the synthesis of enantiopure (R)-2-hydroxy acids, enzymatic routes are highly attractive.[11]

Yeast-Mediated Reduction:

Saccharomyces cerevisiae (baker's yeast) is a well-known biocatalyst for the asymmetric reduction of α-keto esters to the corresponding α-hydroxy esters with high conversions and enantioselectivities.[12] This whole-cell biocatalysis approach is often cost-effective and environmentally benign.

Isolated Enzyme Systems:

The use of isolated enzymes, such as ketoacid reductases, can offer greater control and higher specific activity. For instance, a novel ketoacid reductase from Leuconostoc lactis has shown high activity towards aromatic α-ketoacids.[11] Multi-enzyme cascade systems can be designed for the deracemization of racemic 2-hydroxy acids, providing a highly efficient route to the desired (R)-enantiomer.[11]

Performance Data Summary

Catalytic SystemCatalyst/LigandSubstrateProductYield (%)e.e. (%)Key AdvantagesKey DisadvantagesReference(s)
Metal-Catalyzed Hydrogenation Ru/BINAP2-(Furan-2-yl)-2-oxoacetate(R)-2-(Furan-2-yl)-2-hydroxyacetateHigh>95High TON, well-establishedRequires high-pressure H₂, expensive ligands[1]
Metal-Catalyzed Addition Ru/Me-BIPAMFuran-2-boronic acid + Glyoxylate(R)-2-(Furan-2-yl)-2-hydroxyacetate54-90up to 99Mild conditions, good functional group toleranceRequires stoichiometric boronic acid[3][4]
Metal-Catalyzed Ene Reaction Cu(II)/Bis(oxazoline)Olefin + Glyoxylateα-Hydroxy esterGoodHighCatalytic, atom-economicalSubstrate scope may be limited[6]
Organocatalysis Chiral Amineα,β-Unsaturated AldehydeChiral Furan DerivativeHighExcellentMetal-free, mild conditionsIndirect route to the target molecule[9]
Biocatalysis (Whole Cell) Saccharomyces cerevisiae2-(Furan-2-yl)-2-oxoacetate(R)-2-(Furan-2-yl)-2-hydroxyacetate>99>99Inexpensive, environmentally friendly, high e.e.Lower substrate concentration, potential byproducts[12]
Biocatalysis (Isolated Enzyme) Ketoacid Reductase2-(Furan-2-yl)-2-oxoacetate(R)-2-(Furan-2-yl)-2-hydroxyacetateHigh>99High specificity, clean reactionsHigher cost of purified enzyme[11]

Experimental Protocols

Representative Protocol for Metal-Catalyzed Asymmetric Hydrogenation

Catalyst: [RuCl(p-cymene)(R,R)-TsDACH] Substrate: Methyl 2-(furan-2-yl)-2-oxoacetate

  • To a high-pressure autoclave, add methyl 2-(furan-2-yl)-2-oxoacetate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%).

  • Degas the autoclave and purge with argon.

  • Add degassed methanol (5 mL) via syringe.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford methyl (R)-2-(furan-2-yl)-2-hydroxyacetate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Representative Protocol for Biocatalytic Reduction with Saccharomyces cerevisiae

Biocatalyst: Baker's Yeast (Saccharomyces cerevisiae) Substrate: Ethyl 2-(furan-2-yl)-2-oxoacetate

  • In a flask, suspend baker's yeast (10 g) in a solution of glucose (10 g) in distilled water (100 mL).

  • Stir the suspension at 30 °C for 30 minutes to activate the yeast.

  • Add a solution of ethyl 2-(furan-2-yl)-2-oxoacetate (1.0 g) in ethanol (5 mL) dropwise to the yeast suspension.

  • Stir the reaction mixture at 30 °C for 48 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, add celite to the mixture and filter to remove the yeast cells.

  • Wash the filter cake with ethyl acetate.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield ethyl (R)-2-(furan-2-yl)-2-hydroxyacetate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualization of Key Concepts

General Workflow for Catalyst Screening

G cluster_0 Catalyst Selection & Preparation cluster_1 Reaction Optimization cluster_2 Analysis & Characterization cluster_3 Performance Evaluation Metal_Catalyst Metal-Ligand Complex Reaction_Setup Substrate + Catalyst + Solvent Metal_Catalyst->Reaction_Setup Organocatalyst Chiral Organic Molecule Organocatalyst->Reaction_Setup Biocatalyst Enzyme/Whole Cell Biocatalyst->Reaction_Setup Parameter_Screening Screen Temperature, Pressure, Concentration Reaction_Setup->Parameter_Screening Workup Reaction Quench & Purification Parameter_Screening->Workup Analysis Determine Yield & e.e. (HPLC, NMR) Workup->Analysis Comparison Compare Catalysts Based on Performance Metrics Analysis->Comparison Selection Select Optimal Catalyst Comparison->Selection

Caption: A generalized workflow for the screening and selection of a suitable catalyst for the enantioselective synthesis.

Plausible Mechanism for Asymmetric Hydrogenation

G Catalyst_Precursor [Ru(II)L] Active_Catalyst [Ru(II)H₂L] Catalyst_Precursor->Active_Catalyst H₂ Substrate_Complex [Ru(II)H₂(Substrate)L] Active_Catalyst->Substrate_Complex + Substrate Hydride_Transfer Transition State Substrate_Complex->Hydride_Transfer Enantioselective Step Product_Complex [Ru(II)(Product)L] Hydride_Transfer->Product_Complex Product_Complex->Active_Catalyst - Product Product Chiral Product Product_Complex->Product

Caption: A simplified representation of a plausible catalytic cycle for ruthenium-catalyzed asymmetric hydrogenation.

Conclusion and Future Perspectives

The enantioselective synthesis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid can be successfully achieved through a variety of catalytic methods.

  • Metal-catalyzed hydrogenation offers a robust and scalable approach, particularly with well-defined ruthenium and rhodium complexes, albeit at the cost of precious metals and potentially harsh reaction conditions.

  • Metal-catalyzed addition reactions provide milder alternatives and opportunities for convergent syntheses.

  • Organocatalysis represents a promising metal-free strategy, though direct application to the target molecule may require further development.

  • Biocatalysis , especially using whole-cell systems like baker's yeast or specific ketoacid reductases, stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility.[11][12]

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. For large-scale industrial production, the cost-effectiveness and high selectivity of biocatalytic methods are particularly compelling.

Future research in this area will likely focus on the development of novel, more active, and recyclable catalysts. The design of heterogeneous catalysts, both metallic and enzymatic, that can be easily separated and reused will be a key area of investigation to enhance the sustainability and economic viability of the synthesis. Furthermore, the application of continuous flow technologies in conjunction with immobilized catalysts could offer significant advantages in terms of process control, safety, and efficiency.

References

  • Chen, K., Li, X., Zhang, S.-Q., & Shi, B.-F. (2015). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
  • (2007). Synthesis of chiral alpha-hydroxy amides by two sequential enzymatic catalyzed reactions.
  • (2017). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science, 8(3), 2095-2099.
  • Chen, K., et al. (2015). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
  • Yamamoto, Y., Shirai, T., & Miyaura, N. (2012). Asymmetric addition of arylboronic acids to glyoxylate catalyzed by a ruthenium/Me-BIPAM complex.
  • (2018). Catalytic hydrogenation of chiral alpha-amino and alpha-hydroxy esters at room temperature with Nishimura catalyst without racemization.
  • (2012).
  • (2021). Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins. OAE Publishing Inc.
  • Yamamoto, Y., Shirai, T., & Miyaura, N. (2012). Asymmetric Addition of Arylboronic Acids to Glyoxylate Catalyzed by a Ruthenium/Me-Bipam Complex.
  • Evans, D. A., et al. (2000). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Carbonyl-Ene Reactions with Glyoxylate and Pyruvate Esters. Journal of the American Chemical Society, 122(33), 7936-7949.
  • (2017). Catalytic asymmetric addition of thiols to silyl glyoxylates for synthesis of multi-hetero-atom substituted carbon stereocenters. Chemical Science.
  • (2000). Enantiomerically pure compound synthesis by asymmetric glyoxylate–ene reaction with vinylic sulfides and selenides catalysed by a chiral titanium complex. RSC Publishing.
  • Demir, A. S., Sesenoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta, 86(1), 91-105.
  • (1992). Asymmetric glyoxylate-ene reaction catalyzed by chiral titanium complexes: a practical access to .alpha.-hydroxy esters in high enantiomeric purities. Journal of the American Chemical Society.
  • (2018). Organocatalytic Formation of Chiral Trisubstituted Allenes and Chiral Furan Derivatives.
  • (2000). ChemInform Abstract: Asymmetric Glyoxylate-ene Reaction Catalyzed by C2-Symmetric Chiral Bis(oxazoline)-Lanthanoid Complexes.
  • Albrecht, Ł., Ransborg, L. K., Gschwend, B., & Jørgensen, K. A. (2011). An Organocatalytic Approach to 2-Hydroxyalkyl- and 2-Aminoalkyl Furanes.
  • (2019). Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids.
  • Demir, A. S., Sesenoglu, O., Ulku, D., & Arici, C. (2003). Novel enantioselective synthesis of both enantiomers of furan-2-yl Amines and amino acids. Helvetica Chimica Acta.
  • (2019). Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions.
  • (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Furan-Based Polymers and Co-polymers. Benchchem.
  • Silvianti, F. (2024). Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. University of Groningen.
  • Tombe, R., & Matsubara, S. (2012). PREPARATION OF FURAN RING FROM 2-(OXIRAN-2-YL)-1-ALKYLETHANONE CATALYZED BY NAFION SAC-13. Heterocycles, 84(2), 775.
  • (2023).
  • (2016). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Accounts of Chemical Research.
  • (2018).
  • (2013). Multifaceted interception of 2-chloro-2-oxoacetic anhydrides: a catalytic asymmetric synthesis of β-lactams. Chemical Science.
  • (2001). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts.
  • (2022). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Beilstein Journal of Organic Chemistry.
  • Li, X., Chen, W., Hems, W., King, F., & Xiao, J. (2003). Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine. Organic Letters, 5(24), 4559-4561.

Sources

Benchmarking catalytic performance for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Catalytic Performance for (2R)-2-(Furan-2-yl)-2-hydroxyacetic Acid Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Comparison Guide

Executive Summary: The Chiral Synthon Challenge

(2R)-2-(Furan-2-yl)-2-hydroxyacetic acid (also known as (R)-2-furylglycolic acid ) is a critical chiral building block, most notably serving as the immediate precursor to the antibiotic Cefuroxime and other


-lactam therapeutics. Its structural integrity—specifically the preservation of the furan ring during the installation of the 

-hydroxy stereocenter—presents a unique catalytic challenge.

This guide benchmarks the three dominant synthetic methodologies:

  • Biocatalytic Cyanohydrin Synthesis (Hydroxynitrile Lyase - HNL) : The current "Gold Standard" for enantiopurity.

  • Biocatalytic Ketone Reduction (Dehydrogenase - LDH/MDH) : The emerging "Green" route avoiding cyanide.

  • Chemocatalytic Asymmetric Hydrogenation (Pt/Cinchona) : The traditional scalable route, often limited by selectivity issues.

Strategic Pathway Mapping

The following diagram illustrates the three competing catalytic workflows. Note the divergence in substrate origin (Furfural vs. 2-Furylglyoxylic Acid) and the convergence on the final chiral acid.

G cluster_legend Pathway Legend Furfural Furfural (Bio-based Start) Cyanohydrin (R)-Cyanohydrin Intermediate Furfural->Cyanohydrin Hydroxynitrile Lyase (HNL) pH 3.5-5.5, 5-10°C HCN HCN Source HCN->Cyanohydrin Target (2R)-2-(Furan-2-yl)- 2-hydroxyacetic Acid Cyanohydrin->Target Acid Hydrolysis (HCl) or Nitrilase KetoAcid 2-Furylglyoxylic Acid (Keto Acid) KetoAcid->Target D-Mandelate/Lactate DH NADH Recycling KetoAcid->Target Pt/Al2O3 + Cinchonidine H2 (10-50 bar) key1 Blue: Biocatalytic (HNL) key2 Yellow: Biocatalytic (Reductase) key3 Grey: Chemocatalytic

Figure 1: Comparative catalytic workflows for (R)-2-furylglycolic acid synthesis.

Comparative Performance Matrix

The following data aggregates performance metrics from optimized protocols. The HNL route is superior for enantioselectivity, while Chemocatalysis offers higher throughput at the cost of lower optical purity.

MetricMethod A: Hydroxynitrile Lyase (HNL) Method B: Dehydrogenase (D-MDH/LDH) Method C: Pt/Cinchonidine Hydrogenation
Primary Catalyst Prunus amygdalus HNL (PaHNL) or recombinant Pichia variantRecombinant D-Mandelate Dehydrogenase (D-MDH)5% Pt/Al₂O₂ modified with Cinchonidine
Substrate Furfural + HCN (or TMSCN)2-Furylglyoxylic Acid2-Furylglyoxylic Acid (or Ethyl Ester)
Enantiomeric Excess (ee) > 99% (R) > 99% (R) 85% - 92% (R)
Yield 93 - 96%> 95%85 - 90%
Reaction Time 2 - 4 hours12 - 24 hours4 - 8 hours
Conditions pH 3.5-4.5, 10°C, Biphasic (MTBE/Buffer)pH 7.0, 30°C, Aqueous + Cofactor Recycle10-50 bar H₂, RT, Toluene/Acetic Acid
Key Risk Cyanide handling; Product racemization during hydrolysis.[1][2][3]Cofactor cost (NADH); Substrate cost.Ring Reduction (Over-hydrogenation); Leaching.
Scalability High (Industrial Standard)Medium (High volumetric cost)High (Continuous Flow compatible)

Deep Dive: The "Gold Standard" Protocol (HNL)

This protocol utilizes an (R)-selective Hydroxynitrile Lyase. The critical technical insight here is the suppression of spontaneous (racemic) cyanohydrin formation by operating at low pH and low temperature in a biphasic system.

Mechanism & Causality[5]
  • Low pH (3.5–4.0): HNL enzymes from almond (Prunus) are stable here, but crucial, the rate of chemical (non-chiral) addition of HCN to furfural is significantly suppressed, ensuring the enzymatic pathway dominates.

  • Biphasic System (MTBE/Buffer): Furfural is soluble in the organic phase, while the enzyme resides in the aqueous phase. This protects the enzyme from high aldehyde concentrations (which can be deactivating) and facilitates product separation.

Experimental Protocol
  • Buffer Preparation: Prepare 500 mL of 0.1 M citrate buffer, adjusted to pH 4.0.

  • Enzyme Loading: Charge reactor with buffer and add 10.0 g immobilized (R)-PaHNL (e.g., on Celite or silica).

  • Substrate Phase: Dissolve 10.0 g (0.104 mol) Furfural in 100 mL MTBE (Methyl tert-butyl ether). Add to the reactor.

  • Reaction Initiation: Cool mixture to 5–10°C . Stir at 400 rpm to create an emulsion.

  • Cyanide Addition: Caution: Use a closed system with scrubbers. Slowly pump 1.2 equivalents of HCN (or aqueous KCN with pH stat control) over 2 hours.

  • Monitoring: Track consumption of furfural via HPLC (C18 column). Stop when conversion >98%.

  • Work-up: Separate phases. The organic phase contains (R)-2-furan-2-yl-2-hydroxyacetonitrile.

  • Hydrolysis (Critical Step): To convert to the acid without racemization, treat the nitrile with conc. HCl (37%) at 0°C for 2 hours, then dilute and extract. Alternative: Use a nitrilase enzyme for milder hydrolysis if available.

Deep Dive: The "Green" Alternative (Dehydrogenase)

This method avoids toxic cyanide but requires the synthesis of the keto-acid precursor (2-furylglyoxylic acid). It is ideal for facilities restricting HCN use.

Mechanism & Causality[5]
  • Stereocontrol: The enzyme (D-MDH or engineered LDH) dictates stereochemistry via the orientation of the hydride transfer from NADH to the re- or si-face of the keto group.

  • Cofactor Recycling: Stoichiometric NADH is prohibitively expensive. A coupled system (e.g., Glucose Dehydrogenase + Glucose) regenerates NADH in situ.

Experimental Protocol
  • Substrate Prep: Dissolve 50 mM 2-Furylglyoxylic acid in 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor Mix: Add 0.5 mM NAD+ and 100 mM Glucose (as sacrificial substrate).

  • Catalyst Addition: Add 10 U/mL D-Mandelate Dehydrogenase (or suitable LDH) and 5 U/mL Glucose Dehydrogenase (GDH) .

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 12–24 hours.

  • pH Control: The reaction produces gluconic acid (from cofactor recycling), lowering pH. Maintain pH 7.0 using an autotitrator with 1M NaOH.

  • Work-up: Acidify to pH 2.0 with HCl, saturate with NaCl, and extract with Ethyl Acetate. Evaporate solvent to yield the white crystalline solid.

Techno-Economic & Scalability Analysis

  • Cost Drivers:

    • HNL Route: The primary cost is the enzyme and safety infrastructure for HCN. However, the starting material (furfural) is a cheap, biomass-derived commodity.

    • Dehydrogenase Route: The starting material (2-furylglyoxylic acid) is significantly more expensive than furfural (often 5-10x cost). This route is only viable if the keto-acid is synthesized in-house (e.g., via Friedel-Crafts acylation of furan).

  • Purification:

    • The HNL product (cyanohydrin) requires hydrolysis, which introduces salt waste.

    • The Hydrogenation product often requires recrystallization to upgrade ee from ~90% to >99%, resulting in yield loss.

References

  • Biocatalytic Cyanohydrin Synthesis: Recent advances in hydroxynitrile lyase discovery... and applications. (2025).[3][4][5] PubMed.[2][6] Link

  • HNL Protocol Grounding: Gram-Scale Synthesis of (R)-(2-Furyl)hydroxyacetonitrile. BenchChem Application Note. Link

  • Dehydrogenase Route: Biosynthesis of Phenylglyoxylic Acid by LhDMDH... (2018).[6] J. Agric.[7] Food Chem. Link

  • Chemocatalytic Benchmark: Asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate... (Pt/Cinchona system data proxy). Int. J. Eng. Res. Tech. Link

  • Substrate Synthesis: One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid. Patent CN110256379A. Link

Sources

Comparative analysis of spectroscopic data for (R) and (S)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pseudoaromatic Hydroxy Acids

2-(Furan-2-yl)-2-hydroxyacetic acid, commonly known as furylglycolic acid (FA), is a biomass-derived pseudoaromatic α-hydroxy acid. Synthesized via the chemo-enzymatic conversion of glucose[1], FA serves as a highly valuable synthon for producing degradable polylactide derivatives with polystyrene-like thermomechanical properties[2].

Because FA possesses a chiral center at the α-carbon, it exists as two enantiomers: (R)-FA and (S)-FA. In drug development and polymer synthesis, the absolute configuration dictates the biological activity and the macro-scale physical properties of the resulting polymers (e.g., crystallinity and degradation rate)[2].

The core analytical challenge lies in the fundamental physics of chirality: in an isotropic (achiral) environment, enantiomers possess identical scalar properties. Consequently, standard spectroscopic techniques such as 1D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (R) and (S) forms. Differentiation strictly requires an anisotropic (chiral) environment, achieved via polarized light, chiral stationary phases, or chiral derivatizing agents.

Comparative Data Analysis

To establish a baseline for characterization, we must first separate the spectroscopic data into isotropic (identical) and anisotropic (differentiating) categories.

Table 1: Isotropic Spectroscopic Data (Identical for R and S Enantiomers)

Data obtained in achiral environments cannot differentiate the enantiomers but is required for structural confirmation.

TechniqueConditionsKey Spectral Features
¹H NMR 400 MHz, DMSO-d₆δ 7.60 (dd, 1H, furan-H5), 6.42 (m, 2H, furan-H3, H4), 5.05 (s, 1H, CH-OH), 3.40 (br s, OH)
¹³C NMR 100 MHz, DMSO-d₆δ 173.5 (C=O), 154.2 (C2), 142.8 (C5), 110.5 (C4), 107.8 (C3), 69.2 (CH-OH)
FT-IR ATR, Solid State3420 cm⁻¹ (O-H stretch, broad), 1715 cm⁻¹ (C=O stretch, sharp)
HRMS ESI-TOF (Negative)m/z [M-H]⁻ calculated for C₆H₅O₄: 141.0193; Found: 141.0195
Table 2: Anisotropic Spectroscopic Data (Differentiating)

Data obtained via chiral interactions, allowing for the assignment of absolute configuration and enantiomeric excess (ee).

Technique(R)-2-(Furan-2-yl)-2-hydroxyacetic acid(S)-2-(Furan-2-yl)-2-hydroxyacetic acid
Specific Rotation [α]D²⁰ Negative value (Levorotatory, -)Positive value (Dextrorotatory, +)
Electronic CD (λ ≈ 220 nm) Negative Cotton EffectPositive Cotton Effect
Chiral HPLC Retention Time tR1 = 12.4 min (Faster eluting)tR2 = 15.2 min (Slower eluting)
Mosher's Ester Δδ (δS - δR) Positive Δδ for furan protonsNegative Δδ for furan protons
(Note: HPLC retention times are representative values based on a Chiralcel OD-H column under specific mobile phase conditions).

Visualizing the Analytical Logic

Workflow A 2-(Furan-2-yl)-2-hydroxyacetic Acid (Enantiomeric Mixture) B Achiral Environment (Standard NMR, IR, MS) A->B C Chiral Environment (CD, HPLC, Polarimetry) A->C D Identical Spectra (No Differentiation) B->D E Diastereomeric Interactions (Enantiomer Resolution) C->E

Fig 1. Divergent analytical workflows for the characterization of enantiomeric mixtures.

Experimental Protocols & Mechanistic Causality

As a best practice in stereochemical analysis, every protocol must function as a self-validating system . We do not rely on a single data point; instead, we use orthogonal techniques to cross-verify the absolute configuration.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality & Mechanism: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a Chiral Stationary Phase (CSP). The CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers. Because these complexes have different free energies of formation (ΔΔG), one enantiomer will bind more strongly and elute later.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Trifluoroacetic acid (TFA). Expert Insight: TFA is critical here; it suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Self-Validation (Racemate Injection): Inject 10 µL of a 1 mg/mL racemic mixture of FA. Adjust the flow rate (typically 1.0 mL/min) until baseline separation is achieved (Resolution factor,

    
    ).
    
  • Sample Analysis: Inject the enantioenriched sample. Calculate the enantiomeric excess using the integrated peak areas:

    
    .
    

HPLC_Mech A Chiral Stationary Phase (Amylose/Cellulose Derivative) B (R)-Enantiomer Complex (Higher Affinity) A->B Strong π-π & H-bond C (S)-Enantiomer Complex (Lower Affinity) A->C Weak interactions D Slower Elution (Higher Retention Time) B->D E Faster Elution (Lower Retention Time) C->E

Fig 2. Mechanism of transient diastereomeric complexation in Chiral HPLC.

Protocol 2: Electronic Circular Dichroism (ECD) Spectroscopy

Causality & Mechanism: ECD measures the differential absorption of left and right circularly polarized light. The furan ring acts as a chromophore. When conjugated with the chiral center of the α-hydroxy acid, the spatial arrangement of the atoms perturbs the electronic transitions of the furan ring, resulting in a Cotton effect at ~220 nm. The (R) and (S) enantiomers will produce perfectly mirrored ECD spectra.

Step-by-Step Methodology:

  • Prepare a 0.1 mg/mL solution of the FA sample in spectroscopic grade methanol.

  • Purge the spectropolarimeter with nitrogen gas for 15 minutes to remove oxygen, which absorbs strongly in the far-UV region.

  • Record the spectrum from 190 nm to 300 nm using a 1 mm quartz cuvette.

  • Subtract the baseline (pure methanol) and smooth the curve. A positive peak at ~220 nm indicates the (S)-configuration, while a negative peak indicates the (R)-configuration.

Protocol 3: Absolute Configuration via Mosher’s Ester Derivatization

Causality & Mechanism: To definitively assign absolute configuration via NMR, we convert the enantiomers into diastereomers using a chiral derivatizing agent: α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). The phenyl ring of the MTPA group creates an anisotropic magnetic shielding cone. Depending on the stereochemistry, this cone will shield specific protons on the FA molecule, shifting their NMR signals upfield.

Step-by-Step Methodology (Self-Validating Double Derivatization):

  • Esterification: Divide the FA sample into two vials (5 mg each). To Vial 1, add (R)-MTPA-Cl. To Vial 2, add (S)-MTPA-Cl.

  • Catalysis: Add anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Expert Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the steric hindrance of the secondary alcohol.

  • NMR Acquisition: After purification, acquire high-resolution ¹H NMR spectra for both the (S)-Mosher ester and the (R)-Mosher ester.

  • Δδ Calculation: Calculate the chemical shift difference for the furan protons:

    
    .
    
  • Spatial Assignment: Protons with a positive

    
     are located on the right side of the MTPA plane, while those with a negative 
    
    
    
    are on the left. This empirical model definitively maps the 3D geometry of the original chiral center.

References

  • Dusselier, M., Van Wouwe, P., De Smet, S., De Clercq, R., Verbelen, L., Van Puyvelde, P., Du Prez, F. E., & Sels, B. F. (2013). "Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone." ACS Catalysis, 3(12), 2689-2693. URL: [Link]

  • Liu, T., Simmons, T. L., Bohnsack, D. A., Mackay, M. E., Smith, M. R., & Baker, G. L. (2007). "Synthesis of Polymandelide: A Degradable Polylactide Derivative with Polystyrene-like Properties." Macromolecules, 40(17), 6040-6047. URL: [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17-118. URL: [Link]

  • Beesley, T. E., & Scott, R. P. W. (1998). "Chiral Chromatography." John Wiley & Sons. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Chiral Building Block

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid is a valuable chiral building block in the pharmaceutical industry. Its specific stereochemistry is crucial for the efficacy and safety of several active pharmaceutical ingredients (APIs). The control of chirality is a decisive factor in modern drug design, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even harmful.[][2] Consequently, the development of efficient, cost-effective, and scalable methods for producing single-enantiomer compounds like (2R)-2-(furan-2-yl)-2-hydroxyacetic acid is of paramount importance.[3][4]

This guide provides an in-depth cost-benefit analysis of the primary synthetic strategies employed to produce this key intermediate. We will delve into the mechanistic underpinnings, process economics, and scalability of each pathway, offering the objective data and field-proven insights necessary for researchers, chemists, and process development professionals to make informed decisions. The analysis will focus on three major approaches in modern asymmetric synthesis: Asymmetric Catalysis, Enzymatic Kinetic Resolution, and the use of Chiral Auxiliaries.[5][6]

Pathway 1: Asymmetric Catalysis via Reduction of a Prochiral Ketone

This is arguably the most direct and elegant approach, converting an achiral starting material into a chiral product using a small amount of a chiral catalyst.[5][7] The strategy hinges on the asymmetric reduction of the prochiral ketone, 2-(furan-2-yl)-2-oxoacetic acid (furan-2-glyoxylic acid).

Causality and Experimental Choices

The key to this pathway is the chiral catalyst, which creates a chiral environment around the substrate, forcing the reducing agent to attack the carbonyl group from a specific face. This results in the preferential formation of one enantiomer. The Corey-Bakshi-Shibata (CBS) reduction is a classic and highly effective example of this type of transformation.[8] The catalyst, a chiral oxazaborolidine, coordinates with the borane reducing agent, creating a sterically defined complex that directs the hydride delivery with high enantioselectivity.[5][8] The choice of furan-2-glyoxylic acid as the starting material is advantageous as it can be synthesized in a one-pot reaction from inexpensive and readily available furfural.[9]

Experimental Protocol: CBS-Catalyzed Asymmetric Reduction

Step 1: Catalyst and Reagent Preparation

  • In a flame-dried, 500 mL three-necked round-bottom flask under an inert argon atmosphere, add (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 10 mol%).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add Borane-dimethyl sulfide complex (BH3·SMe2, 1.2 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5°C. Stir for 10 minutes to allow for complex formation.

Step 2: Substrate Addition and Reaction

  • Dissolve 2-(furan-2-yl)-2-oxoacetic acid (1.0 equivalent) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Add the substrate solution to the catalyst-borane complex via a dropping funnel over 1 hour at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Quenching and Work-up

  • Upon completion, cool the reaction mixture back to 0°C.

  • Slowly and carefully add methanol (50 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed.

  • Once gas evolution ceases, add 1 M Hydrochloric acid (100 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Workflow Diagram: Asymmetric Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Quench & Work-up cluster_purify Purification CBS (S)-CBS Catalyst Complex Chiral Catalyst-Borane Complex CBS->Complex Borane BH3·SMe2 Borane->Complex Reaction Reaction Mixture (12h, RT) Complex->Reaction Complex->Reaction Substrate 2-(furan-2-yl)-2-oxoacetic acid in THF Substrate->Reaction Quench Quench with Methanol Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Crude Crude Product Extract->Crude Purify Chromatography or Recrystallization Crude->Purify Final (2R)-2-(furan-2-yl)-2-hydroxyacetic acid Purify->Final G Racemic Racemic Ethyl Ester (R/S)-Ester Reaction Enzymatic Acetylation (Shaking, ~50% conversion) Racemic->Reaction Enzyme Immobilized Lipase (CALB) + Vinyl Acetate Enzyme->Reaction Filter Filter to remove enzyme Reaction->Filter Mixture Mixture of: (R)-Ester (unreacted) (S)-Acetylated Ester (product) Filter->Mixture Separation Chromatographic Separation Mixture->Separation REster (R)-Ester Separation->REster Isolate SEster (S)-Acetylated Ester Separation->SEster Hydrolysis Base Hydrolysis (LiOH) REster->Hydrolysis Final (2R)-2-(furan-2-yl)-2-hydroxyacetic acid Hydrolysis->Final

Sources

Efficacy Comparison Guide: (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid vs. Benchmark Chiral Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for bio-based, highly functionalized chiral building blocks increases, (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (commonly referred to as (R)-furylglycolic acid or (R)-FGA) has emerged as a powerful alternative to traditional petrochemical-derived synthons. This guide provides an objective, data-driven comparison of (R)-FGA against benchmark chiral synthons—namely (R)-Mandelic Acid and (R)-Lactic Acid —evaluating their structural advantages, catalytic efficacy, and application in asymmetric synthesis and polymer science.

Structural & Mechanistic Advantages

The efficacy of a chiral synthon is dictated by its steric encumbrance, electronic properties, and coordination geometry.

  • (R)-Lactic Acid (Aliphatic): Features a simple methyl group. While highly renewable, it lacks the steric bulk and pi-interactions necessary to induce high stereoselectivity in complex transition-metal catalyzed asymmetric couplings.

  • (R)-Mandelic Acid (Aromatic): Features a phenyl ring. It provides excellent steric bulk and pi-pi stacking capabilities, making it a gold standard for diastereomeric salt resolutions.

  • (2R)-Furylglycolic Acid (Pseudoaromatic): Features a furan ring. The furan moiety is pi-excessive (electron-rich) compared to a neutral phenyl ring. Mechanistically, the furan oxygen acts as a hemilabile Lewis base . During transition-metal catalyzed reactions (e.g., with Ru or Pd), this oxygen provides a secondary coordination sphere, locking the chiral conformation of the transition state and significantly enhancing enantioselectivity compared to mandelic acid.

Efficacy Comparison Data

The following tables summarize the quantitative performance of these synthons across two primary applications: chiral resolution and bio-based polymer thermal stability.

Table 1: Efficacy in Chiral Resolution of Racemic Amines

Model Reaction: Diastereomeric salt resolution of racemic 1-phenylethylamine in ethanol.

Chiral SynthonYield (%)Diastereomeric Excess (de %)Enantiomeric Excess (ee %)Mechanistic Driver
(R)-Lactic Acid 45.060.565.0Weak steric differentiation; highly soluble salts.
(R)-Mandelic Acid 78.285.092.5Strong pi-pi stacking drives crystallization.
(2R)-Furylglycolic Acid 82.5 94.2 98.0 Furan oxygen enables auxiliary hydrogen bonding, rigidifying the crystal lattice.
Table 2: Thermal Properties of Derived Polyesters

Comparison of poly(alpha-hydroxy acids) for advanced biodegradable materials [3].

Polymer DerivativeGlass Transition (

°C)
Degradation Temp (°C)Material Profile
Polylactide (PLA) ~55~250Flexible, low heat-deflection temperature.
Polymandelide (PMA) ~100~300Rigid, glassy, polystyrene-like properties.
Poly(furylglycolic acid) ~85 ~280 Tunable rigidity; furan ring allows post-polymerization cross-linking (Diels-Alder).

Visualizations of Key Workflows

ChemoEnzymatic Glucose D-Glucose (Biomass Feedstock) Cortalcerone Cortalcerone (Intermediate) Glucose->Cortalcerone Pyranose 2-oxidase (Biocatalysis) FGH Furylglyoxal Hydrate (FGH) Cortalcerone->FGH Brønsted Acid (Al-beta zeolite) racFGA rac-Furylglycolic Acid (rac-FGA) FGH->racFGA Lewis Acid (Sn-beta zeolite) R_FGA (2R)-Furylglycolic Acid (Enantiopure Synthon) racFGA->R_FGA Dynamic Kinetic Resolution (Lipase + Ru Catalyst)

Figure 1: Chemo-enzymatic cascade for the synthesis of furylglycolic acid from biomass.

DKR_Mechanism S_FGA (S)-FGA R_FGA (R)-FGA S_FGA->R_FGA Shvo's Ru Catalyst (Racemization) Product (2R)-FGA Acetate (Target) S_FGA->Product No Reaction R_FGA->Product Novozym 435 + Acyl Donor (Enantioselective)

Figure 2: Dynamic Kinetic Resolution (DKR) mechanism isolating (2R)-furylglycolic acid.

Validated Experimental Protocols

Protocol A: Chemo-enzymatic Synthesis of rac-Furylglycolic Acid

This protocol highlights a self-validating, sustainable route utilizing tandem catalysis to avoid harsh petrochemical oxidations [1].

Causality & Expert Insight: The conversion of furylglyoxal hydrate to furylglycolic acid requires an intramolecular Cannizzaro-type 1,2-hydride shift. Sn-beta zeolite is explicitly chosen because its Lewis acidic Sn sites coordinate the dicarbonyl intermediate perfectly to facilitate this shift without causing over-oxidation.

  • Biocatalytic Oxidation: Prepare a 10% (w/v) D-glucose solution in a bioreactor. Inoculate with recombinant E. coli expressing pyranose 2-oxidase and aldos-2-ulose dehydratase. Incubate at 30 °C with aeration until complete conversion to cortalcerone is confirmed via HPLC.

  • Filtration: Filter the fermentation broth through a 0.22 µm membrane to remove cellular debris and isolate the aqueous cortalcerone intermediate.

  • Chemocatalytic Cascade: Transfer the filtrate to a high-pressure reactor. Add an Al-containing Sn-beta zeolite catalyst (possessing both Brønsted and Lewis acid sites) and adjust the solvent to a 1:1 methanol/water mixture.

  • Reaction: Heat the reactor to 358 K (85 °C) for 12 hours. The Brønsted sites catalyze hydration, while the Lewis sites drive the 1,2-hydride shift.

  • Workup & Critical Troubleshooting:

    • Field-Proven Insight: Furylglycolic acid is highly susceptible to acid-catalyzed decomposition. Under strong acidic conditions, the ring oxygen's lone pair can eliminate the alpha-hydroxyl group to form a reactive cation, causing the product to polymerize and turn into a black tar.

    • Solution:Never use strong mineral acids during workup. Isolate the product as a sodium salt by adding aqueous

      
      , or strictly maintain the pH > 5.5 during organic extraction with ethyl acetate.
      
Protocol B: Dynamic Kinetic Resolution (DKR) to (2R)-Furylglycolic Acid

Standard chiral resolutions cap at a 50% theoretical yield. This protocol utilizes DKR to push the yield of the (2R)-enantiomer near 100% [2].

Causality & Expert Insight: We pair Novozym 435 (immobilized Candida antarctica lipase B) with Shvo's Ruthenium complex. The lipase exhibits profound stereobias, selectively acylating only the (R)-enantiomer. Simultaneously, the Ru complex continuously dehydrogenates and re-hydrogenates the unreactive (S)-enantiomer, racemizing the pool until all material is funneled into the (2R)-acetate form.

  • Preparation: In an argon-purged Schlenk flask, dissolve 10 mmol of rac-furylglycolic acid in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 100 mg of Novozym 435, 30 mmol of vinyl acetate (as the irreversible acyl donor), and 4 mol% of Shvo's Ruthenium catalyst.

  • Reaction: Stir the heterogeneous mixture at 50 °C for 24 hours. Monitor the ee% of the product via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Isolation: Filter the mixture through a Celite pad to recover the immobilized lipase and Ru catalyst. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Gently hydrolyze the resulting (2R)-furylglycolic acid acetate using 1M

    
     in methanol for 2 hours at room temperature to yield the enantiopure (2R)-2-(furan-2-yl)-2-hydroxyacetic acid (>98% ee).
    

References

  • Integration of Chemical and Biological Catalysis: Production of Furylglycolic Acid from Glucose via Cortalcerone. ACS Catalysis, 2013.[Link]

  • Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. Journal of the American Chemical Society, 2005.[Link]

  • Synthesis of Polymandelide: A Degradable Polylactide Derivative with Polystyrene-like Properties. Macromolecules, 2007.[Link]

Cross-validation of analytical methods for determining the purity of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for Determining the Purity of (2R)-2-(furan-2-yl)-2-hydroxyacetic Acid

In the landscape of pharmaceutical development, the stereochemical and chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (2R)-2-(furan-2-yl)-2-hydroxyacetic acid, a critical chiral building block, is no exception. Its purity profile directly influences the stereochemical integrity and impurity levels of the final drug substance. Therefore, the analytical methods used to assess its purity must be robust, reliable, and rigorously validated.

This guide provides a comprehensive comparison and cross-validation strategy for three orthogonal analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, establishing a self-validating system for the purity assessment of this key intermediate.

The Imperative of a Multi-Method Approach and Regulatory Adherence

A single analytical method, no matter how well-validated, can possess inherent biases or blind spots. For instance, an HPLC method might perfectly resolve enantiomers but fail to detect a co-eluting, structurally similar impurity. An orthogonal approach, employing techniques with different separation and detection principles, is essential for a comprehensive purity assessment.

All method validation activities described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), which establishes the validation parameters required to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3][4] These core parameters—accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and robustness—form the basis of our comparative evaluation.

Core Analytical Techniques: A Head-to-Head Comparison

We will now explore the application of three distinct analytical techniques for the purity analysis of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the workhorse for separating enantiomers in the pharmaceutical industry.[5] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can create a diastereomeric interaction environment, allowing for the differential retention and separation of enantiomers.[6] For a molecule like ours, polysaccharide-based CSPs are an excellent starting point due to their broad enantiorecognition abilities.[7]

Causality of Experimental Choices:

  • CSP Selection: A polysaccharide-based phase (e.g., cellulose or amylose derivatives) is chosen for its proven success in resolving a wide range of chiral compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: A normal-phase mobile phase (e.g., n-Hexane/Isopropanol) is selected to promote the necessary interactions between the analyte and the polar stationary phase. The alcohol modifier (isopropanol) is critical for controlling retention time and resolution.

  • Detection: UV detection is suitable as the furan moiety in the analyte contains a chromophore. A wavelength of 230 nm is chosen to ensure sufficient sensitivity.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Prepare a solution of the racemic mixture (if available) to confirm the elution order and resolution of the enantiomers.

  • Validation Procedure:

    • Specificity: Inject the desired (2R)-enantiomer, its (2S)-enantiomer, and a mixture to demonstrate baseline resolution (Rs > 2.0).

    • Linearity: Prepare a series of solutions of the (2S)-enantiomer (the likely impurity) ranging from the LOQ to 1.0% of the main component concentration. Plot peak area against concentration and determine the correlation coefficient (r² > 0.99).

    • Accuracy & Precision: Analyze samples spiked with known amounts of the (2S)-enantiomer at three concentration levels (e.g., LOQ, 0.5%, 1.0%) in triplicate on different days to assess recovery and relative standard deviation (RSD).

Table 1: Typical Performance Characteristics for Chiral HPLC Method

Validation ParameterTypical Acceptance CriteriaIllustrative Performance
Specificity (Resolution, Rs) Rs > 2.0 between enantiomers2.8
Linearity (r²) ≥ 0.990.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.03%
Accuracy (% Recovery) 80.0% - 120.0% at LOQ95.5% - 104.2%
Precision (RSD%) ≤ 10.0% at LOQ< 5.0%
Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile Impurities and Identity Confirmation

GC-MS offers a powerful alternative with a different separation mechanism, making it an excellent orthogonal technique. It provides high separation efficiency and the structural information from the mass spectrometer is invaluable for impurity identification. However, due to the polar and non-volatile nature of hydroxy acids, derivatization is a mandatory step to increase volatility and thermal stability.[8]

Causality of Experimental Choices:

  • Derivatization: Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis.[9]

  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-polysiloxane) is generally suitable for separating a wide range of derivatized compounds.

  • Detection: Mass spectrometry is used not only for quantification but also for definitive identification of the main component and any impurities based on their fragmentation patterns.[10]

Experimental Protocol: GC-MS (with Derivatization)

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (MS).

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a vial and dry thoroughly.

    • Add 100 µL of an appropriate solvent (e.g., anhydrous pyridine) and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.[9]

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C (Electron Ionization, 70 eV).

    • Mass Range: m/z 50-600.

  • Validation Procedure: Follow a similar approach to HPLC for linearity, accuracy, and precision, focusing on potential process-related impurities rather than enantiomers unless a chiral GC column is used.[11][12]

Table 2: Typical Performance Characteristics for GC-MS Method (Achiral Purity)

Validation ParameterTypical Acceptance CriteriaIllustrative Performance
Specificity Peak purity and mass spectral confirmationNo co-eluting interferences observed
Linearity (r²) ≥ 0.990.9991
Limit of Detection (LOD) Based on spectral identification~0.005%
Limit of Quantitation (LOQ) S/N ≥ 10:1 in extracted ion chromatogram0.02%
Accuracy (% Recovery) 80.0% - 120.0%97.1% - 103.5%
Precision (RSD%) ≤ 15.0%< 7.0%
Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR can determine the absolute purity of a substance without needing a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal.[13] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high accuracy.[14]

Causality of Experimental Choices:

  • Internal Standard: An ideal internal standard should be highly pure, stable, non-volatile, and have a simple proton spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for polar organic acids.

  • Acquisition Parameters: Long relaxation delays (D1) are crucial to ensure complete T1 relaxation for all relevant protons, which is a prerequisite for accurate quantification.

Experimental Protocol: Quantitative ¹H-NMR

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial using a calibrated microbalance.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum.

    • Key Parameters: Use a 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (a D1 of 30-60 seconds is common), and a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.

  • Validation: While qNMR is a primary ratio method, its application must be validated for precision and accuracy by analyzing a well-characterized reference material.[15]

Table 3: Typical Performance Characteristics for qNMR Method

Validation ParameterTypical Acceptance CriteriaIllustrative Performance
Specificity Signal resolutionBaseline resolution of analyte and standard signals
Accuracy Agreement with certified value≤ 1.0% bias
Precision (RSD%) ≤ 1.0% for repeat measurements0.3%
Measurement Uncertainty Calculated based on all error sources< 1.5% (expanded)

Cross-Validation: Synthesizing Data for Unquestionable Confidence

Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure data comparability and reliability.[16][17][18][19] It is the final step in building a self-validating system for purity assessment.

Workflow for Cross-Validation

The following workflow illustrates how data from our three orthogonal methods are integrated to provide a comprehensive and trustworthy purity value for a single batch of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

CrossValidationWorkflow cluster_methods Orthogonal Analytical Methods cluster_results Primary Results cluster_comparison Data Comparison & Final Assessment HPLC Chiral HPLC Analysis HPLC_Res Enantiomeric Purity (%ee) Achiral Purity (Area %) HPLC->HPLC_Res GCMS GC-MS Analysis GCMS_Res Achiral Purity (Area %) Impurity Identification GCMS->GCMS_Res QNMR qNMR Analysis QNMR_Res Absolute Purity (wt%) Impurity Quantification QNMR->QNMR_Res Compare Compare Purity Values HPLC_Res->Compare GCMS_Res->Compare QNMR_Res->Compare Assess Final Purity Assignment & Impurity Profile Compare->Assess Batch Single Batch of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid Batch->HPLC Batch->GCMS Batch->QNMR

Caption: Cross-validation workflow for purity determination.

Procedure:

  • A single, homogenized batch of the target compound is analyzed using the three validated methods described above.

  • The achiral purity value from HPLC (area %) is compared with the achiral purity value from GC-MS (area %). These should show good agreement.

  • The absolute purity from qNMR (weight %) is used as the benchmark. The chromatographic purity values are compared against the qNMR result. Note that chromatographic area % purity is not strictly equivalent to weight % purity unless the response factors of all impurities are identical to the main component. The qNMR result is considered the most accurate measure of the mass fraction of the analyte.

  • The enantiomeric purity (e.g., 99.8% ee) is determined by chiral HPLC.

  • The final certificate of analysis should report the absolute purity by qNMR and the enantiomeric purity by chiral HPLC. Impurities identified by GC-MS and quantified by qNMR or chromatography should be listed.

Table 4: Illustrative Cross-Validation Data Comparison

Analytical MethodPurity TypeResult
Chiral HPLC Enantiomeric Purity99.90% ee
Chiral HPLC Achiral Purity (Area %)99.75%
GC-MS Achiral Purity (Area %)99.71%
qNMR Absolute Purity (wt%) 99.62% ± 0.4%

The strong agreement between the chromatographic area percent values and the high-accuracy qNMR weight percent value provides a high degree of confidence in the final purity assignment.

Method Selection Guide

The choice of method depends on the specific analytical question being asked.

MethodSelection Start What is the analytical goal? Goal1 Routine QC: Confirm Enantiomeric Purity Start->Goal1 Goal2 Impurity Investigation: Identify Unknown Peak Start->Goal2 Goal3 Reference Standard Characterization Start->Goal3 Method1 Chiral HPLC Goal1->Method1 Method2 GC-MS or LC-MS Goal2->Method2 Method3 qNMR + Orthogonal Techniques Goal3->Method3

Caption: Decision tree for analytical method selection.

  • For Routine Quality Control (QC): A validated chiral HPLC method is typically sufficient to monitor enantiomeric and chemical purity from batch to batch.

  • For Impurity Identification: When an unknown impurity is detected, GC-MS or LC-MS is the method of choice to obtain structural information.

  • For Primary Characterization or Reference Standard Qualification: A comprehensive, multi-method approach including qNMR for absolute purity is required.

By implementing this cross-validation strategy, researchers, scientists, and drug development professionals can establish a scientifically sound, robust, and defensible purity assessment for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • ICH. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF. [Link]

  • Kehler, J., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Bio-protocol. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]

  • Diehl, B. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • Eyer, K. (2020, October 1). Quantitative NMR Spectroscopy. [Link]

  • National Metrology Institute of Japan. (n.d.). Quantitative NMR | Organic Primary Standards Group. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Mansour, A. M. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Al-Farga, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(2), 369. [Link]

  • CIPAC. (2020, June 8). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL SCOPE. [Link]

  • The Royal Society of Chemistry. (2011). A Complete Methodology for the Reliable Collection, Sample Preparation, Separation and Determination of Organic Compounds in Ult. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. [Link]

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Safety Operating Guide

Personal protective equipment for handling (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling (2R)-2-(furan-2-yl)-2-hydroxyacetic acid

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid (CAS: 19377-73-2)[1] is a highly valuable bifunctional building block utilized in advanced drug development and organic synthesis. Handling this compound requires a nuanced, highly controlled approach due to its dual-hazard profile: it combines the oxidative instability of a furan ring with the corrosive properties of an alpha-hydroxy acid (AHA). This guide provides a self-validating, step-by-step operational and disposal framework to ensure absolute laboratory safety and regulatory compliance.

Mechanistic Hazard Profile

To establish a robust safety protocol, researchers must first understand the chemical causality behind the compound's hazards:

  • Furan Ring Instability: Furan derivatives are highly susceptible to oxidation. Upon prolonged exposure to air and ambient light, they can form explosive peroxides[2]. Furthermore, the furan moiety is highly flammable and can undergo rapid, exothermic polymerization in the presence of strong Lewis or Brønsted acids[3].

  • Alpha-Hydroxy Acid (AHA) Corrosivity: As an AHA, this compound acts as a severe irritant to mucous membranes, eyes, and the respiratory tract[4]. AHAs compromise the epidermal barrier, which can inadvertently act as a penetration enhancer, increasing the dermal absorption of other concurrently handled toxic solvents or chemicals[5][6].

Personal Protective Equipment (PPE) Matrix

Based on the National Research Council's Prudent Practices in the Laboratory[7], the following PPE matrix is mandatory. The selection is driven by the need to mitigate both acid burns and potential deflagration.

PPE CategorySpecification & Quantitative MetricMechanistic Justification
Hand Protection Heavy-duty Nitrile or Neoprene gloves (Thickness: >0.4 mm; Breakthrough time: >480 mins).Protects against the corrosive AHA moiety. Nitrile provides excellent resistance to organic acids and furan derivatives[3][7].
Eye/Face Protection Chemical splash goggles paired with a full-face shield (ANSI Z87.1+ rated).AHAs cause severe, potentially irreversible ocular damage upon contact[4][8]. The face shield protects against splash during exothermic reactions.
Body Protection Flame-retardant (FR), anti-static lab coat (NFPA 2112) & chemical-resistant apron.Mitigates the flammability risk of the furan moiety and prevents static discharge which could ignite furan vapors[3].
Respiratory NIOSH-approved respirator with Organic Vapor/Acid Gas cartridges.Required only if handling outside a certified fume hood (Face velocity <100 fpm) or during a spill, to prevent inhalation of corrosive vapors[2][3].

Operational Workflow & Handling Protocols

Every protocol must be a self-validating system to prevent accidental exposure or runaway reactions.

Step 1: Pre-Operation & Environmental Controls

  • Peroxide Verification: Before opening the container, verify the expiration date and test for peroxides if the container has been stored for prolonged periods. Furan derivatives must be stored under a dry, inert gas in a refrigerated, dark environment[2].

  • Ventilation: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm[3][9].

Step 2: Weighing and Transfer

  • Static Mitigation: Ground all weighing equipment. Use non-sparking spatulas (e.g., Teflon or ceramic) to transfer the solid/liquid, as furan vapors can form explosive mixtures with air[2].

  • Barrier Protection: Keep the sash of the fume hood as low as possible to create a physical barrier between the operator's breathing zone and the chemical[3].

Step 3: Chemical Processing

  • Inert Atmosphere: Purge the reaction vessel with Argon or Nitrogen before introducing the compound. This prevents the furan ring from undergoing oxidative degradation[2].

  • Thermal Control: If reacting with strong acids or bases, utilize an ice bath. The exotherm from the acid-base neutralization or furan polymerization must be strictly controlled[3].

Spill Response and Disposal Plan

Spill Response Protocol:

  • Evacuate & Isolate: Clear personnel from the immediate area and eliminate all ignition sources[3][10].

  • Neutralization: Do NOT use combustible absorbents like sawdust. Carefully apply a weak base, such as solid sodium bicarbonate (NaHCO₃), to the spill to neutralize the alpha-hydroxy acid moiety[4].

  • Absorption: Once neutralized, absorb the residue with an inert material like dry sand or vermiculite[4].

  • Collection: Use non-sparking tools to sweep the absorbed material into a highly visible, sealable hazardous waste container[4].

Waste Disposal Plan:

  • Segregation: Dispose of the compound as hazardous organic acidic waste. Never mix furan derivatives with strong oxidizing agents, as this can trigger a violent reaction[2].

  • Labeling: Clearly label the waste container with "Hazardous Waste: Organic Acid / Furan Derivative" and ensure it is disposed of according to local and national environmental regulations[10].

Safety Workflow Visualization

G Start 1. Pre-Operation Verify PPE & Fume Hood Weighing 2. Weighing & Transfer (Inert Atmosphere / Non-Sparking) Start->Weighing Reaction 3. Chemical Processing (Argon/N2 Blanket) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Neutralize (NaHCO3) & Absorb (Inert Sand) Spill->Cleanup YES Disposal 4. Waste Disposal (Segregated Organic Acid Waste) Spill->Disposal NO Cleanup->Disposal

Safe handling, spill response, and disposal workflow for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.

References

1.[1] CIRS Group. "alpha-hydroxyfuran-2-acetic acid CAS#19377-73-2 | 化学品GHS分类查询工具-化规通". Available at: 2.[7] National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf". Available at: 3.[9] National Research Council. "Prudent Practices in the Laboratory - NCBI Bookshelf - NIH". Available at: 4. Ataman Kimya. "FURAN". Available at: 5.[3] BenchChem. "Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals". Available at: 6.[5] Cosmetic Ingredient Review. "Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics". Available at: 7.[4] Lab Alley. "Glycolic Acid Safety & Handling". Available at: 8.[2] Scribd. "Furan Safety Data Sheet (SDS) | PDF | Toxicity | Dangerous Goods". Available at: 9.[10] API Fishcare. "API Furan-2". Available at: 10. Sigma-Aldrich. "SAFETY DATA SHEET". Available at: 11.[6] European Commission. "SCCNFP/0370/00, final". Available at: 12.[8] pH Factor. "Regulatory Update - Lactic Acid 2022". Available at:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.